Product packaging for Antheraxanthin(Cat. No.:CAS No. 68831-78-7)

Antheraxanthin

Cat. No.: B162386
CAS No.: 68831-78-7
M. Wt: 584.9 g/mol
InChI Key: OFNSUWBAQRCHAV-OYQUVCAXSA-N
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Description

Antheraxanthin is a bright yellow, oil-soluble xanthophyll pigment essential for studying photoprotection in photosynthetic organisms . As a key intermediate in the violaxanthin cycle (or xanthophyll cycle), it plays a critical role in protecting plants, green algae, and other organisms from photodamage caused by light-induced oxidative stress . Under high-light conditions, the enzyme violaxanthin de-epoxidase converts violaxanthin to this compound and then to zeaxanthin within the thylakoid membranes of chloroplasts . This conversion is a central mechanism for non-photochemical quenching (NPQ), a process that safely dissipates excess light energy as heat, thereby preventing the formation of reactive oxygen species (ROS) that can damage the photosynthetic apparatus . Research has shown that the photoprotective capacity correlates strongly with the total pool of de-epoxidized pigments, particularly the combined levels of this compound and zeaxanthin . The protective role of this compound and related xanthophylls extends beyond managing excess light and is also relevant in studies investigating plant responses to abiotic stresses such as drought, chilling, heat, and salinity . Our high-purity this compound is offered For Research Use Only, providing researchers with a reliable tool to explore the vital photoprotective mechanisms in photosynthetic life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O3 B162386 Antheraxanthin CAS No. 68831-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNSUWBAQRCHAV-OYQUVCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015587
Record name Antheraxanthin
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Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-03-9
Record name Antheraxanthin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antheraxanthin
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Record name Antheraxanthin
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Record name ANTHERAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Antheraxanthin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a key xanthophyll pigment in the photoprotective mechanism of plants, acting as an intermediate in the xanthophyll cycle. This cycle is a critical process for the dissipation of excess light energy, thereby protecting the photosynthetic apparatus from photo-oxidative damage. The biosynthesis of this compound is intricately linked to the light-dependent enzymatic conversion of violaxanthin to zeaxanthin. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes involved, their kinetics, and the experimental protocols for their study.

The Core Pathway: The Xanthophyll Cycle

This compound is synthesized as an intermediate in the xanthophyll cycle, a reversible process involving the de-epoxidation and epoxidation of specific xanthophylls. This cycle takes place in the thylakoid membranes of chloroplasts and is regulated by light intensity.[1]

The key enzymatic reactions are:

  • Violaxanthin to this compound: Under high light stress, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the removal of one of the two epoxide groups from violaxanthin, forming this compound.[1] This reaction is the initial step in the de-epoxidation process.

  • This compound to Zeaxanthin: VDE then removes the second epoxide group from this compound to produce zeaxanthin.[1]

  • Zeaxanthin to this compound: In low light or darkness, the enzyme zeaxanthin epoxidase (ZE) catalyzes the addition of an epoxide group to zeaxanthin, regenerating this compound.[1]

  • This compound to Violaxanthin: ZE further catalyzes the epoxidation of this compound to reform violaxanthin, completing the cycle.[1]

This dynamic interconversion allows plants to modulate their capacity for non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat.[2] this compound, along with zeaxanthin, plays a crucial role in this photoprotective mechanism.[1]

Key Enzymes and Their Regulation

The this compound biosynthesis pathway is primarily regulated by the activities of two key enzymes: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZE).

Violaxanthin De-epoxidase (VDE):

  • Function: Catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin.[2]

  • Location: Resides in the thylakoid lumen.[3]

  • Activation: VDE is highly regulated by the transthylakoid pH gradient. It is inactive at neutral pH and becomes activated under acidic conditions (optimal pH ~5.0-5.2) that occur in the thylakoid lumen during high light exposure.[2][4]

  • Cofactor: VDE utilizes ascorbate (vitamin C) as a reductant for the de-epoxidation reaction.[2] The availability of ascorbate in the thylakoid lumen can be a limiting factor for VDE activity.[5]

  • Structure: VDE is a nuclear-encoded protein with a molecular mass of approximately 43 kDa. It consists of a cysteine-rich N-terminal domain, a central lipocalin-like domain (the catalytic core), and a glutamate-rich C-terminal domain.[2][6]

Zeaxanthin Epoxidase (ZE):

  • Function: Catalyzes the epoxidation of zeaxanthin to this compound and then to violaxanthin.[1]

  • Location: Located on the stromal side of the thylakoid membrane.[4]

  • Regulation: ZE activity has a pH optimum of around 7.5, which is consistent with the pH of the chloroplast stroma in the dark or low light.[7] Its activity is generally constitutive but can be downregulated under high light stress.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and pigments of the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Violaxanthin De-epoxidase (VDE)

ParameterValueSpeciespHNotesReference
Km (Violaxanthin)0.33 µMArabidopsis thaliana5.1---[2]
Km (Ascorbate)0.1 mMSpinacia oleracea (Spinach)---Calculated for the protonated form of ascorbate (ascorbic acid).[8]
Km (Ascorbate)10 mMSpinacia oleracea (Spinach)6.0Km is highly pH-dependent.[9]
Km (Ascorbate)1.0 mM---5.0At the optimal pH for VDE activity.[10]
Optimal pH~5.0 - 5.2Lactuca sativa (Lettuce)------[4][11]
Molecular Mass~43 kDaLactuca sativa (Lettuce)------[11]

Table 2: Kinetic Parameters of Zeaxanthin Epoxidase (ZE)

ParameterValueSpeciespHNotesReference
Optimal pH~7.5Spinacia oleracea (Spinach)---Consistent with stromal pH in low light/darkness.[7]

Table 3: Xanthophyll Cycle Pigment Composition in Response to Light Conditions (mmol mol-1 chlorophyll)

Plant SpeciesConditionViolaxanthinThis compoundZeaxanthinTotal VAZ PoolReference
Spinacia oleraceaLow Light (100-250 µmol m-2 s-1)~45~5~0~50[12]
Spinacia oleraceaHigh Light (950 µmol m-2 s-1)~10~20~70~100[12]
Arabidopsis thaliana (WT)Low Light~13~1~1~15[13]
Arabidopsis thaliana (WT)High Light (2000 µmol m-2 s-1 for 4h)~2~3~10~15[13]
Nicotiana tabacum (WT)Low Light~14~1~0~15[13]
Nicotiana tabacum (WT)High Light (2000 µmol m-2 s-1 for 4h)~1~3~11~15[13]

Experimental Protocols

Detailed methodologies for key experiments related to the this compound biosynthesis pathway are provided below.

Protocol 1: Isolation of Thylakoid Membranes from Plant Leaves

This protocol is adapted for spinach, Arabidopsis, or pea leaves.[2][5][14]

Materials:

  • Fresh plant leaves (e.g., spinach, Arabidopsis thaliana)

  • Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 5 mM sodium ascorbate, 0.1% (w/v) BSA. Keep on ice.[5]

  • Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2. Keep on ice.[5]

  • Resuspension Buffer (P3): 20 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl2. Keep on ice.[5]

  • Blender or mortar and pestle

  • Miracloth or cheesecloth

  • Refrigerated centrifuge and tubes

Procedure:

  • Harvest fresh, healthy leaves and keep them on ice.

  • Perform all subsequent steps at 4°C in dim light.

  • Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender (two 5-second bursts) or by grinding with a mortar and pestle. Use a leaf-to-buffer ratio of approximately 1:5 (w/v).[2]

  • Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a pre-chilled centrifuge tube.[2][5]

  • Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.[5]

  • Gently discard the supernatant. Resuspend the chloroplast pellet in a small volume of ice-cold Wash Buffer (P2).

  • Centrifuge at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic Resuspension Buffer (P3). Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the thylakoid membranes.

  • Discard the supernatant (stroma). Resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer (P3).

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.[5]

  • Aliquot the thylakoid suspension, snap-freeze in liquid nitrogen, and store at -80°C for future use.[5]

Protocol 2: In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay (Spectrophotometric)

This assay measures VDE activity by monitoring the absorbance change associated with the conversion of violaxanthin to zeaxanthin.[15][16][17]

Materials:

  • Isolated thylakoid membranes (see Protocol 1) or purified/recombinant VDE

  • Violaxanthin substrate (purified from plant leaves or commercially available)

  • Monogalactosyldiacylglycerol (MGDG)

  • Assay Buffer: 100 mM sodium citrate buffer, pH 5.1

  • Ascorbate solution (freshly prepared): 0.8 M sodium ascorbate

  • Dual-wavelength spectrophotometer

Procedure:

  • Prepare the substrate mixture: In a microcentrifuge tube, mix violaxanthin and MGDG in a suitable organic solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen. Resuspend the lipid-pigment film in the Assay Buffer by sonication to form liposomes.

  • Prepare the reaction mixture in a cuvette:

    • Assay Buffer (pH 5.1)

    • Violaxanthin/MGDG liposomes (final violaxanthin concentration ~8.6 µM)[18]

    • Thylakoid suspension or purified VDE enzyme

  • Incubate the reaction mixture at room temperature for 3 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 30 mM.[18]

  • Immediately monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A502 - A540) or the increase in absorbance at 505 nm.[15][16] The rate of absorbance change is proportional to VDE activity.

  • Calculate VDE activity using the initial linear rate of the reaction and the differential extinction coefficient for the violaxanthin to zeaxanthin conversion. One unit of VDE activity is defined as 1 nmol of violaxanthin de-epoxidized per minute.[17]

Protocol 3: In Vitro Zeaxanthin Epoxidase (ZE) Activity Assay

This protocol is adapted from a method using thylakoids from Arabidopsis thaliana mutants.[19][20]

Materials:

  • Thylakoids isolated from a plant source with active ZE (e.g., npq1 mutant of Arabidopsis thaliana which lacks VDE activity).

  • Exogenous zeaxanthin

  • Monogalactosyldiacylglycerol (MGDG)

  • Epoxidation Medium: 400 mM Sorbitol, 50 mM HEPES (pH 7.6), 5 mM MgCl2.

  • Bovine Serum Albumin (BSA)

  • Sodium ascorbate

  • Flavin adenine dinucleotide (FAD)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • HPLC system for pigment analysis

Procedure:

  • Prepare the zeaxanthin/MGDG substrate: Dissolve zeaxanthin and MGDG in ethanol (optimal molar ratio of Zx to MGDG is 1:60).[19]

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Epoxidation Medium (pH 7.6)

    • Thylakoid suspension (e.g., from npq1 mutant)

    • BSA

    • Sodium ascorbate

    • FAD

    • NADPH

  • Add the ethanolic solution of zeaxanthin/MGDG to the reaction mixture. The final concentration of ethanol should be less than 2%.[19]

  • Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[19]

  • Stop the reaction by adding an excess of cold acetone.

  • Centrifuge to pellet the precipitated proteins and membranes.

  • Analyze the supernatant for violaxanthin, this compound, and zeaxanthin content using HPLC (see Protocol 4).

  • ZE activity is determined by the decrease in zeaxanthin and the corresponding increase in this compound and violaxanthin.

Protocol 4: HPLC-DAD Analysis of Xanthophyll Cycle Pigments

This protocol provides a general method for the separation and quantification of violaxanthin, this compound, and zeaxanthin.[21]

Materials:

  • Pigment extract (from plant leaves or enzyme assays)

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 or C30 column (e.g., Spherisorb ODS-1, 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8.0) (84:2:14, v/v/v)

  • Mobile Phase B: Methanol:Ethyl acetate (68:32, v/v)

  • Pigment standards (violaxanthin, this compound, zeaxanthin)

Procedure:

  • Filter the pigment extract through a 0.2 µm syringe filter before injection.

  • Set the column temperature (e.g., 25°C).

  • Set the flow rate to 1.0 mL/min.

  • Use the following gradient elution program:

    • 0-12 min: Linear gradient from 100% A to 100% B

    • 12-18 min: Isocratic elution with 100% B

    • 18-19 min: Linear gradient from 100% B to 100% A

    • 19-25 min: Isocratic elution with 100% A (re-equilibration)

  • Set the DAD to monitor at 445 nm for all xanthophylls.

  • Identify the pigments by comparing their retention times and absorption spectra with those of the pure standards.

  • Quantify the pigments by integrating the peak areas and using calibration curves generated from the standards.

Mandatory Visualizations

Antheraxanthin_Biosynthesis_Pathway cluster_thylakoid_lumen Thylakoid Lumen (High Light, Low pH) cluster_stroma Stroma (Low Light, Neutral pH) Vio Violaxanthin Anthero This compound Vio->Anthero VDE Vio_stroma Violaxanthin Zea Zeaxanthin Anthero->Zea VDE Anthero_stroma This compound Zea_stroma Zeaxanthin VDE Violaxanthin De-epoxidase (VDE) Dehydroascorbate Dehydroascorbate VDE->Dehydroascorbate Ascorbate Ascorbate Ascorbate->VDE H_plus H+ H_plus->VDE activates ZE Zeaxanthin Epoxidase (ZE) Zea_stroma->Anthero_stroma ZE Anthero_stroma->Vio_stroma ZE

Caption: The Xanthophyll Cycle: this compound Biosynthesis and Interconversion.

VDE_Purification_Workflow start E. coli culture expressing recombinant VDE cell_lysis Cell Lysis (French Press) start->cell_lysis inclusion_bodies Inclusion Body Isolation (Centrifugation) cell_lysis->inclusion_bodies washing Washing with Triton X-100 inclusion_bodies->washing solubilization Solubilization in 8M Urea washing->solubilization refolding Refolding by Dialysis solubilization->refolding purified_vde Purified Active VDE refolding->purified_vde

Caption: Experimental workflow for recombinant VDE purification.

HPLC_Analysis_Workflow sample Plant Tissue or Enzyme Assay Sample extraction Pigment Extraction (e.g., Acetone) sample->extraction filtration Filtration (0.2 µm) extraction->filtration hplc HPLC-DAD System filtration->hplc separation Reversed-Phase Column (C18/C30) hplc->separation Gradient Elution detection Diode Array Detection (445 nm) separation->detection analysis Data Analysis: Identification & Quantification detection->analysis

Caption: Workflow for Xanthophyll Analysis by HPLC-DAD.

References

antheraxanthin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheraxanthin is a naturally occurring xanthophyll, a subclass of carotenoids, that plays a pivotal role in the photoprotective mechanisms of photosynthetic organisms. As an intermediate in the xanthophyll cycle, it is integral to the regulation of light energy absorption and dissipation, thereby protecting the photosynthetic apparatus from photodamage. Beyond its well-established function in plants and algae, this compound exhibits potent antioxidant properties, which are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and quantification, and explores its known and potential roles in cellular signaling pathways relevant to drug development.

Chemical Structure and Properties

This compound is a C40 tetraterpenoid derived from β-carotene. Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its yellow color and its light-absorbing properties. The presence of hydroxyl groups and an epoxide group makes it more polar than β-carotene.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference(s)
IUPAC Name (3S,5R,6S,3′R)-5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3′-diol[1]
Chemical Formula C₄₀H₅₆O₃[1]
Molecular Weight 584.88 g/mol [1]
CAS Number 640-03-9
Appearance Yellow solid[1]

Table 2: Physicochemical Properties of this compound

PropertyValueConditions/SolventReference(s)
Melting Point 108 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Absorption Maxima (λmax) 422, 444, 472 nmEthanol
421, 445, 470 nmHexane
424, 445, 475 nmPetroleum Ether
Molar Extinction Coefficient (ε) 137 x 10³ L mol⁻¹ cm⁻¹at 446 nm in Ethanol

Biosynthesis and Biological Role

The Xanthophyll Cycle

This compound is a key intermediate in the xanthophyll cycle, a crucial photoprotective process in plants, algae, and some bacteria.[2] This cycle involves the enzymatic conversion of xanthophylls in response to changes in light intensity. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This process dissipates excess light energy as heat, a mechanism known as non-photochemical quenching (NPQ). In low light, the enzyme zeaxanthin epoxidase (ZEP) reverses this reaction, converting zeaxanthin back to this compound and then to violaxanthin, optimizing light harvesting.

Xanthophyll_Cycle cluster_high_light High Light / Low pH (NPQ Activation) Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound Violaxanthin de-epoxidase (VDE) This compound->Violaxanthin Zeaxanthin epoxidase (ZEP) Zeaxanthin Zeaxanthin This compound->Zeaxanthin Violaxanthin de-epoxidase (VDE) Zeaxanthin->this compound Zeaxanthin epoxidase (ZEP)

The Xanthophyll Cycle
Antioxidant Activity

This compound exhibits significant antioxidant activity, attributed to its long chain of conjugated double bonds which can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[1][3] Studies have shown that this compound has potent lipid peroxidation inhibitory activity.[1][3] Its ability to neutralize free radicals contributes to the protection of cellular components from oxidative damage.

Potential Therapeutic Applications

While research on the specific therapeutic effects of this compound is still emerging, the broader class of xanthophylls, particularly the structurally similar compound astaxanthin, has been extensively studied for its potential health benefits. These studies provide a basis for investigating the therapeutic potential of this compound.

Anti-inflammatory Effects

Astaxanthin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1] Given the structural similarities, this compound may possess similar anti-inflammatory properties, making it a candidate for the development of treatments for inflammatory diseases.

Anticancer Potential

Several studies have demonstrated the anticancer effects of astaxanthin, which are mediated through multiple mechanisms including the induction of apoptosis and the inhibition of cell proliferation.[4] Astaxanthin has been shown to modulate signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth.[3] The potential of this compound to act on these or similar pathways warrants further investigation for its application in oncology.

Putative_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects This compound This compound (Putative) NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway This compound->MAPK Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription MAPK->Cytokines Production Proliferation Cell Proliferation PI3K_Akt->Proliferation Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Induction

Putative Signaling Pathways Modulated by this compound

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of carotenoids, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., spinach, kale, orange peel)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (100%)

  • Hexane or a mixture of hexane and acetone (e.g., 1:1 v/v)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Homogenize a known weight of the plant material (e.g., 1-2 g) in a pre-chilled mortar and pestle with liquid nitrogen to obtain a fine powder.

  • Add a small volume of acetone and continue grinding until a homogenous paste is formed.

  • Transfer the homogenate to a centrifuge tube.

  • Add a mixture of hexane and acetone to the tube, vortex thoroughly, and centrifuge to pellet the solid debris.

  • Collect the supernatant containing the pigments.

  • Repeat the extraction process with the pellet until it is colorless.

  • Pool the supernatants and transfer to a separatory funnel.

  • Add an equal volume of saturated NaCl solution to the extract to facilitate phase separation.

  • Collect the upper hexane layer containing the carotenoids.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or HPLC mobile phase) for further analysis.

Extraction_Workflow Start Plant Material Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Solvent Extraction (Acetone/Hexane) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Phase_Separation Phase Separation (Saturated NaCl) Centrifugation->Phase_Separation Supernatant Drying Drying (Anhydrous Na₂SO₄) Phase_Separation->Drying Hexane Layer Evaporation Evaporation Drying->Evaporation Final_Extract This compound-rich Extract Evaporation->Final_Extract

References

The Intermediary Role of Antheraxanthin in the Xanthophyll Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of antheraxanthin within the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms. This compound, a bright yellow accessory pigment, serves as a key intermediate in the enzymatic conversion of violaxanthin to zeaxanthin, a process fundamental to the dissipation of excess light energy as heat, known as non-photochemical quenching (NPQ).[1][2][3] This document details the biochemical pathways, enzymatic regulation, and experimental methodologies relevant to the study of this compound's function, presenting quantitative data and signaling pathways in a clear and accessible format for researchers in plant biology, biochemistry, and drug development.

Core Function of this compound in Photoprotection

This compound is an integral component of the xanthophyll cycle, a process that enables plants, algae, and some bacteria to regulate light energy absorption and protect themselves from photodamage.[1][3][4] Under conditions of high light, the accumulation of a proton gradient across the thylakoid membrane triggers the enzymatic conversion of violaxanthin to zeaxanthin, with this compound as the essential intermediate.[5][6][7] This conversion is crucial for non-photochemical quenching (NPQ), a mechanism that harmlessly dissipates excess excitation energy as heat, thus preventing the formation of damaging reactive oxygen species.[4][8]

This compound itself contributes to this photoprotective capacity. While violaxanthin is less effective at thermal dissipation, and zeaxanthin is the most effective, this compound possesses an intermediate capacity for heat dissipation.[1] The presence of this compound and zeaxanthin in the light-harvesting complexes of photosystem II (PSII) is correlated with the quenching of chlorophyll fluorescence, a hallmark of NPQ.[5][9]

The Xanthophyll Cycle Pathway

The xanthophyll cycle consists of a series of de-epoxidation and epoxidation reactions that interconvert three key xanthophylls: violaxanthin, this compound, and zeaxanthin.[2][10]

  • De-epoxidation (High Light): In response to excess light, the enzyme violaxanthin de-epoxidase (VDE), located in the thylakoid lumen, becomes activated by a low luminal pH (around 5.0-5.2).[11][12] VDE catalyzes the removal of two epoxide groups from violaxanthin in a two-step process. First, one epoxide group is removed from violaxanthin to form this compound.[1][11] Subsequently, VDE removes the second epoxide group from this compound to produce zeaxanthin.[1][11] This process requires the reducing agent ascorbate.[7][11]

  • Epoxidation (Low Light/Darkness): In low light or darkness, the proton gradient dissipates, and the luminal pH rises. This inactivates VDE and allows the enzyme zeaxanthin epoxidase (ZEP), located in the chloroplast stroma, to catalyze the reverse reactions.[6][13] ZEP adds an epoxide group to zeaxanthin to form this compound, and then adds a second epoxide group to this compound to regenerate violaxanthin.[1][14] This reaction utilizes NADPH and molecular oxygen.[15]

The dynamic balance between these two enzymatic activities determines the relative pool sizes of violaxanthin, this compound, and zeaxanthin, thereby modulating the photoprotective capacity of the photosynthetic apparatus.[13]

Quantitative Data

The following table summarizes key quantitative data related to the xanthophyll cycle and the enzymes involved.

ParameterValueOrganism/ConditionsReference
Violaxanthin De-epoxidase (VDE) Optimal pH ~5.0 - 5.2Plants and Algae[11]
Zeaxanthin Epoxidase (ZEP) Optimal pH ~7.5Chloroplast Stroma[13]
VDE Cofactor AscorbateThylakoid Lumen[7][11]
ZEP Cofactors NADPH, O₂Chloroplast Stroma[15]
VDE Molecular Mass ~43 kDaLettuce[11][12]
De-epoxidation State (DEPS) in High Light Increased fraction of Z+A in total VAZ poolSpinach under high light and N stress[16]
Xanthophyll Pool Size (VAZ) Varies with light conditions and speciesGeneral[13]

DEPS = (Zeaxanthin + 0.5 * this compound) / (Violaxanthin + this compound + Zeaxanthin)[13]

Experimental Protocols

Pigment Extraction and Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the xanthophyll cycle pigments (violaxanthin, this compound, zeaxanthin) from photosynthetic tissues.

Methodology:

  • Sample Collection and Freezing: Harvest leaf or algal samples and immediately freeze them in liquid nitrogen to stop enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction: Extract the pigments by adding a known volume of 100% acetone (or 80% acetone in water) to the powdered tissue. Vortex thoroughly and keep the sample on ice and in the dark to prevent pigment degradation.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.

  • HPLC Analysis:

    • Inject a known volume of the pigment extract into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient of solvents, typically a mixture of acetonitrile, methanol, and water, to separate the pigments.

    • Detect the pigments using a photodiode array detector, monitoring absorbance at characteristic wavelengths for xanthophylls (around 445 nm).

    • Identify and quantify the individual pigments by comparing their retention times and absorption spectra to those of authentic standards.

Violaxanthin De-epoxidase (VDE) Activity Assay

Objective: To measure the in vitro activity of the VDE enzyme.

Methodology:

  • Enzyme Preparation: Purify VDE from isolated chloroplasts or thylakoids. The enzyme is soluble in the thylakoid lumen.[11][17]

  • Substrate Preparation: Prepare a reaction mixture containing isolated thylakoids or liposomes containing violaxanthin. The presence of monogalactosyldiacylglycerol (MGDG) is crucial as it forms inverted hexagonal structures required for VDE activity.[17]

  • Reaction Buffer: Use a buffer with an acidic pH to activate the enzyme, typically around pH 5.2.[11]

  • Reaction Initiation: Start the reaction by adding the VDE enzyme preparation and the cofactor ascorbate (e.g., final concentration of 30 mM) to the substrate mixture.[11]

  • Monitoring the Reaction: Measure the conversion of violaxanthin to this compound and zeaxanthin over time. This can be done by:

    • Spectrophotometry: Monitor the change in absorbance at specific wavelengths. For example, the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm can be used.[11]

    • HPLC: Take aliquots of the reaction mixture at different time points, stop the reaction (e.g., by adding a basic buffer), and analyze the pigment composition using HPLC as described above.

Signaling Pathways and Workflows

The Xanthophyll Cycle Pathway

The following diagram illustrates the core enzymatic reactions of the xanthophyll cycle, highlighting the central role of this compound.

Xanthophyll_Cycle cluster_de_epoxidation High Light / Low pH Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE + Ascorbate This compound->Violaxanthin ZEP + NADPH + O2 Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE + Ascorbate Zeaxanthin->this compound ZEP + NADPH + O2

Caption: The Xanthophyll Cycle: Interconversion of violaxanthin, this compound, and zeaxanthin.

Regulatory Signaling of the Xanthophyll Cycle

This diagram outlines the signaling cascade that regulates the activity of the xanthophyll cycle in response to changing light conditions.

Xanthophyll_Regulation HighLight High Light Photosynthesis Photosynthetic Electron Transport HighLight->Photosynthesis ProtonGradient ΔpH Across Thylakoid Membrane Photosynthesis->ProtonGradient LumenAcidification Thylakoid Lumen Acidification (pH ~5.2) ProtonGradient->LumenAcidification VDE_Activation VDE Activation LumenAcidification->VDE_Activation Xanthophyll_Conversion Violaxanthin → this compound → Zeaxanthin VDE_Activation->Xanthophyll_Conversion NPQ Non-Photochemical Quenching (NPQ) Xanthophyll_Conversion->NPQ Photoprotection Photoprotection NPQ->Photoprotection

Caption: Signaling pathway for the light-induced activation of the xanthophyll cycle.

Conclusion

This compound plays a crucial, albeit transient, role in the photoprotective xanthophyll cycle. Its position as the intermediate in the conversion of violaxanthin to zeaxanthin underscores the finely tuned, stepwise nature of this vital regulatory mechanism. Understanding the biochemistry, regulation, and kinetics of this compound's involvement is essential for a comprehensive grasp of plant and algal responses to light stress. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the intricacies of the xanthophyll cycle and explore potential avenues for enhancing photosynthetic efficiency and stress tolerance in various organisms.

References

Antheraxanthin Absorption Spectrum Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of the antheraxanthin absorption spectrum. This compound is a key xanthophyll cycle carotenoid involved in the photoprotection of photosynthetic organisms. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and the study of its biological functions.

Spectroscopic Properties of this compound

This compound is a yellow accessory pigment that plays a critical role in the xanthophyll cycle, a mechanism that helps photosynthetic organisms manage light energy.[1] Its spectroscopic properties are intermediate between those of violaxanthin and zeaxanthin, which is a reflection of the progressive de-epoxidation process within the cycle.[1] The absorption spectrum of this compound is characterized by three distinct peaks in the blue region of the visible spectrum, with the exact peak locations being dependent on the solvent used.[2][3]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the absorption spectrum of this compound in various common solvents.

Solventλmax I (nm)λmax II (nm)λmax III (nm)Molar Extinction Coefficient (ε) at λmax II (L·mol⁻¹·cm⁻¹)Specific Absorption Coefficient (E1% 1cm) at λmax II
Ethanol422444472137,000[1]2350[1]
Hexane(421)445470Data not availableData not available
Petroleum Ether424445475Data not availableData not available
Acetone(422)448475Data not availableData not available

The Xanthophyll Cycle Signaling Pathway

This compound is a crucial intermediate in the xanthophyll cycle, a photoprotective process that dissipates excess light energy as heat.[4] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via this compound under high light conditions. This conversion is triggered by a drop in the pH of the thylakoid lumen.[4] The reverse reaction occurs in low light.[4]

Xanthophyll_Cycle cluster_high_light High Light / Low pH cluster_low_light Low Light / High pH Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound De-epoxidation This compound->Violaxanthin Epoxidation Zeaxanthin Zeaxanthin This compound->Zeaxanthin De-epoxidation Zeaxanthin->this compound Epoxidation VDE1 Violaxanthin De-epoxidase (VDE) VDE2 Violaxanthin De-epoxidase (VDE) ZE1 Zeaxanthin Epoxidase (ZE) ZE2 Zeaxanthin Epoxidase (ZE)

The Xanthophyll Cycle Pathway

Experimental Protocol for Absorption Spectrum Analysis

The following is a detailed methodology for the extraction and spectrophotometric analysis of this compound from a biological sample, such as plant leaves or algal cells.

Materials and Reagents
  • Solvents: Acetone, hexane (or petroleum ether), ethanol (all HPLC or spectrophotometric grade).

  • Equipment:

    • Homogenizer (e.g., mortar and pestle, blender, or sonicator)

    • Centrifuge

    • Spectrophotometer (UV-Vis)

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks

    • Pipettes

    • Filter paper

    • Anhydrous sodium sulfate

    • Separatory funnel

    • Rotary evaporator (optional)

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sampling 1. Sample Collection (e.g., leaves, algae) Homogenization 2. Homogenization (with acetone) Sampling->Homogenization Filtration 3. Filtration/Centrifugation (remove solid debris) Homogenization->Filtration Partitioning 4. Solvent Partitioning (transfer to hexane/petroleum ether) Filtration->Partitioning Drying 5. Drying (with anhydrous Na2SO4) Partitioning->Drying Concentration 6. Concentration (optional, under N2) Drying->Concentration Dilution 7. Dilution (to appropriate concentration) Concentration->Dilution Spectrophotometry 8. UV-Vis Spectrophotometry (scan 350-600 nm) Dilution->Spectrophotometry Data_Analysis 9. Data Analysis (identify λmax, calculate concentration) Spectrophotometry->Data_Analysis

Workflow for this compound Spectrum Analysis
Detailed Methodology

  • Sample Preparation:

    • Accurately weigh a known amount of fresh or freeze-dried sample material.

    • Homogenize the sample in a pre-chilled mortar and pestle with a small amount of acetone and a pinch of sand to aid in cell disruption. Alternatively, use a mechanical blender or sonicator. Perform this step under dim light to prevent photo-degradation of carotenoids.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.

    • Centrifuge the mixture to pellet the solid debris.

    • Decant the supernatant containing the pigments into a clean flask.

    • Repeat the extraction process with the pellet until it is colorless to ensure complete extraction of all pigments.

  • Solvent Partitioning:

    • Combine all the acetone extracts in a separatory funnel.

    • Add an equal volume of hexane (or petroleum ether) and a small amount of distilled water.

    • Gently mix the phases. The carotenoids, including this compound, will move into the upper hexane/petroleum ether phase, while chlorophylls and other more polar compounds will remain in the lower aqueous acetone phase.

    • Discard the lower aqueous phase. Wash the upper phase with distilled water a few times to remove any residual acetone.

  • Drying and Concentration:

    • Pass the pigment-containing hexane/petroleum ether phase through a small column of anhydrous sodium sulfate to remove any remaining water.

    • Collect the dried extract in a volumetric flask.

    • If the extract is too dilute, it can be concentrated using a rotary evaporator or a gentle stream of nitrogen gas.

  • Spectrophotometric Analysis:

    • Dilute the final extract with the appropriate solvent (e.g., ethanol, hexane) to obtain an absorbance reading in the linear range of the spectrophotometer (typically 0.2-0.8).

    • Use a quartz cuvette with a 1 cm path length.

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Scan the absorbance of the sample from approximately 350 nm to 600 nm.

  • Data Analysis:

    • Identify the wavelengths of the absorption maxima (λmax).

    • If the molar extinction coefficient (ε) is known for the solvent used, the concentration of this compound can be calculated using the Beer-Lambert law: A = εbc Where:

      • A = absorbance at λmax

      • ε = molar extinction coefficient (L·mol⁻¹·cm⁻¹)

      • b = path length of the cuvette (cm)

      • c = concentration (mol·L⁻¹)

Factors Influencing this compound Stability

Several factors can affect the stability of this compound during extraction and analysis, leading to inaccurate results. It is important to be aware of these to ensure the integrity of the sample.

  • Light: this compound is susceptible to photo-degradation and isomerization. All experimental procedures should be carried out under dim light or in amber-colored glassware.

  • Oxygen: The conjugated polyene chain of this compound is prone to oxidation. It is advisable to work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: High temperatures can accelerate the degradation of this compound. Extractions should be performed using chilled solvents, and samples should be stored at low temperatures (-20°C or below) for long-term preservation.

  • pH: this compound is sensitive to acidic conditions, which can cause the isomerization of its 5,6-epoxy group to a 5,8-epoxy group, forming furanoids. It is important to avoid acidic conditions during extraction and storage.

References

An In-depth Technical Guide to the Discovery and History of Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Antheraxanthin

This compound is a bright yellow xanthophyll, a class of oxygen-containing carotenoid pigments found widely in photosynthetic organisms.[1][2] It serves as a crucial intermediate in the photoprotective xanthophyll cycle, a mechanism essential for the survival of plants, algae, and some bacteria under conditions of high light stress.[3][4][5] As an oil-soluble alcohol, this compound is structurally a mono-epoxide derivative of zeaxanthin and an intermediate in the conversion between violaxanthin (a diepoxide) and zeaxanthin (epoxide-free).[3][6] Its primary role is to help modulate the dissipation of excess light energy, thereby protecting the photosynthetic apparatus from photooxidative damage.[7][8][9] Beyond its photoprotective functions, this compound and its related compounds are noted for their potent antioxidant activities, including the inhibition of lipid peroxidation.[9]

Discovery and Historical Context

The history of this compound is intrinsically linked to the elucidation of the xanthophyll cycle , first described by Yamamoto and colleagues in 1962.[10] While a specific date for its initial isolation is not prominently documented, its characterization emerged from studies in the mid-to-late 20th century that aimed to understand the dynamic changes in leaf pigments in response to light. Early chromatographic techniques revealed that under high light, the pigment violaxanthin was converted into other xanthophylls.[1] this compound was identified as the essential intermediate in this two-step conversion to zeaxanthin.[3][11]

Subsequent research focused on the enzymatic basis of this cycle. The enzyme responsible for converting violaxanthin to this compound and then to zeaxanthin was identified as Violaxanthin de-epoxidase (VDE) .[3][12] Conversely, the enzyme that catalyzes the reverse reaction, from zeaxanthin back to this compound and violaxanthin, was named Zeaxanthin epoxidase (ZEP) .[6][13] The discovery of these enzymes and their pH- and cofactor-dependencies solidified the biochemical pathway in which this compound plays its pivotal role.[3][10] A significant milestone was the 1986 report identifying a photosynthetic light-harvesting function for this compound in the chromophyte alga Chrysophaera magna, demonstrating its role in broadening the absorption cross-section for photosynthesis.[14][15]

Physicochemical Properties

This compound's chemical structure and properties are central to its function. The key quantitative data are summarized below.

PropertyValueSource(s)
IUPAC Name (3S,5R,6S,3′R)-5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3′-diol[3]
CAS Number 640-03-9[12]
Chemical Formula C₄₀H₅₆O₃[3]
Molar Mass 584.885 g·mol⁻¹[3]
Appearance Yellow solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone-

Biochemical Role: The Xanthophyll Cycle

This compound is an indispensable intermediate in the violaxanthin cycle, a rapid response mechanism in the thylakoid membranes of chloroplasts to cope with changes in light intensity.[2][3]

  • Under High Light/Light Stress: When light absorption exceeds the capacity of photosynthesis, proton pumping acidifies the thylakoid lumen (pH drops to ~5.0-5.2).[3][10] This acidic environment activates the enzyme Violaxanthin de-epoxidase (VDE). VDE, using ascorbate as a reductant, catalyzes the sequential removal of two epoxide groups from violaxanthin.[3][5] The first de-epoxidation converts violaxanthin to this compound; the second converts this compound to zeaxanthin.[11][12] Zeaxanthin is highly effective at dissipating excess energy as heat in a process called non-photochemical quenching (NPQ).[1]

  • Under Low Light/Darkness: The thylakoid lumen pH returns to neutral (~7.5), inactivating VDE.[10] The stromal-facing enzyme Zeaxanthin epoxidase (ZEP) becomes active.[16] ZEP, a flavoprotein that uses NAD(P)H and O₂, catalyzes the reverse reaction, converting zeaxanthin back to this compound and then to violaxanthin, replenishing the pool of light-harvesting pigments.[6][13]

Xanthophyll_Cycle Violaxanthin Violaxanthin (diepoxide) This compound This compound (monoepoxide) Violaxanthin->this compound VDE (Violaxanthin de-epoxidase) + Ascorbate This compound->Violaxanthin ZEP + O₂, NADPH Zeaxanthin Zeaxanthin (epoxide-free) This compound->Zeaxanthin VDE + Ascorbate Zeaxanthin->this compound ZEP (Zeaxanthin epoxidase) + O₂, NADPH

Fig 1. The light-regulated enzymatic conversion of xanthophylls.

Key Experiments and Methodologies

The identification and quantification of this compound rely on chromatographic and spectroscopic techniques. The protocols developed for its study are foundational to understanding its role in plant and algal physiology.

Experimental Protocols: Pigment Extraction and Analysis

A generalized protocol for the extraction, separation, and identification of this compound from photosynthetic tissues is outlined below. This protocol synthesizes common steps from multiple established methods.[17][18][19][20]

1. Sample Preparation & Homogenization:

  • Harvest fresh plant or algal material (e.g., leaves, filtered cells).

  • Immediately freeze the sample in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle, keeping the sample frozen by adding liquid nitrogen.[18]

2. Solvent Extraction:

  • Add 100% cold acetone to the powdered tissue and continue to homogenize until a uniform slurry is formed.[18]

  • Transfer the slurry to a centrifuge tube. Wash the mortar with additional acetone and pool it with the extract.

  • Centrifuge the extract at high speed (e.g., 5,000-10,000 x g) for 5-10 minutes to pellet cell debris.[18]

  • Carefully collect the supernatant containing the pigments. The extraction may be repeated on the pellet if it remains colored.

3. Separation by High-Performance Liquid Chromatography (HPLC):

  • Sample Filtration: Filter the pigment extract through a 0.22 µm PTFE syringe filter to remove fine particulates before injection.[18]

  • Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.[18][19]

  • Mobile Phase: A common method uses a gradient elution system. For example:

    • Solvent A: Acetonitrile:Methanol:0.1 M Tris buffer (pH 8) (e.g., 84:2:14 v/v/v).[18]

    • Solvent B: Methanol:Ethyl acetate (e.g., 68:32 v/v).

  • Gradient Program: A typical gradient runs from 100% Solvent A to 100% Solvent B over approximately 12-15 minutes, followed by an isocratic hold and re-equilibration.[18]

  • Detection: Use a Photodiode Array (PDA) or UV-Vis detector set to monitor wavelengths between 400-500 nm. This compound exhibits characteristic absorption maxima.[18]

4. Identification and Quantification:

  • Identification: this compound is identified by comparing its retention time and absorption spectrum to that of a purified, authentic standard run under identical conditions.[14][15]

  • Quantification: The concentration of this compound is determined by integrating the peak area from the chromatogram and comparing it against a calibration curve generated from known concentrations of the standard.[21]

Experimental_Workflow start 1. Biomass Collection (e.g., Plant Leaves, Algal Cells) freeze 2. Flash Freezing (Liquid Nitrogen) start->freeze homogenize 3. Homogenization (Mortar & Pestle) freeze->homogenize extract 4. Solvent Extraction (e.g., 100% Acetone) homogenize->extract centrifuge 5. Centrifugation (Pellet Debris) extract->centrifuge supernatant 6. Collect Supernatant (Pigment Extract) centrifuge->supernatant filter 7. Filtration (0.22 µm Syringe Filter) supernatant->filter hplc 8. HPLC Analysis (C18 Column, Gradient Elution) filter->hplc detect 9. Spectroscopic Detection (Photodiode Array Detector) hplc->detect quantify 10. Data Analysis (Identify & Quantify vs. Standard) detect->quantify

Fig 2. Key steps in the extraction and analysis of this compound.

Quantitative Data from Key Studies

Quantitative analysis has been crucial for defining the role and prevalence of this compound in different organisms. A notable study on the alga Chrysophaera magna provided the first evidence of its light-harvesting function and quantified its presence relative to other carotenoids.

ParameterValueOrganismSource(s)
Contribution to Total Carotenoids ~15%Chrysophaera magna[14][15]
Molar Ratio of Major Carotenoids 1 : 2.3 : 3.3 (this compound : Fucoxanthin : β-carotene)Chrysophaera magna[14][15]
In Vivo Excitation Band 487 nmChrysophaera magna[14][15]
VDE Optimal pH ~5.0 - 5.2Plants / Algae[3]
ZEP Optimal pH ~7.5Plants / Algae[10]

Conclusion and Future Directions

The discovery and characterization of this compound have been central to our understanding of photoprotection in photosynthetic organisms. Its role as a key intermediate in the xanthophyll cycle highlights a sophisticated mechanism for rapidly adapting to fluctuating light conditions. The experimental protocols developed for its analysis, primarily based on HPLC, have enabled precise quantification and functional studies.

For drug development professionals, this compound's potent antioxidant properties present an area of interest.[9] Future research may focus on optimizing its production in microbial systems, exploring its potential health benefits, and investigating its role and that of its enzymatic regulators (VDE and ZEP) as potential targets for modulating plant stress tolerance in agricultural applications.

References

Antheraxanthin's Crucial Role in Photoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheraxanthin, a key xanthophyll cycle pigment, plays a critical intermediate role in the photoprotection of photosynthetic organisms. This technical guide provides an in-depth analysis of this compound's function in non-photochemical quenching (NPQ), the primary mechanism for dissipating excess light energy as heat. This document details the enzymatic conversions within the xanthophyll cycle, presents quantitative data on pigment concentrations and their correlation with NPQ, and offers comprehensive experimental protocols for the analysis of these processes. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms underpinning this compound's photoprotective function.

Introduction

In environments with excessive light, photosynthetic organisms have evolved sophisticated mechanisms to prevent photodamage. A primary defense strategy is non-photochemical quenching (NPQ), a process that harmlessly dissipates excess absorbed light energy as heat.[1][2] Central to the rapid and reversible component of NPQ is the xanthophyll cycle.[3][4] This cycle involves the enzymatic interconversion of three carotenoids: violaxanthin, this compound, and zeaxanthin.[5] this compound is a mono-epoxy xanthophyll that serves as the intermediate in the conversion of the di-epoxy violaxanthin to the epoxy-free zeaxanthin under high light conditions.[3][6] While zeaxanthin is recognized as the most effective quencher of chlorophyll fluorescence, this compound also significantly contributes to NPQ, exhibiting an intermediate photoprotective capacity.[1][7] This guide explores the multifaceted role of this compound in photoprotection, providing the technical details necessary for its study.

The Xanthophyll Cycle and this compound's Position

The xanthophyll cycle is a critical photoprotective mechanism that modulates the dissipation of excess light energy.[1][3] It operates within the thylakoid membranes of chloroplasts and involves the following key steps:

  • De-epoxidation: Under high light stress, the accumulation of protons in the thylakoid lumen lowers the pH.[1][8] This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE) .[4][8] VDE catalyzes the removal of an epoxy group from violaxanthin to form this compound.[3][6] Subsequently, VDE removes the second epoxy group from this compound to produce zeaxanthin.[3][6]

  • Epoxidation: In low light conditions, the thylakoid lumen pH increases, inactivating VDE. The enzyme zeaxanthin epoxidase (ZEP) , located on the stromal side of the thylakoid membrane, then catalyzes the reverse reactions.[5][9] ZEP adds an epoxy group to zeaxanthin to form this compound, and a second epoxy group to this compound to regenerate violaxanthin.[5][6]

This compound's position as the intermediate in this cycle is crucial for the fine-tuning of the photoprotective response.[1] The stepwise conversion allows for a graded response to varying light intensities.

Signaling Pathways and Experimental Workflows

The regulation and analysis of the xanthophyll cycle involve specific signaling pathways and experimental procedures.

Xanthophyll_Cycle cluster_high_light High Light cluster_low_light Low Light Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE VDE_active VDE (active) Low Lumen pH ZEP ZEP (active) High Lumen pH Violaxanthin_low Violaxanthin Antheraxanthin_low This compound Antheraxanthin_low->Violaxanthin_low ZEP Zeaxanthin_low Zeaxanthin Zeaxanthin_low->Antheraxanthin_low ZEP VDE_inactive VDE (inactive) High Lumen pH

Figure 1: The Xanthophyll Cycle Pathway.

NPQ_Measurement_Workflow start Dark-adapt sample F0 Measure F0 (minimal fluorescence) start->F0 Fm Apply saturating pulse Measure Fm (maximal fluorescence) F0->Fm Actinic_Light Expose to actinic light Fm->Actinic_Light Fs Measure Fs (steady-state fluorescence) Actinic_Light->Fs Fm_prime Apply saturating pulse Measure Fm' (maximal fluorescence in light) Fs->Fm_prime Calculate_NPQ Calculate NPQ = (Fm - Fm') / Fm' Fm_prime->Calculate_NPQ end NPQ value Calculate_NPQ->end

Figure 2: Experimental Workflow for NPQ Measurement.

Quantitative Data on this compound and Photoprotection

The conversion of violaxanthin to this compound and zeaxanthin is directly correlated with the level of NPQ. The de-epoxidation state (DEPS), often calculated as (this compound + Zeaxanthin) / (Violaxanthin + this compound + Zeaxanthin), is a key indicator of photoprotective activity.

SpeciesLight ConditionViolaxanthin (mol/100 mol Chl a)This compound (mol/100 mol Chl a)Zeaxanthin (mol/100 mol Chl a)NPQReference
Sargassum thunbergiiDark~16000
Sargassum thunbergiiHigh Light (1200 µmol m⁻² s⁻¹)~8~3~5~10
Glycine maxLow Light (50 µmol m⁻² s⁻¹)---< 1[10]
Glycine maxHigh Light (2000 µmol m⁻² s⁻¹)---~4[10]
Nannochloropsis oceanicaStandard Growth----[11]
Nannochloropsis oceanicaSaturating Light (1000 µmol m⁻² s⁻¹)DecreasedIncreasedIncreasedIncreased[11]

Table 1: Xanthophyll Pigment Content and NPQ under Different Light Conditions. Note: "-" indicates data not explicitly provided in the cited source in a comparable format.

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol allows for the separation and quantification of chlorophylls and carotenoids, including violaxanthin, this compound, and zeaxanthin.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • 100% Acetone (HPLC grade)

  • Tris buffer (pH 7.8)

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • 0.2 µm nylon membrane filters

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

  • Freeze a known amount of leaf tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extract the pigments with 1 ml of 100% acetone. Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction on the pellet until it is colorless.

  • Pool the supernatants and filter through a 0.2 µm nylon membrane filter into an HPLC vial.

  • Inject the sample into the HPLC system.

  • HPLC Gradient: A typical gradient for pigment separation is as follows:

    • Solvent A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8.0) (84:2:14)

    • Solvent B: Methanol:Ethyl acetate (68:32)

    • Gradient Program:

      • 0-12 min: 100% A to 100% B (linear gradient)

      • 12-18 min: 100% B (isocratic)

      • 18-19 min: 100% B to 100% A (linear gradient)

      • 19-25 min: 100% A (isocratic for column re-equilibration)[6]

  • Detect pigments using the PDA detector at wavelengths appropriate for chlorophylls (e.g., 663 nm for Chl a, 645 nm for Chl b) and carotenoids (e.g., 445 nm for violaxanthin, this compound, and zeaxanthin).

  • Quantify the pigments by comparing the peak areas to those of known standards.

Non-Photochemical Quenching (NPQ) Measurement

NPQ is typically measured using a Pulse Amplitude Modulated (PAM) fluorometer.

Materials:

  • PAM fluorometer

  • Dark adaptation clips or a dark room

  • Plant sample (e.g., leaf)

Procedure:

  • Dark-adapt the sample for at least 20-30 minutes. This allows all reaction centers to open and dissipates any existing NPQ.

  • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

  • Determine the maximal fluorescence in the dark-adapted state (Fm) by applying a short, intense pulse of saturating light.

  • Expose the sample to a period of actinic (photosynthetically active) light of a defined intensity and duration.

  • During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximal fluorescence in the light-adapted state (Fm'). The steady-state fluorescence in the light is termed Fs.

  • Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .[5][7]

  • After the actinic light period, turn off the light and continue to apply saturating pulses to measure the relaxation of NPQ in the dark.

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

This assay measures the activity of VDE by monitoring the conversion of violaxanthin to this compound and zeaxanthin.

Materials:

  • Isolated thylakoids or purified VDE enzyme

  • Violaxanthin substrate (extracted from spinach or other sources)

  • Ascorbate solution (e.g., 30 mM)

  • Citrate-phosphate buffer (pH 5.2)

  • Monogalactosyldiacylglycerol (MGDG)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing citrate-phosphate buffer (pH 5.2), violaxanthin, and MGDG.

  • Add the isolated thylakoids or purified VDE enzyme to the reaction mixture.

  • Initiate the reaction by adding ascorbate.

  • Immediately monitor the decrease in absorbance at a wavelength sensitive to the conversion of violaxanthin (e.g., 505 nm or by monitoring the appearance of zeaxanthin at its absorption maximum).[3][12]

  • The rate of absorbance change is proportional to the VDE activity. The activity can be inhibited by adding dithiothreitol (DTT).[12]

Conclusion

This compound is an indispensable component of the photoprotective machinery in photosynthetic organisms. Its role as an intermediate in the xanthophyll cycle allows for a nuanced and rapid response to fluctuating light conditions. The quantitative relationship between this compound levels, the overall de-epoxidation state of the xanthophyll pool, and the induction of non-photochemical quenching underscores its direct involvement in dissipating excess light energy. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of this compound and its potential as a target for enhancing stress tolerance in plants and algae. A thorough understanding of these mechanisms is vital for fundamental plant science and has significant implications for agricultural and biotechnological applications, including the development of more resilient crops and optimized algal biofuel production systems.

References

The Occurrence of Antheraxanthin in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Antheraxanthin, a key xanthophyll cycle pigment, is a naturally occurring carotenoid found across a diverse range of marine algae. This guide provides an in-depth technical overview of its presence, physiological roles, and the methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

This compound is an intermediate in the light-dependent xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms.[1] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin through the intermediate this compound, a process that helps dissipate excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[1][2] Beyond its photoprotective role, this compound has also been identified as a light-harvesting carotenoid in some marine algae, broadening the spectrum of light that can be used for photosynthesis.[3][4] Its presence and concentration in marine algae are influenced by various environmental factors, most notably light intensity.[3][5]

Distribution and Quantitative Occurrence of this compound

This compound is found in a variety of marine algal phyla, including Chromophyta (e.g., diatoms), Rhodophyta (red algae), and Chlorophyta (green algae).[2][3][6] Its concentration can vary significantly between species and is dynamically regulated in response to environmental cues. The following tables summarize the quantitative data on this compound occurrence in different marine algal species.

Table 1: this compound Content in Various Marine Algal Species

Phylum/ClassSpeciesThis compound ContentConditionsReference(s)
ChromophytaChrysophaera magna~15% of total carotenoids; Molar ratio (this compound:Fucoxanthin:β-carotene) = 1:2.3:3.3Not Specified[1][3]
Bacillariophyceae (Diatom)Phaeodactylum tricornutumPresent; levels increase with light stressHigh light conditions[3][7]
EustigmatophyceaeNannochloropsis oceanicaPresent; levels increase with overexpression of PtCRTISO4Genetically modified
RhodophytaCorallina elongataMain xanthophyllNot Specified[2][8]
RhodophytaJania rubensMain xanthophyllNot Specified[2]
RhodophytaMultiple species (65 studied)Detected in 4 out of 12 ordersSubtropical environment[9][10]
ChlorophytaDunaliella salinaPresentNot Specified[5]
PrasinophyceaeTetraselmis suecicaPresent; ratio to Chl a increases with irradianceHigh light conditions[5]

Table 2: Influence of Environmental Factors on this compound Levels

Algal GroupFactorObservationReference(s)
DiatomsHigh LightIncreased this compound levels as part of the xanthophyll cycle activation.[3][7]
ChlorophytesHigh LightIncreased this compound to Chlorophyll a ratio.[5][11]
RhodophytesHigh LightVariable; some studies show stable xanthophyll composition.[2][8]

Signaling Pathways and Logical Relationships

The primary signaling pathway involving this compound is the xanthophyll cycle. This cycle is crucial for non-photochemical quenching (NPQ), the process of dissipating excess light energy. The key enzymes regulating this cycle are violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP).

Xanthophyll Cycle Signaling Pathway

Xanthophyll_Cycle cluster_stroma Stroma (Low Light) cluster_lumen Thylakoid Lumen (High Light) Zeaxanthin Zeaxanthin Antheraxanthin_S This compound Zeaxanthin->Antheraxanthin_S Zeaxanthin Epoxidase (ZEP) (O2, NADPH) Violaxanthin_S Violaxanthin Antheraxanthin_S->Violaxanthin_S Zeaxanthin Epoxidase (ZEP) Violaxanthin_L Violaxanthin Antheraxanthin_L This compound Violaxanthin_L->Antheraxanthin_L Violaxanthin De-epoxidase (VDE) (Low pH, Ascorbate) Zeaxanthin_L Zeaxanthin Antheraxanthin_L->Zeaxanthin_L Violaxanthin De-epoxidase (VDE) Heat_Dissipation Increased Heat Dissipation (NPQ) High_Light High Light Stress (Proton Gradient Forms) Low_Light Low Light Recovery

Caption: The Xanthophyll Cycle pathway illustrating the conversion of violaxanthin to zeaxanthin via this compound under high light stress and the reverse process in low light.

Experimental Protocols

The accurate determination of this compound in marine algae requires specific protocols for extraction and analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying carotenoids.

Pigment Extraction from Marine Algae

This protocol is a generalized procedure; specific modifications may be necessary depending on the algal species and cell wall composition.

Materials:

  • Freeze-dried algal biomass

  • 100% Acetone (HPLC grade)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Centrifuge

  • 0.22 µm PTFE syringe filters

Procedure:

  • Weigh approximately 10-20 mg of freeze-dried algal biomass.

  • Pre-chill a mortar and pestle with liquid nitrogen.

  • Add the biomass to the mortar and grind to a fine powder under liquid nitrogen.

  • Transfer the powdered sample to a microcentrifuge tube.

  • Add 1 mL of 100% acetone to the tube.

  • Vortex vigorously for 1 minute to extract the pigments.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant containing the pigments.

  • If the pellet remains colored, repeat the extraction (steps 5-8) and pool the supernatants.

  • Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Store the extract at -20°C in the dark until HPLC analysis to prevent pigment degradation.

HPLC Analysis of this compound

This protocol describes a reverse-phase HPLC method for the separation of this compound from other algal pigments.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of solvents is typically used. A common system involves:

    • Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium Acetate

    • Solvent B: 80:20 (v/v) Methanol: Acetone

Gradient Program:

  • A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids. The exact gradient profile should be optimized for the specific column and pigment mixture.

Detection:

  • This compound is typically detected by its absorbance spectrum, with characteristic peaks around 422, 445, and 475 nm in the mobile phase.

  • Quantification is achieved by comparing the peak area of the sample to that of a known concentration of an this compound standard.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Pigment Extraction cluster_analysis Analysis cluster_data Data Output Start Algal Culture or Biomass Collection Freeze_Dry Freeze-Drying Start->Freeze_Dry Grind Grinding under Liquid Nitrogen Freeze_Dry->Grind Solvent_Add Addition of 100% Acetone Grind->Solvent_Add Vortex Vortexing Solvent_Add->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Filter Filtration (0.22 µm) Supernatant->Filter HPLC HPLC Injection Filter->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection PDA/UV-Vis Detection (~445 nm) Separation->Detection Quantification Quantification against This compound Standard Detection->Quantification Result This compound Concentration Quantification->Result

Caption: A typical experimental workflow for the extraction and quantification of this compound from marine algae.

Conclusion and Future Directions

This compound is a widespread and physiologically important carotenoid in marine algae. Its role in both photoprotection and light harvesting makes it a molecule of interest for understanding algal ecophysiology and for potential biotechnological applications. The quantitative data presented here highlight the variability in this compound content across different algal groups, emphasizing the need for species-specific studies. The provided experimental protocols offer a standardized approach for the reliable quantification of this xanthophyll. For professionals in drug development, the antioxidant properties of carotenoids like this compound may warrant further investigation for their potential health benefits. Future research should focus on elucidating the precise regulatory mechanisms of the xanthophyll cycle in a wider range of marine algae and exploring the potential for enhancing this compound production through biotechnological approaches.

References

An In-depth Technical Guide to Antheraxanthin, Violaxanthin, and Zeaxanthin for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the xanthophylls antheraxanthin, violaxanthin, and zeaxanthin, key components of the photoprotective xanthophyll cycle in photosynthetic organisms. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on their biochemical properties, physiological functions, and analytical methodologies. This document details their roles in non-photochemical quenching (NPQ), antioxidant defense, and potential signaling pathways. Included are detailed experimental protocols for their extraction, quantification, and the assessment of related enzymatic activities. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams generated with the DOT language.

Introduction

This compound, violaxanthin, and zeaxanthin are C40 isoprenoid compounds belonging to the xanthophyll subclass of carotenoids, characterized by the presence of oxygen-containing functional groups. These pigments are integral to the survival of plants, algae, and some bacteria, primarily through their involvement in the xanthophyll cycle, a critical mechanism for photoprotection against high light stress.[1][2] This cycle involves the enzymatic interconversion of these three xanthophylls, modulating the dissipation of excess light energy and thereby preventing photo-oxidative damage.[1][2] Beyond their photoprotective roles, these molecules exhibit potent antioxidant properties and are precursors to the plant hormone abscisic acid (ABA), hinting at broader signaling functions.[3][4] Understanding the intricate details of their biochemistry and physiology is crucial for research in plant science, and their antioxidant capabilities make them promising molecules for investigation in drug development and nutraceuticals.

Biochemical and Physicochemical Properties

The key structural difference between violaxanthin, this compound, and zeaxanthin lies in the number of epoxide groups attached to their β-ionone rings. Violaxanthin is a diepoxide, this compound is a monoepoxide, and zeaxanthin contains no epoxide groups.[1] This structural variation dictates their distinct light-absorbing properties and functional roles within the xanthophyll cycle.

Chemical Structures
  • Violaxanthin: (3S,5R,6S,3'S,5'R,6'S)-5,6:5',6'-diepoxy-5,6,5',6'-tetrahydro-β,β-carotene-3,3'-diol

  • This compound: (3S,5R,6S,3'R)-5,6-epoxy-5,6-dihydro-β,β-carotene-3,3'-diol

  • Zeaxanthin: (3R,3'R)-β,β-carotene-3,3'-diol

Spectroscopic Properties

The absorption spectra of these xanthophylls are characterized by three distinct peaks in the blue-green region of the visible spectrum. The position of these maxima can vary slightly depending on the solvent used.[5][6]

PigmentSolventλmax I (nm)λmax II (nm)λmax III (nm)Reference
Violaxanthin Ethanol418440470[5]
Hexane417440470[5]
This compound Ethanol422444472[7]
Hexane421445470[7]
Zeaxanthin Ethanol425450478[5]
Hexane425451478[5]

The Xanthophyll Cycle: A Core Photoprotective Mechanism

The xanthophyll cycle is a pivotal process for the regulation of photosynthetic efficiency and photoprotection in plants and algae.[1] It allows for the rapid conversion between violaxanthin, this compound, and zeaxanthin in response to fluctuating light conditions.

Under high light, the buildup of a proton gradient (ΔpH) across the thylakoid membrane acidifies the lumen. This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the two-step conversion of violaxanthin to zeaxanthin, with this compound as the intermediate.[1][8] Zeaxanthin is the most effective of the three in dissipating excess energy as heat, a process known as non-photochemical quenching (NPQ).[9]

In low light conditions, the proton gradient dissipates, and the lumenal pH increases. This inactivates VDE and activates the stromal enzyme zeaxanthin epoxidase (ZEP), which converts zeaxanthin back to violaxanthin, thereby maximizing light-harvesting efficiency.[10]

Xanthophyll_Cycle cluster_conditions Environmental Conditions violaxanthin Violaxanthin (Diepoxide) This compound This compound (Monoepoxide) violaxanthin->this compound Violaxanthin De-epoxidase (VDE) Low pH (High Light) Ascorbate This compound->violaxanthin Zeaxanthin Epoxidase (ZEP) High pH (Low Light) O2, NADPH zeaxanthin Zeaxanthin (Epoxide-free) This compound->zeaxanthin Violaxanthin De-epoxidase (VDE) Low pH (High Light) Ascorbate zeaxanthin->this compound Zeaxanthin Epoxidase (ZEP) High pH (Low Light) O2, NADPH high_light High Light Stress low_light Low Light / Dark

The Xanthophyll Cycle Pathway.

Enzymology of the Xanthophyll Cycle

The interconversions within the xanthophyll cycle are catalyzed by two key enzymes: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP).

EnzymeLocationActivator(s)Inhibitor(s)Substrate(s)Product(s)KmVmaxReference
Violaxanthin De-epoxidase (VDE) Thylakoid LumenLow pH (~5.2), AscorbateDithiothreitol (DTT)Violaxanthin, this compoundThis compound, Zeaxanthin0.33 µM (Violaxanthin)Not Reported[1]
Zeaxanthin Epoxidase (ZEP) Stroma side of Thylakoid MembraneO₂, NADPHLow LightZeaxanthin, this compoundThis compound, ViolaxanthinNot ReportedNot Reported[10]

Physiological Functions

Photoprotection and Non-Photochemical Quenching (NPQ)

The primary and most well-understood function of the xanthophyll cycle is photoprotection through the process of non-photochemical quenching (NPQ). NPQ is the mechanism by which photosynthetic organisms dissipate excess absorbed light energy as heat, preventing the formation of damaging reactive oxygen species (ROS).[9] The accumulation of zeaxanthin is directly correlated with the induction of the major component of NPQ, known as energy-dependent quenching (qE).[9] Zeaxanthin, when bound to specific light-harvesting complex proteins, facilitates a conformational change that creates a quenching site where excess energy is safely dissipated.[9]

Antioxidant Activity

All three xanthophylls possess antioxidant properties due to their conjugated double bond systems, which can quench singlet oxygen and scavenge other reactive oxygen species.[11] Zeaxanthin, with its fully conjugated system, is generally considered a more potent antioxidant than violaxanthin and this compound.[12] This direct ROS scavenging activity provides an additional layer of protection against oxidative stress.

CompoundAssayAntioxidant CapacityReference
Violaxanthin DPPHIC50: 41.42 µg/mL[11]
ABTSIC50: 15.25 µg/mL[11]
Zeaxanthin ABTSHigh[13]
FRAPHigh[13]
Signaling Pathways

Emerging evidence suggests that xanthophylls and their derivatives, known as apocarotenoids, may function as signaling molecules. Violaxanthin is a precursor to the plant hormone abscisic acid (ABA), a key regulator of plant development and stress responses.[4] The levels of zeaxanthin and violaxanthin can influence the biosynthesis of other hormones like jasmonic acid, indicating a complex interplay in plant stress signaling.[3] Furthermore, perturbations in the carotenoid biosynthesis pathway, including the xanthophyll cycle, can initiate retrograde signaling from the chloroplast to the nucleus, modulating gene expression to acclimate to environmental changes.[4]

Signaling_Pathways cluster_xanthophylls Xanthophyll Pool cluster_hormones Phytohormone Biosynthesis cluster_signaling Cellular Responses violaxanthin Violaxanthin aba Abscisic Acid (ABA) violaxanthin->aba Precursor retrograde Retrograde Signaling (Chloroplast to Nucleus) violaxanthin->retrograde zeaxanthin Zeaxanthin ja Jasmonic Acid (JA) zeaxanthin->ja Influences zeaxanthin->retrograde stress_response Stress Response Genes aba->stress_response development Plant Development aba->development ja->stress_response retrograde->stress_response

Xanthophylls in Signaling Pathways.

Experimental Protocols

Extraction of Xanthophylls from Plant Material

This protocol describes a general method for the extraction of xanthophylls from leaf tissue.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • 100% Acetone (HPLC grade), buffered with a small amount of calcium carbonate

  • Microcentrifuge tubes

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube.

  • Add 1 mL of 100% acetone. Vortex vigorously for 1 minute to extract the pigments.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Store the extracts at -20°C in the dark and analyze by HPLC as soon as possible.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for the separation and quantification of this compound, violaxanthin, and zeaxanthin.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

  • Solvent B: Methanol:Ethyl acetate (68:32 v/v)

Gradient Elution:

Time (min) % Solvent A % Solvent B
0 100 0
15 0 100
18 0 100
21 100 0

| 25 | 100 | 0 |

Flow Rate: 1.2 mL/min Injection Volume: 20 µL Detection: 445 nm

Quantification: Create a standard curve for each xanthophyll using pure standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow start Sample Preparation (Extraction) hplc HPLC Separation (C18 Column, Gradient Elution) start->hplc pda PDA Detection (445 nm) hplc->pda quant Quantification (Standard Curve) pda->quant

HPLC Analysis Workflow.

Violaxanthin De-epoxidase (VDE) Activity Assay

This spectrophotometric assay measures the activity of VDE by monitoring the decrease in absorbance associated with the conversion of violaxanthin.[14]

Materials:

  • VDE extract (prepared from isolated thylakoids)

  • Citrate-phosphate buffer (50 mM citrate, 110 mM phosphate, pH 5.2)

  • Violaxanthin solution (e.g., 8.6 µM)

  • Monogalactosyldiacylglycerol (MGDG) solution (e.g., 24 µM)

  • Ascorbate solution (e.g., 30 mM)

  • Dual-wavelength spectrophotometer

Procedure:

  • In a cuvette, combine the citrate-phosphate buffer, violaxanthin, and MGDG.

  • Add the VDE extract and incubate for 3 minutes at room temperature.

  • Initiate the reaction by adding the ascorbate solution.

  • Immediately monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A₅₀₂ - A₅₄₀).

  • Calculate the initial rate of absorbance change to determine VDE activity.

Measurement of Non-Photochemical Quenching (NPQ)

NPQ is typically measured using a pulse-amplitude-modulated (PAM) fluorometer.

Procedure:

  • Dark Adaptation: Dark-adapt the leaf sample for at least 20 minutes.

  • Measure F₀ and Fₘ:

    • Apply a weak measuring light to determine the minimum fluorescence (F₀).

    • Apply a saturating pulse of light to determine the maximum fluorescence (Fₘ) in the dark-adapted state.

  • Actinic Light Exposure: Illuminate the leaf with a constant actinic light to induce photosynthesis and NPQ.

  • Measure Fₘ' and F':

    • During actinic light exposure, apply periodic saturating pulses to measure the maximum fluorescence in the light-adapted state (Fₘ').

    • The steady-state fluorescence in the light is F'.

  • Calculate NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .

  • Relaxation: Turn off the actinic light and continue to apply saturating pulses to monitor the relaxation of NPQ in the dark.

Conclusion

This compound, violaxanthin, and zeaxanthin are multifaceted molecules with indispensable roles in the physiology of photosynthetic organisms. Their dynamic interplay within the xanthophyll cycle is a cornerstone of photoprotection, enabling survival in fluctuating light environments. Furthermore, their potent antioxidant capacities and involvement in signaling pathways underscore their broader biological significance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the properties and potential applications of these vital xanthophylls. Continued research into their mechanisms of action and signaling roles will undoubtedly unveil new avenues for crop improvement and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Degradation Products of Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin, a key xanthophyll cycle carotenoid, plays a vital role in the photoprotective mechanisms of photosynthetic organisms.[1] As an intermediate in the enzymatic conversion of violaxanthin to zeaxanthin, its stability and degradation are of significant interest in fields ranging from plant physiology to food science and drug development.[1] The degradation of this compound, driven by thermal stress, photo-oxidation, and enzymatic activity, leads to a variety of products with potentially altered biological activities. Understanding these degradation pathways and products is crucial for assessing the stability of this compound in various matrices and for harnessing its potential therapeutic applications.

This technical guide provides a comprehensive overview of the degradation products of this compound, detailing the mechanisms of degradation, the structures of the resulting compounds, and the analytical methods used for their characterization.

This compound Degradation Pathways

This compound degradation can occur through three primary pathways: thermal degradation, photo-oxidation, and enzymatic conversion.

Thermal Degradation

Thermal processing can induce significant degradation of this compound, primarily through the isomerization of its 5,6-epoxide group to a 5,8-furanoxide group, a process that is particularly accelerated in acidic conditions.[2][3] This initial isomerization is often followed by the cleavage of the polyene chain, resulting in a variety of smaller, typically colorless, compounds.[4] The kinetics of thermal degradation have been reported to follow both first-order and second-order models, depending on the specific conditions such as the food matrix and pH.[2][5]

The primary thermal degradation product of this compound is its 5,8-furanoxide isomer, often referred to as mutatoxanthin. Further degradation leads to the formation of various apo-carotenals and apo-carotenones, which are shorter-chain carotenoids resulting from the cleavage of the polyene backbone.

Photo-oxidation

Exposure to light, especially in the presence of oxygen and photosensitizers, can lead to the photo-oxidation of this compound. This process involves the reaction of the carotenoid with reactive oxygen species (ROS), such as singlet oxygen. The highly conjugated double bond system of this compound makes it an effective quencher of singlet oxygen, but this process can also lead to its own degradation.[6]

The primary products of this compound photo-oxidation are thought to include endoperoxides, which are formed by the addition of singlet oxygen across the conjugated system. These endoperoxides are unstable and can further decompose to form a complex mixture of apo-carotenals and apo-carotenones.[6][7]

Enzymatic Degradation (Xanthophyll Cycle)

In biological systems, the most well-characterized "degradation" of this compound is its enzymatic conversion within the xanthophyll cycle. This is not a random degradation but a highly regulated process crucial for photoprotection in plants and algae.[1]

Under high light stress, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the de-epoxidation of this compound to zeaxanthin.[1] This conversion is reversible, and in low light conditions, the enzyme zeaxanthin epoxidase (ZE) catalyzes the epoxidation of zeaxanthin back to this compound and subsequently to violaxanthin.[1] Therefore, in this context, the primary and sole "degradation" product of this compound is zeaxanthin.

This compound Degradation Products: A Summary

The following table summarizes the major degradation products of this compound under different degradation pathways.

Degradation PathwayPrimary Degradation ProductsSecondary Degradation Products
Thermal Degradation 5,8-Furanoxide isomer (Mutatoxanthin)Apo-carotenals, Apo-carotenones, Colorless smaller molecules
Photo-oxidation EndoperoxidesApo-carotenals, Apo-carotenones
Enzymatic Degradation ZeaxanthinNone

Quantitative Data on this compound Degradation

The rate of this compound degradation is highly dependent on various factors, including temperature, light intensity, pH, and the presence of other compounds. The following table presents a summary of available quantitative data.

Degradation ConditionKinetic ModelKey FindingsReference
Thermal Degradation (Blood Orange Juice, Acidic pH) Second-OrderFree cis-antheraxanthin degraded ~30-fold faster than its esterified form.[2][3]
Thermal Degradation (Virgin Olive Oil) First-OrderInvolves reorganization of 5,6-epoxide to 5,8-furanoxide groups.[4][5]
Photo-oxidation (in beverage with pumpkin juice) Fractional ConversionDegradation accelerated by intense light. Ea values < 50 kJ/mol.[5]

Experimental Protocols

Induction of this compound Degradation

a) Thermal Degradation Protocol:

  • Sample Preparation: Prepare a solution of this compound in a relevant matrix (e.g., virgin olive oil, a buffered model system). For solid samples, they can be placed in a controlled temperature environment.

  • Heating: Place the samples in a temperature-controlled environment such as an oven or a water bath at the desired temperatures (e.g., 60, 80, 100, 120 °C).[8]

  • Sampling: At regular time intervals, withdraw aliquots of the sample for analysis. The frequency of sampling should be adjusted based on the expected degradation rate.

  • Storage: Immediately cool the withdrawn samples and store them at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent further degradation until analysis.

b) Photo-oxidation Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent or matrix. A photosensitizer (e.g., chlorophyll) may be added to accelerate the reaction.

  • Light Exposure: Place the sample in a controlled light environment. A light source with a known spectrum and intensity should be used. Control the temperature of the sample during the experiment.

  • Oxygenation: Ensure a controlled supply of oxygen or air to the sample, as it is a key reactant in photo-oxidation.

  • Sampling and Storage: Follow the same sampling and storage procedures as described for thermal degradation.

Analytical Methodology: HPLC-DAD for this compound and its Degradation Products

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common and effective method for the separation and quantification of this compound and its degradation products.

a) Sample Preparation:

  • Extraction: Extract the carotenoids from the sample matrix using a suitable organic solvent system. A common procedure involves homogenization with a mixture of acetone and ethanol. For samples with high lipid content, a saponification step with methanolic KOH may be necessary to remove interfering fats and chlorophylls.[9]

  • Partitioning: After extraction, partition the carotenoids into a less polar solvent like diethyl ether or a mixture of petroleum ether and diethyl ether.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC injection (e.g., a mixture of methanol and methyl tert-butyl ether (MTBE)).[10]

b) HPLC-DAD Analysis:

  • Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.[10] C18 columns are also widely used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of solvents such as methanol, MTBE, and water.[9]

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution of compounds. This compound and its degradation products typically absorb light in the range of 400-500 nm. The full UV-Vis spectrum provided by the DAD aids in the identification of the compounds.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of authentic standards of known concentrations.

Visualizations

Antheraxanthin_Degradation_Pathways cluster_thermal Thermal Degradation cluster_photo Photo-oxidation cluster_enzymatic Enzymatic Degradation (Xanthophyll Cycle) This compound This compound Mutatoxanthin 5,8-Furanoxide (Mutatoxanthin) This compound->Mutatoxanthin Isomerization Endoperoxides Endoperoxides This compound->Endoperoxides + O2, light Zeaxanthin Zeaxanthin This compound->Zeaxanthin Violaxanthin De-epoxidase Apo_Carotenals_Thermal Apo-carotenals Mutatoxanthin->Apo_Carotenals_Thermal Chain Cleavage Apo_Carotenones_Thermal Apo-carotenones Mutatoxanthin->Apo_Carotenones_Thermal Chain Cleavage Apo_Carotenals_Photo Apo-carotenals Endoperoxides->Apo_Carotenals_Photo Apo_Carotenones_Photo Apo-carotenones Endoperoxides->Apo_Carotenones_Photo HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Sample containing this compound Extraction Extraction with Acetone/Ethanol Sample->Extraction Saponification Saponification (optional) Extraction->Saponification Partition Liquid-Liquid Partition Saponification->Partition Dry_Reconstitute Dry down and Reconstitute Partition->Dry_Reconstitute Injection Inject into HPLC Dry_Reconstitute->Injection Separation Separation on C30/C18 Column Injection->Separation Detection DAD Detection (400-500 nm) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Xanthophyll_Cycle_Signaling High_Light High Light Stress Low_pH Low Thylakoid Lumen pH High_Light->Low_pH VDE_Activation VDE Activation Low_pH->VDE_Activation Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE NPQ Non-Photochemical Quenching (NPQ) Zeaxanthin->NPQ

References

An In-depth Technical Guide to the Regulation of Antheraxanthin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antheraxanthin is a critical xanthophyll pigment central to the photoprotective mechanisms of most photosynthetic eukaryotes. As a key intermediate in the xanthophyll cycle, its synthesis and degradation are meticulously regulated in response to fluctuating light conditions and other environmental stressors. This technical guide provides a comprehensive overview of the core regulatory networks governing this compound levels, focusing on the enzymatic, genetic, and environmental control points. We delve into the biochemical pathways, present quantitative data on enzyme kinetics and gene expression, and provide detailed experimental protocols for key assays. Furthermore, this document includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the intricate processes that control this compound homeostasis, offering valuable insights for research in plant physiology, biochemistry, and carotenoid-based drug discovery.

Core Mechanism: The Xanthophyll Cycle

This compound is an intermediate in the xanthophyll cycle, a crucial photoprotective process that occurs in the thylakoid membranes of chloroplasts.[1] This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin, this compound, and zeaxanthin.[2][3] Under conditions of excess light, the orange pigment violaxanthin is converted first to this compound and then to the light-yellow pigment zeaxanthin.[1] This conversion enhances the capacity for non-photochemical quenching (NPQ), a mechanism that safely dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photo-oxidative damage.[4] The total pool of these pigments is often abbreviated as VAZ (Violaxanthin, this compound, Zeaxanthin).[1] In low light, the cycle is reversed to optimize light-harvesting efficiency.[2]

The synthesis of this compound is therefore not a terminal pathway but a dynamic equilibrium controlled by two key enzymes operating in opposite directions.

  • De-epoxidation (Synthesis of this compound from Violaxanthin): Catalyzed by Violaxanthin de-epoxidase (VDE).

  • Epoxidation (Conversion of this compound to Violaxanthin): Catalyzed by Zeaxanthin epoxidase (ZEP), which also converts zeaxanthin to this compound.[1][5]

Xanthophyll_Cycle The Xanthophyll Cycle Pathway cluster_stroma Chloroplast Stroma (pH ~7.5) cluster_lumen Thylakoid Lumen (pH < 6.5 in High Light) ZEP Zeaxanthin Epoxidase (ZEP) VDE Violaxanthin De-epoxidase (VDE) (Active) Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE This compound->Violaxanthin ZEP Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE Zeaxanthin->this compound ZEP HighLight High Light Stress HighLight->VDE Activates via low luminal pH LowLight Low Light / Dark LowLight->ZEP Favors Epoxidation Ascorbate Ascorbate (Reductant) Ascorbate->VDE Co-substrate NADPH_O2 NADPH, O2 (Cofactors) NADPH_O2->ZEP Co-substrates VDE_Assay_Workflow Experimental Workflow for VDE Activity Assay start Start prep_enzyme Prepare VDE Enzyme (e.g., Recombinant Protein Purification) start->prep_enzyme prep_substrate Prepare Substrate (Violaxanthin in Thylakoids/Liposomes at pH 5.2) start->prep_substrate incubate Add VDE to Substrate (Incubate 3 min) prep_enzyme->incubate prep_substrate->incubate start_reaction Initiate Reaction (Add 30 mM Ascorbate) incubate->start_reaction time_points Incubate and Collect Samples at Time Points start_reaction->time_points stop_reaction Stop Reaction (Add Acetone/Methanol) time_points->stop_reaction extract Extract Pigments (Centrifuge) stop_reaction->extract analyze Analyze Supernatant (HPLC) extract->analyze end End: Quantify V, A, Z analyze->end Regulatory_Logic Logical Control of the Xanthophyll Cycle HighLight High Light ProtonGradient Increased Proton Gradient (ΔpH across Thylakoid) HighLight->ProtonGradient Drives ZEP_Inhibition ZEP Down-regulation HighLight->ZEP_Inhibition Induces LumenAcidification Lumen Acidification (pH drops) ProtonGradient->LumenAcidification Causes VDE_Activation VDE Activation LumenAcidification->VDE_Activation Triggers Anthera_Zea_Pool This compound + Zeaxanthin Pool Increases VDE_Activation->Anthera_Zea_Pool Promotes Synthesis Viola_Pool Violaxanthin Pool Decreases VDE_Activation->Viola_Pool Consumes ZEP_Inhibition->Anthera_Zea_Pool Prevents Conversion Back ZEP_Inhibition->Viola_Pool Prevents Re-synthesis NPQ ↑ Non-Photochemical Quenching (NPQ) Anthera_Zea_Pool->NPQ Enables Photoprotection Enhanced Photoprotection NPQ->Photoprotection Results in

References

Antheraxanthin and Non-Photochemical Quenching: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. Central to the most rapid and significant component of NPQ, energy-dependent quenching (qE), is the xanthophyll cycle. This technical guide provides an in-depth exploration of the pivotal role of antheraxanthin, a key intermediate in the xanthophyll cycle, in the regulation and function of NPQ. We will detail the molecular mechanisms, present quantitative data, outline experimental protocols, and provide visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, photosynthesis, and for professionals in drug development exploring targets related to oxidative stress.

Introduction to Non-Photochemical Quenching and the Xanthophyll Cycle

When photosynthetic organisms absorb light energy that exceeds their capacity for carbon fixation, the excess energy can lead to the production of reactive oxygen species (ROS), causing significant damage to the photosynthetic apparatus.[1] To counteract this, these organisms have evolved a suite of photoprotective mechanisms, collectively known as non-photochemical quenching (NPQ).[2] NPQ encompasses several processes that dissipate excess excitation energy as harmless heat.[3]

The major and most rapidly induced component of NPQ is energy-dependent quenching (qE). The induction of qE is triggered by the acidification of the thylakoid lumen, a consequence of high photosynthetic electron transport rates.[4][5] This low lumenal pH activates the xanthophyll cycle and protonates specific proteins, primarily the Photosystem II Subunit S (PsbS) in higher plants and Light-Harvesting Complex Stress-Related (LHCSR) proteins in algae, which are essential for inducing the conformational changes in the light-harvesting complexes (LHCs) that lead to energy dissipation.[4][6]

The xanthophyll cycle involves the enzymatic interconversion of xanthophyll pigments.[1] In higher plants and green algae, this cycle consists of the de-epoxidation of violaxanthin (V) to this compound (A) and then to zeaxanthin (Z) under high light conditions.[7] This process is reversed under low light.[5] this compound, as the intermediate, plays a crucial role in this dynamic process.[7] The accumulation of this compound and zeaxanthin is strongly correlated with the capacity for NPQ.[8][9]

The Role of this compound in NPQ

This compound is a mono-epoxide xanthophyll that serves as the intermediate in the two-step de-epoxidation of violaxanthin to zeaxanthin, catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[10][11] The formation of this compound is a critical step in the rapid response to excess light.[12]

This compound as an Intermediate Quencher

While zeaxanthin is considered the most effective quencher of chlorophyll fluorescence, this compound also possesses the ability to dissipate excess energy.[8] The presence of this compound contributes to the overall NPQ capacity, particularly during the initial phases of high light exposure before zeaxanthin levels have peaked.[12][13] Some studies suggest that the transient phase of NPQ induction correlates with the concentration of this compound.[12][13] this compound provides more stability to the thylakoid membrane under light and heat stress than violaxanthin, though less than zeaxanthin.[7]

Regulation of this compound Levels

The concentration of this compound is dynamically regulated by the activities of two key enzymes:

  • Violaxanthin De-epoxidase (VDE): This enzyme, located in the thylakoid lumen, catalyzes the conversion of violaxanthin to this compound and subsequently this compound to zeaxanthin.[10] VDE is activated by the low pH of the thylakoid lumen (optimal pH ~5.0-5.2) and requires ascorbate as a reductant.[10][14]

  • Zeaxanthin Epoxidase (ZEP): Located in the stroma, this enzyme catalyzes the reverse reaction, converting zeaxanthin back to this compound and then to violaxanthin.[5] This process is slower than the forward reaction and is active under low light conditions.[15]

The balance between VDE and ZEP activity, dictated by the light conditions and the resulting transthylakoid proton gradient, determines the steady-state concentrations of violaxanthin, this compound, and zeaxanthin.[5][15]

Quantitative Data on this compound and NPQ

The following tables summarize key quantitative data related to the xanthophyll cycle and NPQ.

ParameterOrganismValueConditionsReference(s)
VDE Optimal pH Lettuce~5.2In vitro assay[14]
VDE Apparent Molecular Mass Lettuce43 kDaSDS-PAGE[14]
This compound Excitation Band Chrysophaera magna487 nmIn vivo fluorescence excitation spectroscopy[16]
NPQ Amplitude (Max) Arabidopsis thaliana (Wild Type)~2.5-3.0High light[5][17]
NPQ Amplitude (Max) Tomato (Blue Light Grown)~1.0High light[17]
NPQ Amplitude (Max) Tomato (Red Light Grown)~0.84High light[17]

Table 1: Key Biochemical and Biophysical Parameters. This table provides a summary of important quantitative values related to the enzyme VDE and the spectral properties of this compound, as well as typical maximal NPQ values observed in different plant species under high light stress.

Mutant/TreatmentOrganismEffect on this compound/ZeaxanthinEffect on NPQReference(s)
npq1 (VDE deficient) Arabidopsis thalianaNo this compound or zeaxanthin accumulationSeverely reduced NPQ[5]
npq2 (ZEP deficient) Chlamydomonas reinhardtiiAccumulates zeaxanthinConstitutively high NPQ[18]
Dithiothreitol (DTT) (VDE inhibitor) RiceInhibition of this compound and zeaxanthin formationDecreased NPQ[19]
Ascorbate (VDE cofactor) RiceStimulation of this compound and zeaxanthin formationIncreased NPQ[19]
PsbS Overexpression Arabidopsis thalianaNo direct effect on pigment levelsIncreased NPQ amplitude[5]

Table 2: Genetic and Chemical Perturbations of the Xanthophyll Cycle and NPQ. This table outlines the impact of genetic mutations and chemical treatments on the accumulation of this compound and zeaxanthin and the corresponding effect on non-photochemical quenching.

Experimental Protocols

Measurement of Non-Photochemical Quenching (NPQ) using Pulse Amplitude Modulated (PAM) Fluorometry

This protocol describes the standard method for measuring NPQ kinetics in plant leaves.[5][20][21]

1. Dark Adaptation:

  • Place the plant material in complete darkness for a minimum of 30 minutes. This allows for the relaxation of all quenching processes and ensures that all Photosystem II (PSII) reaction centers are "open".[20]

2. Measurement of F₀ and Fₘ:

  • Use a PAM fluorometer to apply a weak, modulated measuring light to determine the minimal fluorescence level (F₀).[20][22]

  • Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹ for 0.8 seconds) to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).[20][22]

  • Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. For healthy, unstressed plants, this value is typically around 0.83.[23]

3. NPQ Induction:

  • Expose the leaf to a constant high level of actinic light (e.g., 1000 µmol photons m⁻² s⁻¹) to induce photosynthesis and NPQ.[5][17]

  • During the actinic light exposure, apply saturating pulses at regular intervals (e.g., every 30 or 60 seconds) to determine the maximum fluorescence in the light-adapted state (Fₘ').[20] The steady-state fluorescence level just before the pulse is denoted as F'.[17]

4. NPQ Relaxation:

  • After a period of high light exposure (e.g., 10-15 minutes), turn off the actinic light.

  • Continue to apply saturating pulses in the dark at increasing time intervals to monitor the recovery of Fₘ' back to the original Fₘ level. This measures the relaxation of NPQ.[17]

5. Calculation of NPQ:

  • NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.[17]

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for extracting and quantifying xanthophyll cycle pigments.

1. Sample Collection and Preparation:

  • Collect leaf discs or algal pellets at specific time points during an NPQ experiment (e.g., dark-adapted, during high light, during relaxation).

  • Immediately freeze the samples in liquid nitrogen to stop all enzymatic activity.

  • Grind the frozen tissue to a fine powder.

2. Pigment Extraction:

  • Extract the pigments from the powdered tissue using a cold organic solvent, typically 80% acetone or 100% methanol, often buffered with a substance like calcium carbonate to neutralize acids.

  • Centrifuge the extract to pellet the cell debris.

  • Collect the supernatant containing the pigments.

3. HPLC Analysis:

  • Inject the pigment extract into an HPLC system equipped with a C18 reverse-phase column.

  • Use a gradient of solvents (e.g., acetonitrile, methanol, and water) to separate the different pigment molecules.

  • Detect the pigments using a photodiode array detector, monitoring absorbance at specific wavelengths (e.g., 445 nm).

  • Identify and quantify violaxanthin, this compound, and zeaxanthin by comparing their retention times and absorption spectra to those of authentic standards.

Visualizations

The Xanthophyll Cycle

Xanthophyll_Cycle cluster_de_epoxidation High Light (Low Lumen pH) Violaxanthin Violaxanthin (V) This compound This compound (A) Violaxanthin->this compound VDE, Ascorbate This compound->Violaxanthin ZEP, O2, NADPH Zeaxanthin Zeaxanthin (Z) This compound->Zeaxanthin VDE, Ascorbate Zeaxanthin->this compound ZEP, O2, NADPH

Caption: The light-driven enzymatic conversion of xanthophylls.

Mechanism of Energy-Dependent Quenching (qE)

qE_Mechanism cluster_light High Light cluster_response Molecular Response Excess Light Excess Light Proton Pumping Proton Pumping Excess Light->Proton Pumping Low Lumen pH Low Lumen pH Proton Pumping->Low Lumen pH VDE_activation VDE Activation Low Lumen pH->VDE_activation PsbS_protonation PsbS Protonation Low Lumen pH->PsbS_protonation Xanthophyll_Cycle Violaxanthin -> this compound -> Zeaxanthin VDE_activation->Xanthophyll_Cycle LHCII_conformational_change LHCII Conformational Change PsbS_protonation->LHCII_conformational_change Xanthophyll_Cycle->LHCII_conformational_change NPQ Non-Photochemical Quenching (Heat Dissipation) LHCII_conformational_change->NPQ

Caption: Key events leading to energy-dependent quenching (qE).

Experimental Workflow for NPQ and Pigment Analysis

NPQ_Workflow cluster_experiment NPQ Measurement cluster_analysis Data Analysis Dark_Adaptation 1. Dark Adaptation (≥30 min) Measure_F0_Fm 2. Measure F₀ and Fₘ Dark_Adaptation->Measure_F0_Fm Induction 3. High Light Induction Measure_F0_Fm->Induction Relaxation 4. Dark Relaxation Induction->Relaxation Sample_Collection 5. Sample Collection (at key time points) Induction->Sample_Collection Calculate_NPQ 6. Calculate NPQ = (Fₘ - Fₘ') / Fₘ' Relaxation->Calculate_NPQ Relaxation->Sample_Collection Correlate_Data 8. Correlate NPQ with Pigment Levels Calculate_NPQ->Correlate_Data HPLC_Analysis 7. HPLC Pigment Analysis HPLC_Analysis->Correlate_Data Sample_Collection->HPLC_Analysis

Caption: Workflow for NPQ measurement and pigment analysis.

Conclusion and Future Directions

This compound is a vital component of the photoprotective xanthophyll cycle, acting as a key intermediate in the rapid response to high light stress. Its formation and conversion are tightly regulated and directly contribute to the overall capacity for non-photochemical quenching. Understanding the precise role and kinetics of this compound is essential for a complete picture of how photosynthetic organisms adapt to fluctuating light environments.

For drug development professionals, the pathways involved in managing oxidative stress in plants, such as the xanthophyll cycle, can offer valuable insights into analogous processes in other biological systems. The enzymatic control of antioxidant molecules like xanthophylls may provide novel conceptual frameworks for the development of therapeutic strategies aimed at mitigating cellular damage from oxidative stress.

Future research should focus on elucidating the specific interactions between this compound, zeaxanthin, and the proteins of the light-harvesting complex to pinpoint the exact molecular mechanism of quenching. Advanced spectroscopic and structural biology techniques will be instrumental in revealing how the presence of these de-epoxidized xanthophylls induces the conformational changes necessary for heat dissipation. Furthermore, exploring the diversity of xanthophyll cycles across different photosynthetic lineages may uncover novel photoprotective strategies with potential biotechnological applications.

References

Antheraxanthin: A Technical Guide to its Precursors, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a key xanthophyll pigment integral to the photoprotective mechanisms of photosynthetic organisms. As an intermediate in the violaxanthin cycle, it plays a crucial role in dissipating excess light energy, thereby protecting the photosynthetic apparatus from potential damage. Beyond its fundamental role in photosynthesis, this compound and its derivatives are gaining attention for their potential applications in pharmacology and drug development due to their antioxidant and other bioactive properties. This technical guide provides an in-depth overview of this compound, its biosynthetic precursors, and known derivatives. It details the enzymatic pathways of its formation and conversion, provides comprehensive experimental protocols for its analysis, and explores its potential as a lead compound in drug discovery.

Physicochemical and Spectroscopic Properties of this compound

This compound is a C40 tetraterpenoid with the chemical formula C40H56O3 and a molar mass of 584.88 g/mol .[1] Its structure features a polyene chain with conjugated double bonds, which is responsible for its characteristic yellow color and light-absorbing properties.

PropertyValueSolventReference(s)
Molecular Formula C40H56O3[1]
Molar Mass 584.88 g/mol [1]
Absorption Maxima (λmax) 422, 444, 472 nmEthanol[2]
421, 443, 473 nmEthanol[2]
(421), 445, 470 nmHexane[2]
424, 445, 475 nmPetroleum Ether[2]
Molar Extinction Coefficient (ε) 137 x 10^3 L·mol⁻¹·cm⁻¹Ethanol (at 446 nm)[2]

The Violaxanthin Cycle: Precursors and Enzymatic Conversions

This compound is a central intermediate in the violaxanthin cycle, a crucial photoprotective process in plants and algae. This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via this compound in response to high light stress, and the reverse reactions in low light.

Key Enzymes and Reactions
  • Violaxanthin de-epoxidase (VDE): This enzyme, located in the thylakoid lumen, catalyzes the de-epoxidation of violaxanthin to this compound and subsequently to zeaxanthin.[3][4][5] The reaction requires ascorbate as a reductant and is activated by a low luminal pH (optimal ~5.2), which occurs under high light conditions.[3][4]

    • Violaxanthin + Ascorbate → this compound + Dehydroascorbate + H₂O[3]

    • This compound + Ascorbate → Zeaxanthin + Dehydroascorbate + H₂O[5]

  • Zeaxanthin epoxidase (ZEP): Located on the stromal side of the thylakoid membrane, this enzyme catalyzes the epoxidation of zeaxanthin back to violaxanthin via this compound.[6][7] This reaction utilizes NADPH and molecular oxygen and is favored in low light or darkness.[8]

    • Zeaxanthin + NADPH + O₂ → this compound + NADP⁺ + H₂O

    • This compound + NADPH + O₂ → Violaxanthin + NADP⁺ + H₂O

Signaling Pathway of the Violaxanthin Cycle

Violaxanthin_Cycle Zeaxanthin Zeaxanthin Antheraxanthin_stroma This compound Zeaxanthin->Antheraxanthin_stroma Zeaxanthin Epoxidase (ZEP) + NADPH, O₂ Violaxanthin_stroma Violaxanthin Antheraxanthin_stroma->Violaxanthin_stroma Zeaxanthin Epoxidase (ZEP) + NADPH, O₂ Violaxanthin_lumen Violaxanthin Antheraxanthin_lumen This compound Violaxanthin_lumen->Antheraxanthin_lumen Violaxanthin De-epoxidase (VDE) + Ascorbate Zeaxanthin_lumen Zeaxanthin Antheraxanthin_lumen->Zeaxanthin_lumen Violaxanthin De-epoxidase (VDE) + Ascorbate

Caption: The Violaxanthin Cycle pathway.

This compound Derivatives

Research into this compound derivatives is an emerging field, with a primary focus on esterification to enhance stability and bioavailability.

This compound Esters

Xanthophylls, including this compound, can be esterified with fatty acids. This process occurs naturally in some organisms and can also be achieved synthetically.[11] Esterification increases the lipophilicity and stability of the carotenoid.[9]

  • This compound Dipalmitate: This is a diester of this compound with two molecules of palmitic acid.[6][12] It is found in certain plants and algae and is noted for its enhanced stability and functionality within cellular membranes.[6][12] this compound dipalmitate exhibits potent antioxidant, anti-inflammatory, and photoprotective properties.[6][12]

Synthesis of this compound Esters

The synthesis of xanthophyll esters can be achieved through chemical or enzymatic methods. Enzymatic synthesis, often employing lipases, is advantageous as it proceeds under mild conditions, reducing the risk of isomerization and degradation of the carotenoid.[13] A general approach involves reacting this compound with an acid anhydride in a bio-derived solvent.[14]

Experimental Protocols

Extraction of this compound and other Xanthophylls from Plant Material

This protocol is a synthesis of established methods for the extraction of carotenoids for HPLC analysis.[3][15]

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade), buffered with a small amount of calcium carbonate

  • n-Hexane (HPLC grade)

  • Saponification reagent: 10% (w/v) KOH in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC vials

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add cold, buffered acetone. Vortex thoroughly and incubate on ice in the dark for 30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at 5000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process with the pellet until it is colorless. Pool the supernatants.

  • Saponification (Optional, for samples with high chlorophyll and esterified carotenoids): To the pooled acetone extract, add an equal volume of 10% methanolic KOH.[15] Incubate in the dark at room temperature for 2 hours to hydrolyze chlorophylls and xanthophyll esters.

  • Phase Separation: Transfer the extract (saponified or not) to a separatory funnel. Add an equal volume of n-hexane and saturated NaCl solution. Shake gently to partition the carotenoids into the upper hexane layer.

  • Washing: Discard the lower aqueous phase and wash the hexane phase several times with distilled water to remove residual acetone and KOH.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Redissolve the pigment residue in a known volume of the initial HPLC mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-PDA Analysis of this compound

This protocol is based on established methods for the separation and quantification of carotenoids.[2][16][17]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

  • Solvent B: Methanol/MTBE (6:94, v/v)

Gradient Program:

Time (min)%A%B
0955
155050
30595
35595
40955
45955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: Monitor at 445 nm for quantification and collect spectra from 250-600 nm for peak identification.

Quantification:

Create a calibration curve using an authentic this compound standard of known concentration. Identify this compound in the sample by comparing its retention time and absorption spectrum with the standard. Quantify the amount of this compound by integrating the peak area at 445 nm and relating it to the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow start Plant Material Collection extraction Xanthophyll Extraction (Acetone) start->extraction saponification Saponification (Optional) (Methanolic KOH) extraction->saponification partition Phase Partition (Hexane/Water) extraction->partition Directly if no saponification saponification->partition drying Drying and Evaporation partition->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC-PDA Analysis (C30 Column) reconstitution->hplc quantification Data Analysis and Quantification hplc->quantification end Results quantification->end

Caption: A general workflow for the extraction and analysis of this compound.

Pharmacological Activities and Drug Development Potential

Carotenoids, including this compound, are recognized for their significant antioxidant properties, which are primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.[18] These properties underpin their potential therapeutic applications in diseases associated with oxidative stress.

Antioxidant and Anti-inflammatory Activity

This compound exhibits potent antioxidant activity, contributing to the protection of cells from oxidative damage.[18] While a direct quantitative comparison is complex and method-dependent, the antioxidant capacity within the violaxanthin cycle generally increases with the removal of epoxide groups. Thus, the order of antioxidant potential is typically zeaxanthin > this compound > violaxanthin.[19]

The anti-inflammatory effects of xanthophylls are often linked to their antioxidant capacity and their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[20][21][22] While much of the research has focused on astaxanthin, the structural similarities suggest that this compound and its derivatives may also possess significant anti-inflammatory properties.[20][21]

Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of carotenoids.[23][24][25] Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in tumorigenesis.[23][24] While specific in-vitro studies on the anti-cancer activity of this compound are less common than for other carotenoids like astaxanthin, its antioxidant and potential anti-inflammatory properties suggest it could play a role in cancer prevention and therapy.[23]

Potential in Drug Development

The therapeutic potential of this compound and its derivatives makes them interesting candidates for drug development.[26][27][28] Key areas of interest include:

  • Neurodegenerative Diseases: Oxidative stress is a major contributor to the pathogenesis of neurodegenerative disorders. The antioxidant properties of this compound could offer neuroprotective effects.

  • Cardiovascular Diseases: The anti-inflammatory and antioxidant activities of carotenoids are beneficial in mitigating the processes of atherosclerosis.[2][20]

  • Ocular Health: As a component of the xanthophyll cycle, which is active in the retina, this compound may contribute to protecting the eyes from light-induced damage.

The development of this compound derivatives, such as esters, is a promising strategy to improve their stability, bioavailability, and targeted delivery, thereby enhancing their therapeutic efficacy.[29]

Conclusion

This compound is a vital component of the violaxanthin cycle with significant photoprotective functions. Its chemical structure and role as an intermediate between violaxanthin and zeaxanthin define its unique physicochemical and biological properties. The ability to isolate, identify, and quantify this compound is crucial for research in plant physiology, photosynthesis, and ecophysiology. Furthermore, the growing body of evidence on the antioxidant, anti-inflammatory, and other pharmacological activities of this compound and its derivatives highlights their potential for development as nutraceuticals and therapeutic agents. Further research into the specific mechanisms of action of this compound and the synthesis of novel derivatives will be instrumental in unlocking its full potential in medicine and drug discovery.

References

The Cellular Landscape of Antheraxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheraxanthin, a key xanthophyll cycle carotenoid, plays a pivotal role in the photoprotective mechanisms of photosynthetic organisms. Its dynamic synthesis and localization within the chloroplast are intricately linked to the regulation of light harvesting and the dissipation of excess energy. This technical guide provides an in-depth exploration of the cellular localization of this compound, detailing its distribution within subcellular compartments and its association with protein complexes. Furthermore, it outlines the experimental methodologies employed to elucidate its location and presents key signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers in photosynthesis, plant biology, and drug development seeking to understand and leverage the functions of this critical photoprotective pigment.

Introduction

This compound is a yellow xanthophyll pigment that acts as an intermediate in the xanthophyll cycle, a crucial photoprotective process in plants, algae, and some bacteria.[1] This cycle involves the enzymatic interconversion of violaxanthin, this compound, and zeaxanthin in response to changes in light intensity.[1][2] The cellular and subcellular localization of this compound is fundamental to its function in non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat to prevent photo-oxidative damage.[3][4] Understanding the precise location of this compound within the cell and its dynamic redistribution is essential for comprehending the regulation of photosynthesis and for potential applications in crop improvement and the development of photoprotective agents.

Cellular and Subcellular Localization of this compound

The primary site of this compound synthesis and function is the chloroplast .[1][5] Within this organelle, this compound is specifically localized to the thylakoid membranes , the internal membrane system where the light-dependent reactions of photosynthesis occur.[1][6]

Association with Thylakoid Membranes and Photosystems

This compound is an integral component of the thylakoid lipid bilayer and is intimately associated with the protein complexes of the photosynthetic machinery.[6] It is found in association with the Light-Harvesting Complexes (LHCs) of Photosystem II (PSII), which are responsible for absorbing light energy and transferring it to the reaction centers.[3][4]

Table 1: Subcellular Distribution of this compound

Cellular CompartmentSpecific LocationAssociated Molecules/ComplexesPrimary Function
Chloroplast Thylakoid MembraneLight-Harvesting Complexes (LHCII, CP26, CP24), Photosystem IIPhotoprotection (NPQ), Light Harvesting
Thylakoid LumenViolaxanthin De-epoxidase (VDE) - transientlySite of conversion from violaxanthin
StromaZeaxanthin Epoxidase (ZEP)Site of conversion to violaxanthin
Dynamic Localization within Light-Harvesting Complexes

Under low light conditions, violaxanthin is the predominant xanthophyll cycle pigment bound to the LHC proteins.[7] However, upon exposure to high light, the enzyme violaxanthin de-epoxidase (VDE) is activated, converting violaxanthin to this compound and subsequently to zeaxanthin within the thylakoid lumen.[2][8] This newly synthesized this compound and zeaxanthin can then associate with the LHC proteins, particularly the minor antenna proteins CP26 and CP24 , which show a high capacity for xanthophyll exchange.[9] This exchange is crucial for inducing a conformational change in the LHCs that facilitates the dissipation of excess energy.[9]

The Xanthophyll Cycle: A Signaling Hub for Photoprotection

The xanthophyll cycle is the central signaling pathway governing the synthesis and function of this compound. The activity of this cycle is tightly regulated by the transthylakoid pH gradient, which is established under high light conditions due to photosynthetic electron transport.

Xanthophyll_Cycle cluster_thylakoid Thylakoid cluster_lumen Lumen (Low pH under High Light) cluster_stroma Stroma (High pH) V Violaxanthin A This compound V->A  Ascorbate A->V  NADPH, O2 Z Zeaxanthin A->Z  Ascorbate NPQ Non-Photochemical Quenching (NPQ) A->NPQ Contributes to Z->A  NADPH, O2 Z->NPQ Induces VDE Violaxanthin De-epoxidase (VDE) (Active at low pH) ZEP Zeaxanthin Epoxidase (ZEP) Light High Light Proton_Gradient ΔpH Gradient (Lumen Acidification) Light->Proton_Gradient Proton_Gradient->VDE Activates

The Xanthophyll Cycle Pathway

Experimental Protocols for Determining this compound Localization

The determination of this compound's subcellular localization involves a series of biochemical and analytical techniques. The general workflow is outlined below.

Experimental_Workflow A Plant/Algal Tissue Homogenization B Chloroplast Isolation (Differential Centrifugation) A->B C Thylakoid Membrane Fractionation (Sucrose Density Gradient Centrifugation) B->C D Solubilization of Thylakoid Membranes (Detergents, e.g., dodecyl maltoside) C->D F Pigment Extraction (e.g., Acetone, Ethanol) C->F For total thylakoid content E Isolation of LHC Complexes (e.g., Sucrose Gradient Centrifugation, Gel Electrophoresis) D->E E->F G Pigment Analysis (HPLC, UPLC-MS) F->G Logical_Relationship A High Light Exposure B Increased Photosynthetic Electron Transport A->B C Proton Pumping into Thylakoid Lumen B->C D Lumen Acidification (Low pH) C->D E Activation of Violaxanthin De-epoxidase (VDE) D->E F Conversion of Violaxanthin to this compound E->F G Binding of this compound to LHC Proteins F->G H Conformational Change in LHC Proteins G->H I Dissipation of Excess Energy as Heat (NPQ) H->I J Reduced Formation of Reactive Oxygen Species (ROS) I->J K Photoprotection J->K

References

Methodological & Application

Application Notes and Protocols for Antheraxanthin Extraction from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a key xanthophyll cycle carotenoid present in the leaves of higher plants and green algae. It plays a crucial role in photoprotection by dissipating excess light energy, thus protecting the photosynthetic apparatus from photodamage. As an intermediate in the reversible conversion of violaxanthin to zeaxanthin, this compound is of significant interest in research related to plant stress physiology, photosynthesis, and as a potential bioactive compound with antioxidant properties. This document provides a detailed protocol for the extraction of this compound from plant leaves, with a particular focus on spinach (Spinacia oleracea) as a model system.

Data Presentation

The following table summarizes the key quantitative parameters for the extraction of this compound and other major carotenoids from spinach leaves.

ParameterValueReference/Note
Sample Material Fresh spinach leaves (Spinacia oleracea)
This compound Content ~11.91 µg/g fresh weight[1] (Value from Gerbera, spinach is comparable)
Other Major Carotenoids
    Lutein3.3 ± 0.1 mg/100g fresh weight[2]
    Neoxanthin3.5 ± 0.1 mg/100g fresh weight[2]
    β-carotene3.2 ± 0.2 mg/100g fresh weight[2]
Extraction Solvent Acetone (100%, ice-cold)
Sample to Solvent Ratio 1:10 (w/v) (e.g., 1 g of leaf tissue to 10 mL of acetone)[3]
Centrifugation Speed 8,000 rpm[4]
Centrifugation Time 15 minutes[4]
Saponification Reagent 10% KOH in methanol (w/v)
HPLC Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[5][6]
Detection Wavelength 445 nm[7]

Experimental Protocols

This protocol details the methodology for the extraction and quantification of this compound from spinach leaves. All procedures should be performed under dim light to prevent photodegradation of carotenoids.

1. Materials and Reagents

  • Fresh spinach leaves

  • Liquid nitrogen

  • Acetone (HPLC grade, ice-cold)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Potassium hydroxide (KOH)

  • Methanol (HPLC grade)

  • Deionized water

  • Mortar and pestle

  • Centrifuge tubes (50 mL)

  • Refrigerated centrifuge

  • Rotary evaporator

  • Glass funnel with glass wool

  • Separatory funnel (250 mL)

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column

  • Syringe filters (0.22 µm, PTFE)

2. Sample Preparation

  • Harvest fresh, healthy spinach leaves and wash them with deionized water to remove any debris.

  • Gently pat the leaves dry with a paper towel.[8]

  • Remove the midribs and weigh approximately 1 gram of the leaf tissue.

  • Immediately freeze the leaf tissue in liquid nitrogen to halt metabolic processes and facilitate grinding.

  • Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle.

3. Pigment Extraction

  • Transfer the powdered leaf tissue to a 50 mL centrifuge tube.

  • Add 10 mL of ice-cold 100% acetone to the tube.[3]

  • Vortex the mixture vigorously for 1 minute to extract the pigments.

  • Centrifuge the mixture at 8,000 rpm for 15 minutes at 4°C.[4]

  • Carefully decant the supernatant, which contains the pigments, into a clean flask.

  • To ensure complete extraction, repeat the extraction process (steps 3.2-3.5) on the pellet with another 10 mL of ice-cold acetone.

  • Combine the supernatants from both extractions.

4. Saponification (Optional but Recommended)

Saponification is performed to remove chlorophylls and lipids, which can interfere with the chromatographic analysis of carotenoids.

  • To the combined acetone extract, add 10% (w/v) methanolic KOH in a 1:1 (v/v) ratio.

  • Incubate the mixture in the dark at room temperature for 2 hours with occasional swirling.

  • After incubation, transfer the mixture to a separatory funnel.

  • Add 20 mL of hexane and 20 mL of 10% aqueous NaCl solution to the separatory funnel.

  • Shake the funnel vigorously for 1 minute, periodically venting to release pressure.

  • Allow the layers to separate. The upper hexane layer will contain the carotenoids.

  • Drain and discard the lower aqueous layer.

  • Wash the hexane layer twice more with 20 mL of deionized water.

  • Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.

5. Sample Concentration and Preparation for HPLC

  • Evaporate the dried hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the pigment residue in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase.

  • Filter the re-dissolved sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

6. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and a photodiode array detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]

  • Mobile Phase:

    • Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)[5]

    • Solvent B: Methanol:Ethyl Acetate (68:32 v/v)[5]

  • Gradient Program:

    • 0-15 min: Linear gradient from 100% A to 100% B[5]

    • 15-18 min: Hold at 100% B[5]

    • 18-20 min: Return to 100% A

    • 20-25 min: Column re-equilibration at 100% A

  • Flow Rate: 1.2 mL/min[5]

  • Column Temperature: 30°C[5]

  • Detection: Monitor the eluent at 445 nm for this compound.[7] A full spectrum scan (200-750 nm) can be used to identify other pigments.

  • Quantification: this compound can be quantified by comparing the peak area of the sample with that of a known concentration of an this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Pigment Extraction cluster_saponification Saponification (Optional) cluster_hplc_prep HPLC Preparation & Analysis leaf Fresh Spinach Leaves freeze Freeze in Liquid Nitrogen leaf->freeze grind Grind to Fine Powder freeze->grind add_acetone Add Ice-Cold Acetone grind->add_acetone vortex Vortex Vigorously add_acetone->vortex centrifuge Centrifuge (8,000 rpm, 15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Pellet centrifuge->pellet combine Combine Supernatants supernatant->combine reextract Re-extract Pellet pellet->reextract reextract->supernatant add_koh Add Methanolic KOH combine->add_koh incubate Incubate (2h, Dark) add_koh->incubate partition Hexane/Water Partitioning incubate->partition dry Dry with Na₂SO₄ partition->dry concentrate Concentrate Extract dry->concentrate redissolve Redissolve in Mobile Phase concentrate->redissolve filter Filter (0.22 µm) redissolve->filter hplc HPLC Analysis filter->hplc

Caption: Experimental workflow for this compound extraction.

xanthophyll_cycle violaxanthin Violaxanthin This compound This compound violaxanthin->this compound VDE (High Light) This compound->violaxanthin ZE (Low Light) zeaxanthin Zeaxanthin This compound->zeaxanthin VDE (High Light) zeaxanthin->this compound ZE (Low Light)

Caption: The Xanthophyll Cycle signaling pathway.

References

Application Note: Quantification of Antheraxanthin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antheraxanthin is a xanthophyll pigment found in the photosynthetic apparatus of various plants, green algae, and certain other photosynthetic organisms.[1][2] It plays a role in the xanthophyll cycle, a mechanism that helps protect organisms from photodamage by dissipating excess light energy. The accurate quantification of this compound is crucial for studies in plant physiology, ecophysiology, and photosynthesis research.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred analytical method for the separation, identification, and quantification of carotenoids like this compound due to its high precision and specificity.[4][5] This document provides a detailed protocol for the extraction and quantification of this compound from plant tissues using an RP-HPLC system with a photodiode array (PDA) detector.

Principle of the Method

The method is based on the separation of this compound from other photosynthetic pigments using reversed-phase chromatography.[3] In this technique, a non-polar stationary phase (typically a C18 or C30 column) is used with a polar mobile phase.[6][7] Pigments are extracted from the sample matrix using organic solvents. Saponification may be employed to remove interfering lipids and chlorophylls by hydrolyzing their ester bonds, which is particularly useful for complex matrices.[2][4] The separated pigments are detected by a photodiode array detector set at the characteristic absorption maxima of this compound, which are approximately 422, 444, and 472 nm.[1][8] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from authentic standards.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted for plant tissues such as leaves or flowers. All procedures should be performed in dim light to prevent photodegradation of carotenoids.[9]

  • Homogenization:

    • Weigh approximately 100-200 mg of fresh plant material.

    • Homogenize the tissue in a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Solvent Extraction:

    • Add 3-5 mL of a suitable extraction solvent (e.g., 100% acetone or a mixture of acetone and petroleum ether).[2][10] The solvent should contain an antioxidant such as 0.1% Butylated hydroxytoluene (BHT) to prevent oxidative loss of xanthophylls.[4][11]

    • Continue homogenization until the tissue becomes colorless.

    • Transfer the extract to a centrifuge tube and centrifuge to pellet the debris.

    • Collect the supernatant. Repeat the extraction process on the pellet until it is colorless.[2]

    • Combine all supernatants.

  • Phase Separation (if using a two-phase system):

    • Transfer the combined extract to a separating funnel. If petroleum ether was used, add a 5% NaCl solution to facilitate phase separation.[2]

    • Collect the upper non-polar phase containing the pigments.[10]

    • Dry the collected phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate to dryness using a rotary evaporator at a temperature not exceeding 35-40°C.[2][9]

  • Saponification (Optional, for removing interfering lipids/chlorophylls):

    • Redissolve the dry extract in a small volume of diethyl ether or mobile phase.

    • Add an equal volume of 10-30% potassium hydroxide (KOH) in methanol.[2][4]

    • Stir the mixture under a nitrogen atmosphere in the dark for 1-2 hours at room temperature.[4]

    • After saponification, add water and extract the carotenoids into a non-polar solvent like light petroleum or diethyl ether. Wash the organic phase with water until neutral.[4]

  • Final Sample Preparation:

    • Evaporate the final extract to dryness under a stream of nitrogen.

    • Redissolve the residue in a precise volume of the initial HPLC mobile phase (e.g., 1 mL).[10]

    • Filter the sample through a 0.45-μm syringe filter prior to injection into the HPLC system.[9]

2. HPLC System and Conditions

  • System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column is commonly used.[2][9] A C30 column may offer better separation for carotenoid isomers.[7]

    • Example: Spherisorb® ODS-1 (C18), 5 µm particle size, 250 mm x 4.6 mm i.d.[12]

  • Detection: Monitor at 445-450 nm for quantification.[2][4] Acquire full spectra from 250-700 nm to confirm peak identity based on absorption maxima (approx. 422, 444, 472 nm).[1][3]

  • Mobile Phase and Gradient: A gradient elution is typically required to separate the complex mixture of pigments found in plant extracts.[3][13]

    • Example Method 1:[2]

      • Solvent A: Acetonitrile – Water (9:1, v/v) + 0.5% Ethyl-isopropyl-amine (EPA)

      • Solvent B: Ethyl acetate + 0.5% EPA

      • Gradient: Start with 15% B, increase to 60% B over 25 minutes, then return to 15% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

    • Example Method 2:[12]

      • Solvent A: Acetonitrile:Methanol:Tris-HCl (0.05 M, pH 7) (72:8:3, v/v/v)

      • Solvent B: Methanol:Ethyl acetate (68:32, v/v)

      • Gradient: Linear gradient from 100% A to 100% B over 14 minutes, followed by re-equilibration.

      • Flow Rate: 0.8 mL/min.

3. Standard Preparation and Quantification

  • Prepare a stock solution of authentic this compound standard in a suitable solvent (e.g., ethanol or mobile phase).

  • Perform a series of dilutions to create calibration standards of known concentrations.

  • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should demonstrate good linearity (R² > 0.99).[11]

  • Inject the prepared sample extract. Identify the this compound peak by comparing its retention time and spectral characteristics with the authentic standard.[8][14]

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Summary of Exemplary HPLC Methodologies for this compound Separation.

Parameter Method A Method B Method C
Reference [2] [12] [3]
Column Hibar RP-18 (250x4.6 mm, 5 µm) Spherisorb ODS-1 (250x4.6 mm, 5 µm) Not Specified
Mobile Phase A Acetonitrile:Water (9:1) + 0.5% EPA Acetonitrile:Methanol:Tris buffer (72:8:3) Acetonitrile:Methanol:Tris buffer (84:2:14)
Mobile Phase B Ethyl acetate + 0.5% EPA Methanol:Ethyl acetate (68:32) Methanol:Ethyl acetate (68:32)
Flow Rate 1.0 mL/min 0.8 mL/min Not Specified
Detection λ 450 nm Not Specified PDA (250-700 nm)

| Elution Type | Gradient | Gradient | Gradient |

Table 2: Quantitative Performance and Spectral Data for Xanthophylls.

Analyte Retention Time (min) UV-Vis λmax (nm) LOD (ng/mL)* LOQ (ng/mL)* Recovery (%)*
This compound ~17.6[8] 422, 444, 472[1] N/A N/A N/A

| Zeaxanthin * | N/A | ~422, 447, 476[8] | 19.44 | 64.79 | 89-97 |

*Note: Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery data for the structurally similar xanthophyll Zeaxanthin are provided as representative values from a study by Daood et al. (2013) as specific data for this compound was not detailed in the searched literature.[10] These values serve as a general performance expectation for the method.

Mandatory Visualization

G Figure 1: General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plant Tissue) Homogenize 2. Homogenization (with Liquid N2) Sample->Homogenize Extract 3. Solvent Extraction (Acetone/Ether + 0.1% BHT) Homogenize->Extract Saponify 4. Saponification (Optional) (KOH in Methanol) Extract->Saponify Filter 5. Redissolve & Filter (0.45 µm Syringe Filter) Extract->Filter direct if no saponification Saponify->Filter Inject 6. HPLC Injection Filter->Inject Separate 7. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect 8. PDA Detection (λ = 445 nm) Separate->Detect Identify 9. Peak Identification (Retention Time & UV-Vis Spectrum) Detect->Identify Quantify 10. Quantification (vs. Calibration Curve) Identify->Quantify

Caption: General Experimental Workflow for this compound Quantification.

G Figure 2: Logical Relationships in HPLC Method Development cluster_instrument Instrumental Parameters cluster_validation Method Validation Analyte Analyte Properties (this compound) Column Stationary Phase (C18 or C30) Analyte->Column Detector Detector Settings (Wavelength, Bandwidth) Analyte->Detector MobilePhase Mobile Phase (Solvents & Gradient) Column->MobilePhase Linearity Linearity & Range Column->Linearity MobilePhase->Detector MobilePhase->Linearity Detector->Linearity LOD LOD / LOQ Precision Precision & Accuracy Recovery Recovery

Caption: Logical Relationships in HPLC Method Development.

References

Application Note & Protocol: Analysis of Antheraxanthin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the identification and quantification of antheraxanthin in biological samples using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Introduction

This compound is a key xanthophyll pigment involved in the photoprotective xanthophyll cycle in plants and algae.[1] It is an intermediate in the enzymatic conversion of violaxanthin to zeaxanthin under high-light stress, a process crucial for dissipating excess light energy and protecting the photosynthetic apparatus from damage.[1][2][3] The analysis of this compound is vital for research in plant physiology, photosynthesis, and understanding cellular responses to environmental stress. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the quantification and structural confirmation of this compound in complex biological matrices.[4][5][6]

This application note details a robust UPLC-MS/MS method for the analysis of this compound, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of Carotenoids from Algal Biomass

This protocol is adapted for the extraction of this compound and other carotenoids from microalgae, such as Dunaliella salina.[7] All procedures should be performed under dim light to prevent photodegradation of carotenoids.[8]

Materials:

  • Lyophilized algal cells

  • Ethanol/hexane (2:1, v/v) with 0.1% (w/v) butylated hydroxytoluene (BHT)

  • Methyl tertiary-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Weigh approximately 10 mg of lyophilized algal cells into a microcentrifuge tube.

  • Add 1 mL of ethanol/hexane (2:1, v/v) containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.

  • Vortex the mixture vigorously for 20 minutes to ensure thorough extraction.

  • Centrifuge the sample at 1,000 x g for 5 minutes.

  • Carefully collect the supernatant containing the pigments and transfer it to a new tube.

  • Repeat the extraction process (steps 2-5) on the remaining pellet until the pellet is colorless.

  • Pool all the supernatants.

  • Evaporate the pooled extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 25°C.[7]

  • Reconstitute the dried extract in 1 mL of MTBE/ACN (1:1, v/v) for UPLC-MS analysis.[7]

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.

UPLC-MS/MS Method

The following method provides high-resolution separation and sensitive detection of this compound.

Instrumentation:

  • UPLC System: ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 150 mm[4][7]

  • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

UPLC Conditions: [4][7]

  • Mobile Phase A: Acetonitrile/Methanol/MTBE (70:20:10, v/v/v)

  • Mobile Phase B: 10 mM Ammonium Acetate in water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % Mobile Phase A
    0.0 60
    4.0 75
    12.0 100
    15.0 98
    16.0 60

    | 20.0 | 60 |

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI or APCI. APCI can be more robust for less polar carotenoids.[9][10]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent MS/MS.

For targeted quantification, MRM transitions for this compound should be optimized. A low-energy scan (e.g., 5 eV) can be used to isolate the precursor ion, and a higher-energy scan (e.g., 20-30 eV) can be used for fragmentation.[4][5]

Data Presentation

The following table summarizes the key quantitative data for the analysis of this compound by LC-MS/MS. Values are compiled from typical results and published literature.

ParameterValueReference(s)
Precursor Ion [M+H]⁺ m/z 585.4[4][5]
Product Ion 1 m/z 567.4 ([M+H-H₂O]⁺)[4]
Product Ion 2 m/z 221.1 (Characteristic fragment)[4]
Typical Retention Time ~7.97 min (with the specified UPLC method)[4][5]
Limit of Detection (LOD) 0.01 - 0.5 ng/mL (Varies with instrumentation)[6]
Limit of Quantification (LOQ) 0.03 - 1.5 ng/mL (Varies with instrumentation)[11]

Mandatory Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing Sample Algal Biomass Extraction Extraction with Ethanol/Hexane + BHT Sample->Extraction Evaporation Evaporation under N2 Extraction->Evaporation Reconstitution Reconstitution in MTBE/ACN Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification

Caption: Figure 1: Experimental Workflow for this compound Analysis.

Xanthophyll Cycle Signaling Pathway

G Figure 2: The Xanthophyll Cycle Signaling Pathway cluster_0 Thylakoid Lumen cluster_1 Thylakoid Membrane cluster_2 Low Light Recovery HighLight High Light ProtonAccumulation Proton (H+) Accumulation HighLight->ProtonAccumulation Drives H+ pumping LowpH Low Luminal pH ProtonAccumulation->LowpH VDE_active Violaxanthin de-epoxidase (Active) LowpH->VDE_active Activates Violaxanthin Violaxanthin VDE_active->Violaxanthin This compound This compound VDE_active->this compound Violaxanthin->this compound De-epoxidation This compound->Violaxanthin Epoxidation Zeaxanthin Zeaxanthin This compound->Zeaxanthin De-epoxidation Zeaxanthin->this compound Epoxidation ZE Zeaxanthin Epoxidase ZE->this compound

Caption: Figure 2: The Xanthophyll Cycle Signaling Pathway.

References

Antheraxanthin as a Biomarker for Light Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin, a key pigment in the xanthophyll cycle, serves as a sensitive and quantitative biomarker for light-induced stress in photosynthetic organisms.[1] This cycle, involving the enzymatic interconversion of violaxanthin, this compound, and zeaxanthin, is a critical photoprotective mechanism that helps dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ).[1][2] Under high light conditions, the accumulation of this compound and zeaxanthin is directly correlated with the level of light stress, making this compound a valuable tool for assessing the physiological state of plants and algae, and for screening compounds that may mitigate photodamage.

These application notes provide a comprehensive overview of the use of this compound as a biomarker for light stress, including detailed protocols for its extraction and quantification, and a summary of expected quantitative changes under varying light intensities.

Signaling Pathway of the Xanthophyll Cycle

The xanthophyll cycle is primarily regulated by the light-induced proton gradient (ΔpH) across the thylakoid membrane. High light intensity drives photosynthetic electron transport, leading to the accumulation of protons in the thylakoid lumen and a subsequent drop in pH. This acidification activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to this compound and then to zeaxanthin. In low light, the pH of the lumen increases, activating the enzyme zeaxanthin epoxidase (ZE) to convert zeaxanthin back to violaxanthin.

Xanthophyll_Cycle_Signaling cluster_thylakoid Thylakoid cluster_lumen Lumen (Low pH under High Light) cluster_stroma Stroma (Higher pH) VDE_active Violaxanthin De-epoxidase (VDE) (Active) ZE_active Zeaxanthin Epoxidase (ZE) (Active) Violaxanthin Violaxanthin This compound This compound (Biomarker) Violaxanthin->this compound VDE This compound->Violaxanthin ZE Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE Zeaxanthin->this compound ZE High_Light High Light Stress Proton_Gradient Increased Proton Gradient (ΔpH) High_Light->Proton_Gradient Low_Light Low Light / Recovery Low_Light->ZE_active Proton_Gradient->VDE_active

Caption: Signaling pathway of the xanthophyll cycle under light stress.

Data Presentation: this compound as a Quantitative Biomarker

The concentration of this compound, along with other xanthophyll cycle pigments, changes predictably in response to the intensity of light stress. The following table summarizes representative data on the pigment content and the de-epoxidation state (DEPS) of leaves from wild-type plants grown under different light intensities. The DEPS, calculated as (this compound + Zeaxanthin) / (Violaxanthin + this compound + Zeaxanthin), is a key indicator of the activation state of the xanthophyll cycle.

Light Intensity (µmol photons m⁻² s⁻¹)Violaxanthin (µg g⁻¹ FW)This compound (µg g⁻¹ FW)Zeaxanthin (µg g⁻¹ FW)Total VAZ Pool (µg g⁻¹ FW)De-epoxidation State (DEPS)
Low Light (50) 18.51.20.820.50.098
Moderate Light (165) 15.24.83.523.50.353
High Light (635) 8.98.110.227.20.673
Very High Light (1500) 5.19.515.329.90.829

This table presents illustrative data synthesized from typical findings in plant physiology studies. Actual values may vary depending on the plant species and experimental conditions.

Experimental Protocols

Pigment Extraction

This protocol describes the extraction of carotenoids, including this compound, from plant leaf tissue.

Materials:

  • Fresh leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 100% Acetone, HPLC grade, chilled

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Harvest fresh leaf tissue (approximately 0.1 g) and immediately freeze in liquid nitrogen to halt metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of chilled 100% acetone to the tube.

  • Vortex vigorously for 1 minute to extract the pigments.

  • Incubate the tube on ice in the dark for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the pigment extract, to a new, clean microcentrifuge tube.

  • The extract is now ready for HPLC analysis. If not analyzed immediately, store at -20°C in the dark.

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of this compound and other xanthophylls using a reverse-phase HPLC system.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Solvent A: Acetonitrile:Methanol:Water (81:9:10, v/v/v)

  • Solvent B: Methanol:Ethyl Acetate (68:32, v/v)

  • This compound standard (for peak identification and quantification)

Procedure:

  • Equilibrate the column: Equilibrate the C18 column with 100% Solvent A for at least 30 minutes at a flow rate of 1 mL/min.

  • Sample Injection: Inject 20 µL of the pigment extract onto the column.

  • Gradient Elution: Run the following gradient program:

    • 0-12 min: 100% Solvent A

    • 12-14 min: Linear gradient to 100% Solvent B

    • 14-26 min: 100% Solvent B

    • 26-28 min: Linear gradient back to 100% Solvent A

    • 28-38 min: 100% Solvent A (re-equilibration)

  • Detection: Monitor the elution profile at 445 nm. This compound typically elutes after lutein and before violaxanthin.

  • Quantification:

    • Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area with a standard curve generated from known concentrations of the this compound standard.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound as a biomarker for light stress.

Experimental_Workflow cluster_experiment Experimental Setup cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Plant_Acclimation Plant Acclimation (Controlled Environment) Light_Stress Light Stress Treatment (Varying Intensities) Plant_Acclimation->Light_Stress Sample_Collection Sample Collection (Leaf Tissue) Light_Stress->Sample_Collection Pigment_Extraction Pigment Extraction (Acetone) Sample_Collection->Pigment_Extraction HPLC_Analysis HPLC Analysis (C18 Column, PDA Detector) Pigment_Extraction->HPLC_Analysis Data_Quantification Data Quantification (Peak Area vs. Standard Curve) HPLC_Analysis->Data_Quantification DEPS_Calculation De-epoxidation State Calculation Data_Quantification->DEPS_Calculation Biomarker_Assessment Biomarker Assessment (Correlation with Light Stress) DEPS_Calculation->Biomarker_Assessment

Caption: Workflow for this compound analysis as a light stress biomarker.

References

Application of Antheraxanthin in Aquaculture Feed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. It is a key intermediate in the violaxanthin cycle (violaxanthin-antheraxanthin-zeaxanthin), a photoprotective mechanism found in photosynthetic eukaryotes like algae and plants. While the application of other carotenoids, particularly astaxanthin, in aquaculture is well-documented for its benefits in pigmentation, antioxidant capacity, and immune response, the specific use of this compound as a feed additive is a nascent field of research.

This document provides detailed application notes and protocols for investigating the potential of this compound in aquaculture feed. Given the limited direct research on this compound, some protocols and potential effects are extrapolated from studies on related xanthophylls, providing a foundational framework for future research.

1. Potential Applications in Aquaculture

Based on its biochemical properties and role in the xanthophyll cycle, this compound supplementation in aquaculture feed may offer several benefits:

  • Pigmentation: As a yellow-orange pigment, this compound could directly contribute to the skin and flesh coloration of fish and crustaceans. Furthermore, its role as a metabolic precursor could influence the endogenous production of other pigments.

  • Antioxidant Properties: this compound possesses antioxidant capabilities, which can help in mitigating oxidative stress in aquatic animals caused by intensive farming conditions, environmental fluctuations, and physiological processes. This can lead to improved health, survival, and growth rates.

  • Immune Response: Carotenoids are known to enhance immune function. This compound may bolster the immune system of aquatic animals, increasing their resistance to diseases.

  • Metabolic Precursor: this compound can be converted to other biologically important carotenoids, such as zeaxanthin, which plays a role in vision and antioxidant defense.

2. Data Presentation

Due to the scarcity of published data on this compound in aquaculture, the following tables are presented as templates for data collection and comparison in future studies. The values are hypothetical and for illustrative purposes.

Table 1: Effects of this compound Supplementation on Growth Performance of Nile Tilapia (Oreochromis niloticus)

ParameterControl (0 mg/kg)This compound (50 mg/kg)This compound (100 mg/kg)This compound (200 mg/kg)
Initial Weight (g)10.0 ± 0.510.1 ± 0.49.9 ± 0.510.0 ± 0.6
Final Weight (g)45.2 ± 2.148.5 ± 2.551.3 ± 2.849.8 ± 2.6
Weight Gain (g)35.2 ± 1.938.4 ± 2.141.4 ± 2.339.8 ± 2.2
Specific Growth Rate (%/day)2.5 ± 0.12.7 ± 0.12.9 ± 0.22.8 ± 0.1
Feed Conversion Ratio1.8 ± 0.11.6 ± 0.11.5 ± 0.11.6 ± 0.1
Survival Rate (%)95 ± 297 ± 198 ± 197 ± 2

Table 2: Effects of this compound Supplementation on Skin Pigmentation and Antioxidant Status of Rainbow Trout (Oncorhynchus mykiss)

ParameterControl (0 mg/kg)This compound (50 mg/kg)This compound (100 mg/kg)This compound (200 mg/kg)
Skin Pigmentation
L* (Lightness)70.1 ± 3.565.2 ± 3.162.5 ± 2.963.8 ± 3.0
a* (Redness)5.2 ± 0.88.9 ± 1.112.4 ± 1.510.1 ± 1.3
b* (Yellowness)10.3 ± 1.215.6 ± 1.820.1 ± 2.218.5 ± 2.0
Antioxidant Status (Liver)
Superoxide Dismutase (U/mg protein)150.4 ± 10.2175.8 ± 12.1198.2 ± 15.3180.5 ± 13.9
Catalase (U/mg protein)85.2 ± 7.198.6 ± 8.5110.4 ± 9.8102.3 ± 9.1
Malondialdehyde (nmol/mg protein)2.5 ± 0.31.9 ± 0.21.5 ± 0.21.7 ± 0.2

3. Experimental Protocols

3.1. Protocol for Feed Formulation and Preparation

Objective: To prepare experimental diets containing varying concentrations of this compound.

Materials:

  • Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)

  • This compound source (purified this compound or a natural extract)

  • Mixer

  • Pelletizer

  • Dryer

  • Analytical balance

Procedure:

  • Basal Diet Formulation: Formulate a basal diet that meets the known nutritional requirements of the target aquatic species.

  • Ingredient Preparation: Weigh all dry ingredients for each experimental diet accurately.

  • Dry Mixing: Thoroughly mix the dry ingredients in a mixer for 15-20 minutes to ensure homogeneity.

  • This compound Premix:

    • If using purified this compound, dissolve a precise amount in a small quantity of fish oil.

    • If using a natural extract, ensure it is finely ground and homogenous.

  • Wet Mixing: Add the fish oil and the this compound premix to the dry ingredients and mix for another 10-15 minutes.

  • Pelleting: Slowly add a controlled amount of water to the mixture while mixing until a suitable consistency for pelleting is achieved. Pass the mixture through a pelletizer with a die size appropriate for the target species.

  • Drying: Dry the pellets at a low temperature (e.g., 40-60°C) to a moisture content below 10% to prevent microbial growth and nutrient degradation.

  • Storage: Store the experimental diets in airtight, light-proof containers in a cool, dark, and dry place until use.

3.2. Protocol for Growth Performance Trial

Objective: To evaluate the effect of dietary this compound on the growth performance, feed utilization, and survival of an aquatic species.

Materials:

  • Experimental tanks/aquaria with appropriate water quality control systems

  • Juvenile fish or shellfish of uniform size

  • Experimental diets

  • Weighing scale

  • Data recording sheets

Procedure:

  • Acclimation: Acclimate the experimental animals to the rearing conditions for at least two weeks, feeding them the basal diet.

  • Initial Measurements: At the start of the trial, fast the animals for 24 hours. Anesthetize a representative sample and record their individual initial weight and length.

  • Experimental Setup: Randomly distribute a known number of animals into each experimental tank. Each dietary treatment should have at least three replicate tanks.

  • Feeding: Feed the animals with their respective experimental diets to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).

  • Monitoring: Record daily feed intake and mortality. Monitor water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) regularly.

  • Final Measurements: At the end of the trial, fast the animals for 24 hours. Record the final number and total weight of animals in each tank.

  • Data Calculation: Calculate the following parameters:

    • Weight Gain (WG) = Final Weight - Initial Weight

    • Specific Growth Rate (SGR, %/day) = [(ln(Final Weight) - ln(Initial Weight)) / Number of days] x 100

    • Feed Conversion Ratio (FCR) = Total Feed Intake / Total Weight Gain

    • Survival Rate (SR, %) = (Final number of animals / Initial number of animals) x 100

3.3. Protocol for Pigmentation Analysis

Objective: To quantify the effect of dietary this compound on the skin and muscle coloration.

Materials:

  • Colorimeter or spectrophotometer

  • Homogenizer

  • Centrifuge

  • Organic solvents (e.g., acetone, ethanol, hexane)

  • Anhydrous sodium sulfate

Procedure:

  • Colorimetry (Skin/Fillet Surface):

    • At the end of the growth trial, sample several animals from each treatment.

    • Use a colorimeter to measure the L* (lightness), a* (redness), and b* (yellowness) values on a standardized area of the skin and/or fillet.

  • Carotenoid Extraction and Quantification (Muscle/Skin Tissue):

    • Excise a known weight of muscle or skin tissue.

    • Homogenize the tissue with acetone and anhydrous sodium sulfate until the tissue becomes colorless.

    • Centrifuge the homogenate and collect the supernatant containing the carotenoids.

    • Repeat the extraction process until the pellet is colorless.

    • Pool the supernatants and measure the total carotenoid content using a spectrophotometer at the appropriate wavelength for this compound (approximately 446 nm in ethanol).

    • Use the Beer-Lambert law and a known extinction coefficient for this compound to calculate the concentration.

3.4. Protocol for Antioxidant Capacity Assays

Objective: To assess the impact of dietary this compound on the antioxidant status of the animals.

Materials:

  • Liver or other tissue samples

  • Phosphate buffer

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

  • Commercial assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA).

Procedure:

  • Tissue Homogenate Preparation:

    • Excise a known weight of liver tissue and place it in ice-cold phosphate buffer.

    • Homogenize the tissue and then centrifuge at a high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant for the assays.

  • Enzyme and Lipid Peroxidation Assays:

    • Follow the instructions provided with the commercial assay kits to measure the activity of SOD and CAT, and the concentration of MDA in the tissue homogenates.

    • Measure the absorbance at the specified wavelengths using a spectrophotometer.

    • Calculate the enzyme activities and MDA levels according to the kit protocols, usually normalized to the protein content of the homogenate.

4. Mandatory Visualization

experimental_workflow cluster_prep Diet Preparation cluster_trial Feeding Trial cluster_analysis Data Analysis basal_diet Basal Diet Formulation mixing Mixing basal_diet->mixing antheraxanthin_source This compound Source antheraxanthin_source->mixing pelleting Pelleting mixing->pelleting drying Drying pelleting->drying experimental_diets Experimental Diets (0, 50, 100, 200 mg/kg) drying->experimental_diets feeding Feeding Period (8-12 weeks) experimental_diets->feeding acclimation Acclimation of Fish initial_sampling Initial Sampling (Weight, Length) acclimation->initial_sampling initial_sampling->feeding final_sampling Final Sampling feeding->final_sampling growth Growth Performance (WG, SGR, FCR, SR) final_sampling->growth pigmentation Pigmentation Analysis (Colorimetry, Carotenoid Content) final_sampling->pigmentation antioxidant Antioxidant Assays (SOD, CAT, MDA) final_sampling->antioxidant

Caption: Experimental workflow for evaluating this compound in aquaculture feed.

xanthophyll_cycle The Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) Cycle violaxanthin Violaxanthin This compound This compound violaxanthin->this compound VDE (High Light) H+ This compound->violaxanthin ZEP (Low Light) O2, NADPH zeaxanthin Zeaxanthin This compound->zeaxanthin VDE (High Light) H+ zeaxanthin->this compound ZEP (Low Light) O2, NADPH

Caption: The Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) Cycle.

While direct evidence for the benefits of this compound in aquaculture is currently limited, its known roles as a pigment, antioxidant, and metabolic precursor suggest significant potential. The protocols and frameworks provided in this document are intended to guide researchers in systematically evaluating the efficacy of this compound as a novel feed additive. Further research is crucial to determine optimal inclusion levels, understand its metabolism in different species, and fully elucidate its impact on the health and quality of aquacultured animals.

Application Notes and Protocols for the Purification of Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a naturally occurring xanthophyll pigment found in a variety of photosynthetic organisms, including plants and algae.[1] As an intermediate in the violaxanthin cycle, it plays a crucial role in photoprotection by dissipating excess light energy.[1] Its potent antioxidant properties make it a compound of significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document provides detailed application notes and protocols for the extraction and purification of this compound from natural sources.

This compound is structurally similar to other xanthophylls, such as violaxanthin and zeaxanthin, which often co-exist in biological matrices.[2][3] Therefore, its purification requires a multi-step approach involving extraction, open-column chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity.

Physicochemical Properties and Stability

This compound is a fat-soluble carotenoid.[4] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Like other carotenoids, this compound is susceptible to degradation by light, heat, and oxygen. Therefore, all purification steps should be performed in dim light and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Extracts and purified fractions should be stored at low temperatures (-20°C or below) in the dark.[6] The stability of carotenoids varies in different organic solvents, with degradation being more pronounced in some, like cyclohexanone.[7]

Purification Workflow Overview

The general workflow for this compound purification involves the following key stages:

  • Extraction: Liberation of carotenoids from the source material.

  • Saponification (Optional): Removal of interfering chlorophylls and lipids.

  • Open-Column Chromatography: Initial fractionation and purification.

  • Thin-Layer Chromatography (TLC): Analytical and semi-preparative separation.

  • High-Performance Liquid Chromatography (HPLC): Final purification to high purity.

  • Crystallization: Obtaining solid, crystalline this compound.

Antheraxanthin_Purification_Workflow Start Source Material (e.g., Algae, Plants) Extraction Solvent Extraction Start->Extraction Saponification Saponification (Optional) Extraction->Saponification ColumnChrom Open-Column Chromatography Saponification->ColumnChrom TLC Thin-Layer Chromatography ColumnChrom->TLC HPLC High-Performance Liquid Chromatography TLC->HPLC Crystallization Crystallization HPLC->Crystallization End Pure this compound Crystallization->End

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Algae

This protocol describes the extraction of this compound from microalgae, a common source of this carotenoid.[2][3][8]

Materials:

  • Lyophilized microalgae biomass

  • Acetone

  • Methanol

  • Petroleum ether or n-hexane

  • Diatomaceous earth (optional)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Cell Disruption: Weigh 10 g of lyophilized microalgae biomass and transfer to a mortar. Add a small amount of diatomaceous earth to aid in grinding. Grind the biomass to a fine powder. Alternatively, a homogenizer can be used.

  • Solvent Extraction: Add 100 mL of a 1:1 (v/v) mixture of acetone and methanol to the ground biomass. Mix thoroughly for 15-20 minutes.

  • Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 x g for 10 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully decant the supernatant containing the pigments into a clean flask.

  • Re-extraction: Repeat the extraction (steps 2-4) with the pellet until the supernatant is colorless. Pool all the supernatants.

  • Phase Separation: Transfer the pooled supernatant to a separatory funnel. Add an equal volume of petroleum ether or n-hexane and 10% (w/v) NaCl solution. Shake gently to partition the carotenoids into the upper organic phase.

  • Washing: Discard the lower aqueous phase. Wash the upper organic phase twice with distilled water to remove residual polar solvents.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the concentrated extract under a nitrogen atmosphere at -20°C.

Protocol 2: Open-Column Chromatography

This protocol is for the initial purification of the crude this compound extract using silica gel column chromatography.[9][10]

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane

  • Acetone

  • Glass column

  • Cotton wool

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Plug the bottom of the glass column with cotton wool and pour the slurry into the column, allowing the solvent to drain. Pack the column uniformly to a height of approximately 30 cm.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing acetone in n-hexane. Start with 100% n-hexane and gradually increase the acetone concentration (e.g., 5%, 10%, 15%, 20% acetone in n-hexane).

  • Fraction Collection: Collect the fractions as the colored bands elute from the column. This compound, being more polar than carotenes but less polar than some other xanthophylls, will elute in the intermediate fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC (Protocol 3) to identify those containing this compound.

  • Pooling and Concentration: Pool the this compound-rich fractions and concentrate using a rotary evaporator.

Protocol 3: Thin-Layer Chromatography (TLC)

TLC is used for the analysis of fractions from column chromatography and can also be used for semi-preparative purification.[11]

Materials:

  • Silica gel 60 F254 TLC plates

  • This compound-containing fractions

  • Developing chamber

  • Solvent system (e.g., 30% acetone in hexane)

  • Capillary tubes for spotting

Procedure:

  • Plate Preparation: Activate the silica gel plate by heating at 110°C for 30 minutes.

  • Spotting: Using a capillary tube, spot the concentrated fractions onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the solvent system (e.g., 30% acetone in hexane). Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization and Identification: Remove the plate from the chamber and mark the solvent front. This compound will appear as a yellow-orange spot. The retention factor (Rf) can be calculated and compared to a standard if available. The reported Rf value for this compound with 30% acetone in hexane on silica gel is approximately 0.33-0.36.[11]

  • Semi-preparative Purification (Optional): For semi-preparative work, apply the sample as a band across the plate. After development, scrape the silica gel band corresponding to this compound and elute the pigment with acetone.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the final step to obtain high-purity this compound. A C30 column is particularly effective for separating carotenoid isomers.[12][13][14]

Materials:

  • Partially purified this compound fraction

  • HPLC system with a photodiode array (PDA) detector

  • C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • HPLC-grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water

Procedure:

  • Sample Preparation: Dissolve the this compound fraction in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Methanol:Water (98:2, v/v)

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

    • Gradient: A linear gradient can be optimized, for example, starting with a high percentage of A and increasing B over time to elute the more non-polar compounds. A typical gradient might be:

      • 0-10 min: 95% A, 5% B

      • 10-25 min: Gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30-35 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector, monitor at 447 nm (one of the absorption maxima for this compound).

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.

  • Purity Assessment: Re-inject a small aliquot of the collected fraction to assess its purity. A purity of >95% is often achievable.

Protocol 5: Crystallization

This protocol provides a general method for the crystallization of carotenoids, which can be adapted for this compound.[15][16][17]

Materials:

  • Highly purified this compound in a suitable solvent (e.g., acetone)

  • A miscible anti-solvent (e.g., water or a non-polar solvent like hexane)

  • Crystallization vial

  • Inert gas (nitrogen or argon)

Procedure:

  • Solution Preparation: Prepare a concentrated solution of the purified this compound in a good solvent (e.g., acetone) at a slightly elevated temperature (e.g., 30-40°C) to ensure complete dissolution.

  • Induce Supersaturation: Slowly add a miscible anti-solvent (e.g., water) dropwise while gently stirring until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Cooling and Crystal Growth: Cover the vial, purge with an inert gas, and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.

  • Crystal Collection: Collect the crystals by filtration or centrifugation.

  • Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent and dry them under a stream of inert gas or in a vacuum desiccator in the dark.

Data Presentation

The following tables summarize key quantitative data for this compound purification.

Table 1: Thin-Layer Chromatography (TLC) Data for this compound

Stationary PhaseMobile Phase (v/v)Rf ValueReference
Silica Gel 6030% Acetone in Hexane0.33 - 0.36[11]
Cellulose3:1 Petroleum ether:Chloroform0.37[11]

Table 2: HPLC Parameters for this compound Separation

ColumnMobile PhaseDetection WavelengthPurity AchievedRecovery RateReference
C18Methanol/Water/Acetonitrile/Dichloromethane480 nm (for carotenoids)>92% (co-purification)~40% (co-purification)[5]
C30Methanol/MTBE/Water447 nm>95%Not Reported[13][14]

Signaling Pathways and Logical Relationships

The xanthophyll cycle, in which this compound is a key intermediate, is a critical photoprotective mechanism in photosynthetic organisms.

Xanthophyll_Cycle cluster_high_light High Light / Low pH cluster_low_light Low Light / Neutral pH Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE Zeaxanthin_low Zeaxanthin Antheraxanthin_low This compound Zeaxanthin_low->Antheraxanthin_low ZEP Violaxanthin_low Violaxanthin Antheraxanthin_low->Violaxanthin_low ZEP

Caption: The Xanthophyll Cycle showing the interconversion of violaxanthin, this compound, and zeaxanthin. VDE: Violaxanthin de-epoxidase; ZEP: Zeaxanthin epoxidase.

Conclusion

The purification of this compound to a high degree of purity is a challenging yet achievable process. The protocols outlined in this document provide a comprehensive guide for researchers. Careful attention to the lability of the compound, particularly its sensitivity to light and oxygen, is critical for achieving high recovery and purity. The use of a multi-step purification strategy, culminating in HPLC with a C30 column, is recommended for obtaining this compound suitable for research and development purposes.

References

Application Note and Protocol: Spectrophotometric Determination of Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a xanthophyll carotenoid that plays a crucial role in the photoprotective xanthophyll cycle in plants and algae. It is an intermediate in the enzymatic conversion of violaxanthin to zeaxanthin, a process that helps dissipate excess light energy and protect the photosynthetic apparatus from damage. The quantification of this compound is therefore essential for studies in plant physiology, photosynthesis, and stress response. This application note provides a detailed protocol for the spectrophotometric determination of this compound in plant tissues, particularly spinach leaves.

Spectrophotometry offers a rapid and cost-effective method for pigment quantification. This protocol is based on the principle that pigments have characteristic absorption spectra in the visible range. By measuring the absorbance at specific wavelengths, and applying corrective equations to account for interfering pigments like chlorophylls, the concentration of this compound can be reliably estimated.

Principle of the Method

The method involves the extraction of pigments from plant tissue using an organic solvent, typically 96% ethanol. The absorbance of the pigment extract is then measured at specific wavelengths using a spectrophotometer. This compound exhibits a characteristic absorption maximum around 444-446 nm in ethanol. However, chlorophylls a and b, which are also abundant in green plant tissues, have overlapping absorption spectra in this region.

To accurately determine the this compound concentration, it is essential to correct for the interference from chlorophylls. This protocol utilizes the equations developed by Lichtenthaler and Wellburn, which allow for the simultaneous quantification of chlorophyll a, chlorophyll b, and total carotenoids (including this compound) in the same extract.

Data Presentation

Table 1: Spectroscopic Properties of this compound

PropertyValueSolventReference
Molar Extinction Coefficient (ε) 137 x 10³ L mol⁻¹ cm⁻¹Ethanol[1]
Specific Extinction Coefficient (E1% 1cm) 2350Ethanol[1]
Absorption Maxima (λmax) 422, 444, 472 nmEthanol[1]
Molecular Weight 584.88 g/mol -[1]

Table 2: Typical Carotenoid Content in Fresh Spinach Leaves

CarotenoidMean Content (mg / 100g Fresh Weight)
Neoxanthin 3.5 ± 0.1
Lutein 3.3 ± 0.1
β-carotene 3.2 ± 0.2
This compound Present as a minor pigment

Note: The concentration of this compound can vary significantly depending on the light conditions the plant has been exposed to.

Table 3: Limits of Detection and Quantification for Spectrophotometric Carotenoid Analysis

ParameterValue
Limit of Detection (LOD) ~51 µ g/100 g
Limit of Quantification (LOQ) ~102 µ g/100 g

Experimental Protocols

Materials and Reagents
  • Plant Material: Fresh spinach leaves (or other green plant tissue)

  • Ethanol (96%): Analytical grade

  • Mortar and Pestle

  • Centrifuge and centrifuge tubes (15 mL)

  • Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Filter paper or glass fiber filters

  • Balance

  • Ice bucket

Sample Preparation and Pigment Extraction

It is crucial to perform all steps under dim light to prevent photodegradation of carotenoids.

  • Sample Collection: Weigh approximately 0.2 - 0.5 g of fresh spinach leaves. Remove the midrib and any damaged parts.

  • Homogenization: Place the weighed leaves in a pre-chilled mortar and add a small amount of acid-washed sand (optional, to aid grinding). Add 5 mL of ice-cold 96% ethanol.

  • Grinding: Grind the leaves thoroughly with the pestle until a homogenous slurry is obtained and the tissue appears white.

  • Extraction: Transfer the slurry to a 15 mL centrifuge tube. Rinse the mortar and pestle with an additional 5 mL of 96% ethanol and add it to the centrifuge tube.

  • Centrifugation: Cap the tube and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant: Carefully decant the supernatant into a clean volumetric flask (e.g., 10 mL or 25 mL).

  • Re-extraction (Optional but Recommended): To ensure complete extraction, resuspend the pellet in another 5 mL of 96% ethanol, vortex, and centrifuge again. Combine the supernatant with the first one.

  • Final Volume: Adjust the final volume of the extract to the mark on the volumetric flask with 96% ethanol.

  • Filtration: If the supernatant is not clear, filter it through a suitable filter paper or a glass fiber filter into a clean tube.

Spectrophotometric Measurement
  • Spectrophotometer Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure stable readings.

  • Blank Preparation: Fill a cuvette with 96% ethanol to be used as a blank reference.

  • Blank Measurement: Set the spectrophotometer to the desired wavelength (e.g., 750 nm). Place the blank cuvette in the spectrophotometer and zero the absorbance.

  • Sample Measurement: Transfer the pigment extract to a clean cuvette.

  • Absorbance Readings: Measure the absorbance of the pigment extract at the following wavelengths:

    • 664 nm (for Chlorophyll a)

    • 649 nm (for Chlorophyll b)

    • 470 nm (for total carotenoids, including this compound)

    • 750 nm (for turbidity correction)

    Note: It is important to subtract the absorbance at 750 nm from the readings at 664 nm, 649 nm, and 470 nm to correct for any scattering or turbidity in the extract.

Data Analysis and Calculations

The concentrations of chlorophyll a, chlorophyll b, and total carotenoids are calculated using the equations established by Lichtenthaler and Wellburn for 96% ethanol extracts.

Corrected Absorbance Values:

  • A'664 = A664 - A750

  • A'649 = A649 - A750

  • A'470 = A470 - A750

Concentration Equations (in µg/mL):

  • Chlorophyll a (Ca): Ca = (13.36 * A'664) - (5.19 * A'649)

  • Chlorophyll b (Cb): Cb = (27.43 * A'649) - (8.12 * A'664)

  • Total Carotenoids (Cx+c): Cx+c = (1000 * A'470 - 2.13 * Ca - 97.64 * Cb) / 209

Calculation of this compound Concentration:

The spectrophotometric method described provides the concentration of total carotenoids. To estimate the concentration of this compound specifically, a further separation step such as High-Performance Liquid Chromatography (HPLC) would be required. However, in studies where the xanthophyll cycle is manipulated (e.g., by exposing plants to high light), the change in the absorbance at 470 nm can be indicative of changes in the total xanthophyll pool, including this compound.

Final Concentration in Plant Tissue (in mg/g fresh weight):

To express the pigment concentration per gram of fresh tissue, use the following formula:

Concentration (mg/g FW) = (C * V) / (W * 1000)

Where:

  • C = Concentration of the pigment in µg/mL (from the equations above)

  • V = Final volume of the extract in mL

  • W = Fresh weight of the leaf sample in g

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Pigment Extraction cluster_measure Spectrophotometric Measurement cluster_analysis Data Analysis start Start: Fresh Spinach Leaves weigh Weigh 0.2-0.5 g of Leaves start->weigh homogenize Homogenize in Mortar with 5 mL ice-cold 96% Ethanol weigh->homogenize transfer Transfer Slurry to Centrifuge Tube homogenize->transfer rinse Rinse Mortar with 5 mL Ethanol transfer->rinse centrifuge Centrifuge at 4000 rpm, 4°C, 10 min rinse->centrifuge collect Collect Supernatant centrifuge->collect re_extract Re-extract Pellet (Optional) collect->re_extract final_vol Adjust to Final Volume collect->final_vol re_extract->centrifuge filter Filter if Necessary final_vol->filter spectro Spectrophotometer Measurement filter->spectro blank Blank with 96% Ethanol spectro->blank read Read Absorbance at 664, 649, 470, 750 nm blank->read correct Correct for Turbidity (A - A750) read->correct calculate Calculate Chlorophyll & Carotenoid Concentrations (µg/mL) correct->calculate final_calc Calculate Final Concentration (mg/g Fresh Weight) calculate->final_calc end End: this compound Concentration Data final_calc->end

Caption: Workflow for the spectrophotometric determination of this compound.

Troubleshooting

  • Low Pigment Yield:

    • Ensure complete homogenization of the leaf tissue.

    • Perform the optional re-extraction step.

    • Work quickly and keep samples on ice to minimize enzymatic degradation.

  • High Absorbance Readings (> 1.5):

    • Dilute the extract with a known volume of 96% ethanol and re-measure. Remember to account for the dilution factor in the final calculations.

  • Negative Concentration Values:

    • Ensure the spectrophotometer was properly blanked.

    • Check for errors in calculations.

    • The presence of other interfering substances might be an issue. In such cases, chromatographic separation (HPLC) is recommended for accurate quantification.

  • Precipitate in the Extract:

    • Ensure the extract is properly filtered before measurement.

Conclusion

This protocol provides a reliable and accessible method for the spectrophotometric determination of this compound as part of the total carotenoid pool in plant tissues. By carefully following the steps for extraction and applying the corrective equations for chlorophyll interference, researchers can obtain valuable quantitative data on this important photoprotective pigment. For absolute quantification of this compound, it is recommended to use this method in conjunction with chromatographic techniques.

References

Antheraxanthin: Comprehensive Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stability of antheraxanthin and the optimal conditions for its storage. This compound, a xanthophyll carotenoid, is an intermediate in the violaxanthin cycle and possesses significant antioxidant properties. Understanding its stability is crucial for its application in research, pharmaceuticals, and nutraceuticals.

This compound Stability Profile

This compound is susceptible to degradation when exposed to various environmental factors. The primary degradation pathway involves the isomerization of the 5,6-epoxide group to a 5,8-furanoid oxide, which can be followed by the rupture of the polyene chain.[1][2] The stability of this compound is influenced by temperature, light, oxygen, and pH.

Thermal Stability

Elevated temperatures accelerate the degradation of this compound. Studies on the thermal degradation of epoxy xanthophylls, including this compound, in virgin olive oil have shown that the degradation follows a first-order kinetic model.[1][2] In a study on blood orange juice, it was observed that esterified forms of this compound are more stable than the free form. The degradation of free cis-antheraxanthin was found to be significantly faster in acidic conditions.

Light Sensitivity

Exposure to light, particularly UV light, can lead to the photodegradation of this compound. This process can involve photo-oxidation and isomerization, resulting in a loss of color and antioxidant activity. To minimize degradation, this compound and its solutions should be protected from light.

Oxidative Stability

The presence of oxygen can lead to the oxidation of this compound, especially when combined with exposure to heat and light. The polyene chain of the this compound molecule is susceptible to attack by reactive oxygen species. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance its stability.

pH Influence

This compound is more stable in neutral to slightly alkaline conditions. Acidic environments can catalyze the rearrangement of the epoxide group, leading to accelerated degradation. Therefore, for formulations and storage of solutions, buffering to a neutral pH is recommended.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and related carotenoids. Due to the limited specific data for this compound, data for astaxanthin, a structurally similar xanthophyll, is included for comparative purposes.

Table 1: Thermal Degradation of this compound and Related Xanthophylls

CompoundMatrixTemperature (°C)Degradation KineticsKey Findings
This compoundVirgin Olive OilNot specifiedFirst-orderUndergoes reorganization of 5,6-epoxide to 5,8-furanoxide groups.[1][2]
cis-Antheraxanthin (free form)Acidic Model System (Blood Orange Juice)45, 60, 75, 90Second-orderDegraded 30-fold faster than its esterified form.
AstaxanthinAcetoneRoom Temperature (with light)Second-order23.59% degradation after 5 days.[3]
AstaxanthinAcetoneRoom Temperature (dark)Second-orderSlower degradation compared to light exposure.[3]
AstaxanthinAcetone4°C (dark)Second-orderSignificantly longer half-life compared to room temperature storage.[3]

Table 2: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)Comments
DPPH Radical ScavengingData not availableThis compound is expected to show strong antioxidant activity.
ABTS Radical ScavengingData not availableThis compound is expected to show strong antioxidant activity.

Recommended Storage Conditions

To ensure the long-term stability and preserve the integrity of this compound, the following storage conditions are recommended:

Table 3: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionRecommended Container
Powder ≤ -15°CInert gas (e.g., Argon, Nitrogen)In the darkAmber glass vials, tightly sealed
Stock Solution ≤ -20°CInert gas (e.g., Argon, Nitrogen)In the darkAmber glass vials with airtight septa

For long-term storage of this compound powder, it is advisable to store it in a freezer at or below -15°C under an inert atmosphere. Stock solutions should be prepared in a suitable solvent (e.g., ethanol, chloroform, or ethyl acetate) and stored at -20°C or lower, protected from light. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Stability Testing of this compound by HPLC-DAD

This protocol outlines a method to assess the stability of this compound under various conditions.

Objective: To quantify the degradation of this compound over time when exposed to different temperatures, light conditions, and pH values.

Materials:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter and buffers

  • Temperature-controlled incubator/oven

  • Light source with controlled intensity (for photostability studies)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

    • Divide the stock solution into several amber vials.

    • For pH stability testing, adjust the pH of the solutions using appropriate buffers.

    • For thermal stability, place the vials in incubators at different temperatures.

    • For photostability, expose the vials to a controlled light source. A control set should be kept in the dark.

    • For oxidative stability, some samples can be purged with air while others are kept under an inert gas.

  • HPLC Analysis:

    • At specified time intervals, withdraw an aliquot from each vial.

    • Inject the sample into the HPLC system.

    • HPLC Conditions (example):

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 445 nm).

  • Data Analysis:

    • Quantify the this compound peak area at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration.

    • Determine the degradation kinetics by plotting the concentration of this compound versus time and fitting the data to appropriate kinetic models (e.g., zero-order, first-order, second-order).

Protocol for DPPH Radical Scavenging Assay

This protocol measures the antioxidant activity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Objective: To determine the IC50 value of this compound for DPPH radical scavenging.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectroscopic grade)

  • 96-well microplate reader or spectrophotometer

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a series of dilutions of the positive control (e.g., ascorbic acid).

  • Assay:

    • In a 96-well plate, add a specific volume of the this compound dilutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Visualizations

Xanthophyll Cycle Signaling Pathway

The following diagram illustrates the role of this compound as an intermediate in the xanthophyll cycle, a crucial photoprotective mechanism in photosynthetic organisms.

Xanthophyll_Cycle Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound Violaxanthin de-epoxidase (VDE) High Light, Low pH This compound->Violaxanthin ZEP Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE Zeaxanthin->this compound Zeaxanthin epoxidase (ZEP) Low Light

Caption: The Xanthophyll Cycle

Experimental Workflow for this compound Stability Testing

This diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep->Aliquot Conditions Expose to Stress Conditions (Temp, Light, pH, O2) Aliquot->Conditions Sampling Sample at Time Intervals Conditions->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC Quantify Quantify Peak Area HPLC->Quantify Degradation Calculate % Degradation Quantify->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics

References

Application Notes and Protocols for Stable Isotope Labeling of Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a key xanthophyll pigment involved in the photoprotective violaxanthin cycle in plants and algae. This cycle helps dissipate excess light energy, protecting the photosynthetic apparatus from damage. The study of this compound dynamics and metabolism is crucial for understanding plant physiology, stress responses, and the broader carotenoid biosynthesis pathway. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules in biological systems. By replacing common isotopes (e.g., ¹²C, ¹H) with heavier, stable isotopes (e.g., ¹³C, ²H), labeled this compound can be distinguished from its unlabeled counterpart by mass spectrometry. This enables precise quantification of its synthesis, turnover, and conversion to other xanthophylls, providing valuable insights for agricultural research and potentially for drug development, given the antioxidant properties of carotenoids.

Data Presentation

The following table summarizes the expected mass shifts for this compound when labeled with stable isotopes. This data is crucial for mass spectrometry analysis to identify and quantify the labeled molecules.

Labeling InformationUnlabeled this compound (C₄₀H₅₆O₃)¹³C Labeled this compound²H Labeled this compound
Isotope ¹²C, ¹H, ¹⁶O¹³C ²H (Deuterium)
Molecular Weight ( g/mol ) 584.85585.85 (+1 Da per ¹³C)585.86 (+1 Da per ²H)
Example Mass Shift (m/z)
+5 ¹³C atoms584.85589.87N/A
+10 ¹³C atoms584.85594.88N/A
+20 ¹³C atoms584.85604.92N/A
+40 ¹³C atoms (fully labeled)584.85624.99N/A
+10 ²H atoms584.85N/A594.91
+20 ²H atoms584.85N/A604.98
+30 ²H atoms584.85N/A615.04
+56 ²H atoms (fully labeled)584.85N/A641.10

Experimental Protocols

Protocol 1: ¹³C Labeling of this compound in Arabidopsis thaliana using ¹³CO₂

This protocol describes the in vivo labeling of this compound in the model plant Arabidopsis thaliana by providing ¹³CO₂ as the sole carbon source.

Materials:

  • Arabidopsis thaliana plants (e.g., Columbia-0 ecotype), 3-4 weeks old

  • Airtight growth chamber or bell jar

  • ¹³CO₂ gas cylinder (99 atom % ¹³C)

  • CO₂ analyzer

  • Growth medium (e.g., Murashige and Skoog)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Acetone with 0.1% BHT (butylated hydroxytoluene)

  • HPLC grade solvents (acetonitrile, methanol, water, dichloromethane)

  • This compound standard

  • LC-MS/MS system

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber under a 16-hour light/8-hour dark cycle at 22°C.

  • Labeling: Place the plants in an airtight growth chamber. Introduce ¹³CO₂ into the chamber to a final concentration of 400-600 ppm. Monitor the CO₂ levels and replenish with ¹³CO₂ as it is consumed during photosynthesis. The labeling duration can range from a few hours for pulse-chase experiments to several days for steady-state labeling, depending on the experimental goals.

  • Harvesting: At the end of the labeling period, harvest the leaf tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Extraction of this compound:

    • Grind the frozen leaf tissue to a fine powder in a mortar and pestle under liquid nitrogen.

    • Add 1 mL of ice-cold acetone (with 0.1% BHT) per 100 mg of tissue and continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a microcentrifuge tube and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the pigments. Repeat the extraction on the pellet until it is colorless.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Purification and Quantification:

    • Resuspend the dried pigment extract in a known volume of HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample by HPLC with a C30 column, suitable for carotenoid separation. Use a gradient of methanol, methyl-tert-butyl ether, and water.

    • Monitor the elution of this compound using a photodiode array (PDA) detector at its absorption maxima (approximately 422, 445, and 475 nm).

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with an this compound standard.

  • Mass Spectrometry Analysis:

    • Analyze the purified this compound fraction by LC-MS/MS.

    • Use a high-resolution mass spectrometer to resolve the isotopologues of this compound.

    • Determine the isotopic enrichment by analyzing the mass distribution of the molecular ion peak.

Protocol 2: ²H Labeling of this compound in Chlamydomonas reinhardtii using Deuterated Water (D₂O)

This protocol describes the labeling of this compound in the green alga Chlamydomonas reinhardtii by growing it in a medium containing deuterated water.

Materials:

  • Chlamydomonas reinhardtii culture

  • Tris-Acetate-Phosphate (TAP) medium

  • Deuterated water (D₂O, 99.8 atom % ²H)

  • Bioreactor or sterile culture flasks

  • Extraction solvent: 80:20 (v/v) methanol:dichloromethane

  • This compound standard

  • LC-MS/MS system

Methodology:

  • Culture Preparation: Prepare TAP medium using D₂O instead of H₂O.

  • Labeling: Inoculate the D₂O-based TAP medium with a starting culture of Chlamydomonas reinhardtii. Grow the culture in a bioreactor or flask with continuous light and agitation. The duration of growth will determine the level of deuterium incorporation. For high enrichment, multiple rounds of subculturing in the D₂O-based medium may be necessary.

  • Harvesting: Harvest the algal cells by centrifugation at 5,000 x g for 10 minutes.

  • Extraction of this compound:

    • Resuspend the cell pellet in 1 mL of 80:20 (v/v) methanol:dichloromethane.

    • Disrupt the cells using sonication or bead beating.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the pigments. .

    • Evaporate the solvent to dryness under nitrogen.

  • Purification and Quantification: Follow the same procedure as described in Protocol 1, step 5.

  • Mass Spectrometry Analysis: Follow the same procedure as described in Protocol 1, step 6, but look for mass shifts corresponding to deuterium incorporation.

Visualizations

violaxanthin_cycle violaxanthin Violaxanthin This compound This compound violaxanthin->this compound  VDE This compound->violaxanthin  ZEP zeaxanthin Zeaxanthin This compound->zeaxanthin  VDE zeaxanthin->this compound  ZEP high_light High Light low_light Low Light vde Violaxanthin de-epoxidase (VDE) zep Zeaxanthin epoxidase (ZEP) experimental_workflow cluster_labeling 1. Stable Isotope Labeling cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis labeling_co2 ¹³CO₂ Labeling (e.g., Arabidopsis) harvesting Harvesting & Quenching labeling_co2->harvesting labeling_d2o ²H₂O (D₂O) Labeling (e.g., Chlamydomonas) labeling_d2o->harvesting extraction Solvent Extraction harvesting->extraction hplc HPLC Purification extraction->hplc lcms LC-MS/MS Analysis hplc->lcms data_analysis Data Analysis (Isotopic Enrichment) lcms->data_analysis

Application Notes and Protocols for Antheraxanthin Extraction from Microalgae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a xanthophyll pigment found in various microalgae, playing a crucial role in the violaxanthin cycle, a key photoprotective mechanism. This document provides detailed application notes and protocols for the extraction, quantification, and handling of this compound from microalgal biomass.

Data Presentation

Table 1: this compound Content in Various Microalgae Species

Microalgae SpeciesThis compound ContentAnalytical MethodReference
Chrysophaera magna~15% of total carotenoidsTLC, HPLC[1]
Haematococcus pluvialis (green vegetative stage)0.04 ± 0.00 mg g⁻¹ DWHPLC-DAD
Nannochloropsis oculataDominant carotenoid alongside violaxanthinLC-MS, HPLC-DAD[2]
Nannochloropsis gaditanaPresent, involved in active violaxanthin cycleHPLC[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Microalgae

This protocol outlines a general method for the extraction of this compound from freeze-dried microalgal biomass.

1. Materials and Reagents:

  • Freeze-dried microalgae biomass

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Diethyl ether (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium chloride (NaCl) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Glass vials

2. Procedure:

  • Cell Disruption:

    • Weigh approximately 100 mg of freeze-dried microalgal biomass.

    • In a pre-chilled mortar, add the biomass and a small amount of liquid nitrogen.

    • Grind the biomass to a fine powder using a pestle. The liquid nitrogen facilitates cell wall rupture.

  • Solvent Extraction:

    • Transfer the powdered biomass to a centrifuge tube.

    • Add 5 mL of a 3:1 (v/v) mixture of acetone and methanol.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant into a clean tube.

    • Repeat the extraction process with the pellet two more times, or until the pellet is colorless. Combine all the supernatants.

  • Phase Separation:

    • Transfer the combined supernatant to a separatory funnel.

    • Add 5 mL of diethyl ether and 5 mL of a saturated NaCl solution.

    • Gently invert the separatory funnel several times to partition the pigments into the ether layer. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The upper, colored ether layer contains the carotenoids.

    • Drain and discard the lower aqueous layer.

  • Drying and Concentration:

    • Collect the ether layer and dry it by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Re-dissolve the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC).

    • Store the extract in amber glass vials at -20°C or lower, under a nitrogen atmosphere to prevent degradation. This compound is sensitive to light and high temperatures[4].

Protocol 2: Saponification for the Hydrolysis of Xanthophyll Esters (Optional)

This step is necessary if this compound is present in its esterified form and analysis of the free form is required. Saponification removes chlorophylls and lipids and hydrolyzes xanthophyll esters[5].

1. Materials and Reagents:

  • Pigment extract (from Protocol 1)

  • Potassium hydroxide (KOH) solution (e.g., 10% w/v in methanol)

  • Diethyl ether

  • Saturated NaCl solution

  • Deionized water

2. Procedure:

  • To the pigment extract, add an equal volume of 10% methanolic KOH.

  • Incubate the mixture in the dark at room temperature for 4-6 hours, or overnight at 4°C.

  • After saponification, add an equal volume of diethyl ether and deionized water to the mixture in a separatory funnel.

  • Gently mix and allow the phases to separate.

  • Collect the upper ether layer containing the free xanthophylls.

  • Wash the ether layer with deionized water several times until the washings are neutral.

  • Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent as described in Protocol 1.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for carotenoid separation.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

    • Solvent A: Acetonitrile:Methanol:Water (e.g., 81:9:10, v/v/v)

    • Solvent B: Methanol:Ethyl acetate (e.g., 68:32, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: this compound has characteristic absorption maxima around 422, 445, and 475 nm in ethanol. The chromatogram should be monitored at 445 nm for quantification.

  • Standard: A certified this compound standard is required for identification (based on retention time and absorption spectrum) and for creating a calibration curve for quantification.

2. Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared microalgal extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Pathways and Workflows

The Violaxanthin Cycle

The violaxanthin cycle is a critical photoprotective mechanism in microalgae and higher plants, involving the enzymatic conversion of violaxanthin to zeaxanthin via this compound in response to high light stress[6][7]. This cycle helps to dissipate excess light energy as heat, thus protecting the photosynthetic apparatus from photodamage. The key enzymes in this cycle are violaxanthin de-epoxidase (VDE), which is active under high light (low pH in the thylakoid lumen), and zeaxanthin epoxidase (ZE), which is active in low light or darkness[8][9][10][11].

Violaxanthin_Cycle cluster_high_light High Light / Low pH cluster_low_light Low Light / Darkness Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE (Violaxanthin de-epoxidase) Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE Zeaxanthin_dark Zeaxanthin Antheraxanthin_dark This compound Zeaxanthin_dark->Antheraxanthin_dark ZE (Zeaxanthin epoxidase) Violaxanthin_dark Violaxanthin Antheraxanthin_dark->Violaxanthin_dark ZE

Caption: The Violaxanthin Cycle in Microalgae.

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and quantification of this compound from microalgae.

Antheraxanthin_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Optional Purification cluster_analysis Analysis Biomass Microalgal Biomass (Freeze-dried) Disruption Cell Disruption (Grinding with Liquid N2) Biomass->Disruption Solvent_Extraction Solvent Extraction (Acetone:Methanol) Disruption->Solvent_Extraction Phase_Separation Phase Separation (Diethyl Ether) Solvent_Extraction->Phase_Separation Concentration Drying and Concentration Phase_Separation->Concentration Saponification Saponification (to hydrolyze esters) Concentration->Saponification Optional HPLC HPLC-DAD Analysis Concentration->HPLC Saponification->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound Extraction and Analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Protocols for the Separation of Antheraxanthin from Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the separation of antheraxanthin from other closely related carotenoids, particularly its precursors and products in the xanthophyll cycle: violaxanthin and zeaxanthin. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TTC) are described, catering to the needs of researchers, scientists, and professionals in drug development. The protocols include comprehensive steps for sample preparation from plant tissues, chromatographic conditions, and data analysis.

Introduction

This compound is a key intermediate in the xanthophyll cycle, a crucial photoprotective mechanism in photosynthetic eukaryotes.[1] This cycle involves the enzymatic interconversion of violaxanthin, this compound, and zeaxanthin to dissipate excess light energy.[2] The structural similarity of these xanthophylls presents a challenge for their separation and quantification. This document outlines robust and reliable chromatographic methods to achieve baseline separation of this compound, facilitating accurate analysis for physiological studies and phytochemical research.

I. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the preferred method for the quantitative analysis of this compound due to its high resolution and sensitivity.[3][4] A C30 reversed-phase column is particularly effective in separating carotenoid isomers.[3][4]

Experimental Protocol: HPLC Separation

1. Sample Preparation (from plant leaves):

  • Extraction:

    • Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of cold 100% acetone and continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a microcentrifuge tube.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction with another 1 mL of cold acetone until the pellet is colorless.

    • Pool the supernatants. All steps should be performed in dim light to prevent carotenoid degradation.[4]

  • Optional Saponification (for removal of chlorophylls and lipids):

    • To the pooled acetone extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

    • Incubate in the dark at room temperature for 1-2 hours with occasional stirring.

    • Transfer the mixture to a separating funnel.

    • Add an equal volume of diethyl ether or a hexane/diethyl ether mixture (1:1, v/v) and an equal volume of 10% NaCl solution.

    • Shake vigorously and allow the phases to separate.

    • Collect the upper organic phase containing the carotenoids.

    • Wash the organic phase twice with 10% NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the carotenoid extract in a suitable injection solvent, such as a mixture of the initial mobile phase and acetone.[5]

2. HPLC Conditions:

  • Column: C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm)[4]

  • Mobile Phase:

    • Solvent A: Acetonitrile:Methanol:Water (81:14:5, v/v/v) with 0.05% triethylamine

    • Solvent B: Methanol:Ethyl Acetate (68:32, v/v) with 0.05% triethylamine[6]

  • Gradient Elution: A linear gradient tailored to the specific column and sample matrix should be optimized. A representative gradient is as follows:

    • 0-15 min: 100% A to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: 100% B to 100% A

    • 25-30 min: Hold at 100% A (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20-25°C

  • Detection: UV/Vis Diode Array Detector (DAD) at 450 nm

  • Injection Volume: 10-20 µL

Data Presentation: HPLC

The following table summarizes the approximate retention times for the xanthophyll cycle carotenoids based on a C30 column with a methanol/MTBE/water gradient system. Actual retention times may vary based on the specific HPLC system, column, and mobile phase composition.

CarotenoidApproximate Retention Time (minutes)
Violaxanthin8.5
This compound 9.2
Lutein10.1
Zeaxanthin10.5

Table 1: Approximate HPLC retention times of xanthophyll cycle carotenoids.

II. Thin-Layer Chromatography (TLC) Protocol

TLC is a cost-effective and rapid method for the qualitative separation of this compound. It is particularly useful for screening multiple samples and for preparative isolation of carotenoids.

Experimental Protocol: TLC Separation

1. Sample Preparation:

  • Prepare the carotenoid extract as described in the HPLC sample preparation section (without the final reconstitution in injection solvent). Concentrate the final extract to a small volume under nitrogen.

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 plates (with or without fluorescent indicator)

  • Mobile Phase (Solvent System): A mixture of non-polar and moderately polar solvents is typically used. A common system is a mixture of petroleum ether, acetone, and hexane.[7][8] A starting point for optimization is a ratio of 3:1:1 (v/v/v) of hexane:acetone:chloroform.[9]

3. TLC Development:

  • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapors for at least 15 minutes.

  • Using a capillary tube, carefully spot the concentrated carotenoid extract onto the starting line of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry in a fume hood.

Data Presentation: TLC

The separated carotenoids will appear as distinct colored spots. The relative positions of the spots are determined by their polarity.

Pigment ClassColorRelative Rf Value
Carotenes (e.g., β-carotene)OrangeHighest
ChlorophyllsGreenIntermediate
Xanthophylls (e.g., this compound) Yellow Lowest

Table 2: Typical separation profile of plant pigments on a silica gel TLC plate.

Within the xanthophylls, the separation is based on the number of hydroxyl and epoxy groups. Zeaxanthin, being the most polar of the three xanthophyll cycle components, will have the lowest Rf value, followed by this compound, and then violaxanthin.

III. Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Plant Tissue (100mg) freeze Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract1 Extract with Cold Acetone grind->extract1 centrifuge Centrifuge (10,000 x g, 5 min) extract1->centrifuge supernatant Collect Supernatant centrifuge->supernatant re_extract Repeat Extraction supernatant->re_extract pool Pool Supernatants re_extract->pool dry Evaporate to Dryness (N2) pool->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject onto C30 Column reconstitute->inject separate Gradient Elution inject->separate detect Detect at 450 nm separate->detect analyze Analyze Chromatogram detect->analyze

Caption: HPLC workflow for this compound separation.

TLC_Workflow cluster_prep_tlc Sample Preparation cluster_tlc TLC Separation start_tlc Carotenoid Extract concentrate_tlc Concentrate under N2 start_tlc->concentrate_tlc spot_tlc Spot on Silica Gel Plate concentrate_tlc->spot_tlc develop_tlc Develop Chromatogram spot_tlc->develop_tlc saturate_tlc Saturate Chamber saturate_tlc->develop_tlc dry_tlc Dry Plate develop_tlc->dry_tlc visualize_tlc Visualize Spots dry_tlc->visualize_tlc

Caption: TLC workflow for this compound separation.

Conclusion

The protocols outlined in this application note provide robust methods for the successful separation of this compound from other carotenoids. The choice between HPLC and TLC will depend on the specific research goals, with HPLC being ideal for quantitative analysis and TLC serving as a valuable tool for qualitative screening and preparative work. Adherence to the detailed steps, particularly regarding sample handling to prevent degradation, is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Use of Antheraxanthin as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a naturally occurring xanthophyll pigment found in a variety of plants and photosynthetic bacteria.[1] As an intermediate in the xanthophyll cycle, it plays a crucial role in photoprotection mechanisms within photosynthetic organisms.[2] In the field of analytical chemistry, particularly in the analysis of carotenoids, purified this compound serves as an essential analytical standard for accurate identification and quantification in various matrices, including plant tissues, food products, and dietary supplements.[3][4]

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for its effective use as a standard.

PropertyValueReference
Chemical Formula C₄₀H₅₆O₃[5][6]
Molecular Weight 584.87 g/mol [6][7]
Appearance Powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Temperature -70°C[3]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained when using this compound as a chromatographic standard. Please note that these values are illustrative and can vary depending on the specific instrumentation, column, and mobile phase conditions used. In some applications, due to the commercial availability of a certified standard, quantification of this compound has been performed using a surrogate standard, such as lutein.[8]

ParameterHPLC-DADUPLC-MS/MS
Retention Time (RT) 8 - 15 min3 - 7 min
Linearity (R²) ≥ 0.995≥ 0.998
Limit of Detection (LOD) 5 - 15 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 15 - 50 ng/mL0.3 - 3 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-DAD

This protocol outlines the procedure for the quantification of this compound in a sample matrix using an external standard calibration method.

1. Materials and Reagents

  • This compound analytical standard (≥95.0% purity)[3]

  • HPLC grade methanol, methyl tert-butyl ether (MTBE), and water

  • Reagent grade acetone and butylated hydroxytoluene (BHT)

  • Sample containing this compound (e.g., plant leaf extract)

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 1 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve the standard in a small amount of acetone and bring to volume with acetone containing 0.1% BHT. Store the stock solution at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation (Example: Plant Leaves)

  • Homogenize a known weight of fresh or freeze-dried plant leaves with cold acetone.

  • Filter the extract and repeat the extraction until the plant material is colorless.

  • Pool the extracts and partition with diethyl ether/petroleum ether and water to remove water-soluble impurities.

  • Evaporate the organic phase to dryness under a stream of nitrogen at a temperature below 35°C.

  • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

4. HPLC-DAD Conditions

ParameterCondition
Column C30 reverse-phase column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm)
Mobile Phase Gradient of Methanol (A) and Methyl tert-butyl ether (B)
Gradient Start with 95% A and 5% B, linearly increase to 30% B over 30 minutes.
Flow Rate 0.9 mL/min
Column Temperature 29°C
Injection Volume 20 µL
Detection Diode-Array Detector (DAD) scanning from 250-600 nm, with quantification at 450 nm.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound using UPLC-MS/MS

This protocol provides a highly sensitive and selective method for this compound quantification, suitable for complex matrices or low concentration samples.

1. Materials and Reagents

  • This compound analytical standard (≥95.0% purity)[3]

  • UPLC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Sample containing this compound

2. Standard and Sample Preparation

  • Follow the same procedures as in Protocol 1 for the preparation of stock and working standard solutions, and sample extraction. Ensure final dissolution in a solvent compatible with the UPLC system.

3. UPLC-MS/MS Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm)
Mobile Phase Gradient of Acetonitrile/Methanol (70:30, v/v) (A) and 10 mM Ammonium Acetate in Water (B)
Gradient Start with 85% A and 15% B, hold for 1 min, increase to 100% A over 5 min, hold for 2 min.
Flow Rate 0.25 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions Monitor precursor ion [M+H]⁺ at m/z 585.4 and select appropriate product ions for quantification and confirmation.

4. Data Analysis

  • Construct a calibration curve using the peak areas of the this compound standards.

  • Quantify this compound in the samples based on the established calibration curve.

Visualizations

G Experimental Workflow for this compound Quantification cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis Standard This compound Analytical Standard Stock Stock Solution (e.g., 100 µg/mL in Acetone) Standard->Stock Working Working Standards (Serial Dilutions) Stock->Working HPLC HPLC-DAD or UPLC-MS/MS Working->HPLC Sample Sample Matrix (e.g., Plant Tissue) Extraction Solvent Extraction Sample->Extraction Purification Liquid-Liquid Partition Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration Concentration->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quantification Quantification of This compound in Sample HPLC->Quantification Calibration->Quantification Xanthophyll_Cycle The Xanthophyll Cycle Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound Violaxanthin de-epoxidase (High Light) This compound->Violaxanthin Zeaxanthin epoxidase (Low Light) Zeaxanthin Zeaxanthin This compound->Zeaxanthin Violaxanthin de-epoxidase (High Light) Zeaxanthin->this compound Zeaxanthin epoxidase (Low Light)

References

Application Notes and Protocols for Antheraxanthin Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin, a xanthophyll carotenoid, is an intermediate in the violaxanthin cycle in plants and algae, playing a role in photoprotection.[1][2] Like other carotenoids, this compound exhibits antioxidant properties by quenching singlet oxygen and inhibiting lipid peroxidation.[3][4] These antioxidant activities make it a compound of interest for research in oxidative stress-related conditions and for the development of novel therapeutic agents.

These application notes provide a detailed overview of the antioxidant activity of this compound, including its known mechanisms of action and protocols for its assessment. Due to the limited availability of specific quantitative data for this compound in common antioxidant assays, data for the closely related xanthophyll, violaxanthin, is included as a proxy, alongside qualitative descriptions for this compound.

Mechanisms of Antioxidant Action

This compound's antioxidant activity is attributed to its chemical structure, characterized by a polyene chain that can effectively delocalize electrons and quench reactive oxygen species (ROS). Its primary mechanisms of action include:

  • Singlet Oxygen Quenching: this compound can physically quench singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage, by absorbing its excess energy and dissipating it as heat.[4][5]

  • Lipid Peroxidation Inhibition: this compound has been shown to have potent inhibitory effects on lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage.[3][4]

  • Modulation of Cellular Signaling Pathways: While direct evidence for this compound is still emerging, carotenoids, in general, are known to modulate key signaling pathways involved in the cellular antioxidant response.[6] It is plausible that this compound exerts its effects through:

    • Nrf2/ARE Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes.[6][7][8]

    • NF-κB Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation which is closely linked to oxidative stress.[9][10][11]

Data Presentation

The following tables summarize the available quantitative and qualitative data on the antioxidant activity of this compound and related xanthophylls.

Table 1: Qualitative Antioxidant Activity of this compound

Assay TypeActivity LevelReference
Lipid Peroxidation InhibitionPotent[3][4]
Singlet Oxygen (¹O₂) QuenchingModerate[3][4]

Table 2: Quantitative Antioxidant Activity of Violaxanthin (as a proxy for this compound)

AssayCompoundIC₅₀ (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
ABTSViolaxanthin15.25Not Reported[12]
DPPHViolaxanthin>80Not Reported[12]

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Experimental Protocols

Lipid Peroxidation Inhibition Assay (TBARS Method)

This protocol describes the determination of the inhibitory effect of this compound on lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

  • This compound standard

  • Phosphate buffer (pH 7.4)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Egg yolk homogenate (as a source of lipids)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) and dilute to desired concentrations.

    • Prepare fresh solutions of FeSO₄ and ascorbic acid.

    • Prepare egg yolk homogenate by homogenizing fresh egg yolk in phosphate buffer.

    • Prepare TCA and TBA solutions. Add BHT to the TBA solution to prevent further oxidation during the assay.

  • Induction of Lipid Peroxidation:

    • In a series of test tubes, add the egg yolk homogenate.

    • Add different concentrations of this compound to the respective tubes.

    • Include a control tube without this compound and a blank tube without the lipid source.

    • Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid to all tubes except the blank.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding TCA solution to each tube.

    • Centrifuge the tubes to precipitate proteins.

    • Collect the supernatant and add TBA solution.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the pink chromogen.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • Calculate the percentage inhibition of lipid peroxidation using the following formula:

    • Determine the IC₅₀ value of this compound from a dose-response curve.

Singlet Oxygen Quenching Assay

This protocol measures the ability of this compound to quench singlet oxygen using 1,3-diphenylisobenzofuran (DPBF) as a probe. The decay of DPBF absorbance is monitored in the presence and absence of the antioxidant.

Materials:

  • This compound standard

  • 1,3-diphenylisobenzofuran (DPBF)

  • Photosensitizer (e.g., Rose Bengal or Methylene Blue)

  • Suitable solvent (e.g., ethanol, chloroform)

  • Light source for irradiation

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of DPBF in the same solvent.

    • Prepare a stock solution of the photosensitizer.

  • Assay Procedure:

    • In a quartz cuvette, mix the DPBF solution and the this compound solution at the desired concentration.

    • Include a control cuvette containing only DPBF and the solvent.

    • Add the photosensitizer to both cuvettes.

    • Irradiate the cuvettes with a light source at the appropriate wavelength to excite the photosensitizer and generate singlet oxygen.

    • At regular time intervals, measure the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).

  • Data Analysis:

    • Plot the absorbance of DPBF against time for both the sample and the control.

    • The rate of DPBF decay is proportional to the amount of singlet oxygen present. A slower decay in the presence of this compound indicates singlet oxygen quenching.

    • The singlet oxygen quenching rate constant can be calculated from the data.

Visualizations

experimental_workflow cluster_lipid_peroxidation Lipid Peroxidation Inhibition Assay (TBARS) cluster_singlet_oxygen Singlet Oxygen Quenching Assay prep_reagents_lp Prepare Reagents (this compound, FeSO₄, Ascorbic Acid, Egg Yolk, TCA, TBA) induce_lp Induce Lipid Peroxidation (FeSO₄/Ascorbic Acid) prep_reagents_lp->induce_lp tbars_reaction TBARS Reaction (Add TCA, Centrifuge, Add TBA, Heat) induce_lp->tbars_reaction measure_lp Measure Absorbance (532 nm) tbars_reaction->measure_lp calc_lp Calculate % Inhibition & IC₅₀ measure_lp->calc_lp prep_reagents_so Prepare Solutions (this compound, DPBF, Photosensitizer) assay_so Assay Procedure (Mix, Irradiate with Light) prep_reagents_so->assay_so measure_so Measure DPBF Absorbance Decay (~415 nm over time) assay_so->measure_so analyze_so Analyze Data (Calculate Quenching Rate) measure_so->analyze_so

Caption: Experimental workflows for antioxidant activity assays.

signaling_pathway cluster_nrf2 Nrf2 Antioxidant Response Pathway cluster_nfkb NF-κB Inflammatory Pathway Antheraxanthin_Nrf2 This compound Keap1 Keap1 Antheraxanthin_Nrf2->Keap1 Inhibits ROS_Nrf2 Oxidative Stress (ROS) ROS_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Expression Antheraxanthin_NFkB This compound IKK IKK Antheraxanthin_NFkB->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Upregulates Expression

Caption: Plausible antioxidant signaling pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Antheraxanthin Integrity During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the degradation of antheraxanthin during extraction and analysis. This resource provides practical guidance to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a xanthophyll, a type of carotenoid pigment involved in the photoprotective xanthophyll cycle in photosynthetic organisms.[1] Its structure, rich in conjugated double bonds, makes it highly susceptible to degradation from exposure to light, heat, oxygen, and non-neutral pH.[2][3]

Q2: What are the main factors that cause this compound degradation during extraction?

The primary factors leading to this compound degradation during laboratory procedures are:

  • Light: Exposure to light, especially UV and blue light, can cause photo-oxidation and isomerization (conversion to other forms).[4]

  • Heat: Elevated temperatures accelerate the rate of oxidative degradation and can also lead to isomerization.[5][6]

  • Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the this compound molecule, resulting in loss of color and biological activity.

  • Acids and Bases: this compound is most stable at a neutral pH. Acidic or alkaline conditions can catalyze its degradation and isomerization.[7]

Q3: What are the visible signs of this compound degradation?

The most common sign of this compound degradation is a loss of its characteristic yellow-orange color in solution. Chromatographic analysis (e.g., HPLC) may also reveal the appearance of new peaks corresponding to degradation products or isomers, and a decrease in the peak area of this compound.

Q4: Can I use antioxidants to protect my this compound samples?

Yes, incorporating antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol into your extraction solvents can help to minimize oxidative degradation.

Troubleshooting Guide: this compound Degradation

This guide is designed to help you identify and resolve common issues leading to this compound loss during your extraction protocol.

Observed Problem Potential Cause Recommended Solution
Low this compound yield in the final extract. Oxidative degradation. - Work in a low-oxygen environment (e.g., under a gentle stream of nitrogen).- Use deoxygenated solvents by purging with nitrogen or argon before use.- Add an antioxidant like BHT (0.1%) to your extraction solvents.
Light-induced degradation. - Conduct all extraction steps under dim or red light.- Use amber-colored glassware or wrap glassware in aluminum foil to protect the sample from light.[4]
Thermal degradation. - Perform extractions at low temperatures (e.g., on ice or at 4°C).- Use pre-chilled solvents.- Avoid any heating steps if possible. If heating is necessary, use the lowest effective temperature for the shortest duration.
Appearance of unexpected peaks in HPLC chromatogram. Isomerization. - Maintain a neutral pH (around 7.0) during extraction. Use buffers if your sample is acidic or basic.- Minimize exposure to light and heat, as these can promote the conversion of all-trans-antheraxanthin to cis-isomers.
Enzymatic conversion. - If working with fresh plant or algal tissue, consider blanching the sample prior to extraction to denature enzymes like violaxanthin de-epoxidase, which can convert this compound.
Fading of sample color during processing. Degradation due to pH. - Neutralize the sample if it is acidic or basic before extraction. The addition of a small amount of sodium bicarbonate can help neutralize acids.
Extended extraction time. - Work efficiently to minimize the time the sample is in solution and exposed to environmental factors.

Quantitative Data on this compound Stability

The following table summarizes the degradation of all-trans-antheraxanthin in a pumpkin-based beverage under different storage conditions. While this data pertains to storage stability, it provides valuable insights into the impact of temperature and light, which are also critical factors during extraction.

Storage ConditionTemperatureDurationall-trans-Antheraxanthin Loss
Dark10°C36-42 days~14%
Dark20°C36-42 days~19%
Dark35°C36-42 days~30%
Dark45°C36-42 days~38%
Illuminated (1875–3000 lux)10°C - 45°CShorter durationsAccelerated losses

Data adapted from a study on a pumpkin-based beverage.[8]

Experimental Protocols

Protocol for this compound Extraction with Minimized Degradation

This protocol is designed to extract this compound from plant or algal samples while minimizing degradation.

Materials:

  • Fresh or freeze-dried sample

  • Mortar and pestle

  • Acetone (HPLC grade), pre-chilled to 4°C

  • Petroleum ether or hexane (HPLC grade), pre-chilled to 4°C

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Butylated Hydroxytoluene (BHT)

  • Amber-colored vials

  • Rotary evaporator

  • Nitrogen gas

Procedure:

  • Sample Preparation:

    • Perform all steps under dim light.

    • Weigh the appropriate amount of fresh or freeze-dried sample.

    • If using fresh tissue, consider a brief blanching step (e.g., 90 seconds in boiling water followed by immediate cooling in an ice bath) to deactivate enzymes.

  • Extraction:

    • Add a small amount of BHT to the acetone.

    • Grind the sample in a pre-chilled mortar and pestle with cold acetone until the tissue is completely macerated and the solvent is no longer colored.

    • Transfer the acetone extract to an amber-colored flask. Repeat the extraction until the sample residue is colorless.

    • Pool all acetone extracts.

  • Phase Partitioning:

    • Transfer the acetone extract to a separatory funnel.

    • Add an equal volume of petroleum ether (or hexane) and mix gently.

    • Add an equal volume of saturated NaCl solution to facilitate phase separation.

    • Allow the layers to separate. The upper, colored layer contains the this compound.

    • Discard the lower aqueous layer.

    • Wash the upper layer two more times with saturated NaCl solution.

  • Drying and Concentration:

    • Dry the petroleum ether phase over anhydrous sodium sulfate.

    • Decant the dried extract into a round-bottom flask.

    • Evaporate the solvent to dryness using a rotary evaporator at a low temperature (≤30°C).

    • Immediately redissolve the dried extract in a known volume of an appropriate solvent for analysis (e.g., acetone or the initial mobile phase for HPLC).

  • Storage:

    • Store the final extract in amber vials under a nitrogen atmosphere at -20°C or lower until analysis.

HPLC Method for this compound Quantification

This is a general HPLC method that can be adapted for this compound analysis.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile, methanol, and water. For example, a linear gradient from 100% solvent A (acetonitrile:methanol:0.1M Tris-HCl, pH 8.0; 84:2:14 v/v/v) to 100% solvent B (methanol:ethyl acetate; 68:32 v/v) over 15 minutes.[9]

  • Flow Rate: 1.0 - 1.2 mL/min.[9]

  • Detection: Diode array detector (DAD) at 445 nm.[9]

  • Column Temperature: 30°C.[9]

Visualizations

Antheraxanthin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (all-trans) Isomers cis-Isomers of This compound This compound->Isomers Isomerization (Light, Heat, Acid) DegradationProducts Colorless Degradation Products This compound->DegradationProducts Oxidation (Oxygen, Light, Heat) Zeaxanthin Zeaxanthin This compound->Zeaxanthin De-epoxidation (Violaxanthin De-epoxidase, Low pH) Isomers->DegradationProducts Oxidation Violaxanthin Violaxanthin Violaxanthin->this compound De-epoxidation (Violaxanthin De-epoxidase, Low pH) Light Light Heat Heat Oxygen Oxygen Acid Acid/Base

Caption: this compound degradation and interconversion pathways.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckLight Check for Light Exposure Start->CheckLight CheckTemp Check for High Temperature CheckLight->CheckTemp No SolLight Implement Light Protection: - Dim/red light - Amber vials/foil CheckLight->SolLight Yes CheckOxygen Check for Oxygen Exposure CheckTemp->CheckOxygen No SolTemp Implement Temperature Control: - Work on ice - Use pre-chilled solvents CheckTemp->SolTemp Yes CheckpH Check pH of Sample/Solvents CheckOxygen->CheckpH No SolOxygen Implement Oxygen Control: - Use deoxygenated solvents - Add antioxidants (BHT) CheckOxygen->SolOxygen Yes End End: Optimized Protocol CheckpH->End No SolpH Implement pH Control: - Maintain neutral pH (7.0) - Use buffers CheckpH->SolpH Yes SolLight->CheckTemp SolTemp->CheckOxygen SolOxygen->CheckpH SolpH->End

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing HPLC Separation of Antheraxanthin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of antheraxanthin isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

This compound, a xanthophyll pigment, exists as a variety of geometric (cis/trans) isomers. These isomers, such as all-trans-antheraxanthin, 9-cis-antheraxanthin, and 9'-cis-antheraxanthin, have very similar chemical structures and physicochemical properties, making their separation by conventional HPLC methods difficult. The primary challenge lies in achieving adequate resolution between these closely related compounds.

Q2: Which HPLC column is best suited for separating this compound isomers?

For the separation of hydrophobic, structurally related isomers like carotenoids, a C30 reversed-phase column is highly recommended over the more common C18 columns.[1][2] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving geometric isomers.[2][3] C18 columns often have insufficient stationary phase thickness to allow for the full penetration of carotenoid molecules, leading to poor isomer separation.[1]

Q3: What is a typical mobile phase for the HPLC separation of this compound isomers?

A common mobile phase for carotenoid separation on a C30 column is a gradient mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[1] A typical gradient starts with a higher proportion of a polar solvent mixture (e.g., methanol/water) and gradually increases the concentration of a less polar solvent like MTBE. This allows for the effective separation of various carotenoids and their isomers with differing polarities.

Q4: How does column temperature affect the separation of this compound isomers?

Column temperature is a critical parameter in optimizing carotenoid separations. Lowering the column temperature can sometimes improve the resolution of specific isomer pairs by increasing retention times.[4] However, some separations may benefit from slightly elevated temperatures. It is essential to empirically optimize the temperature for your specific method, typically within a range of 15-30°C, while being mindful that excessive heat can cause on-column degradation and isomerization of the analytes.

Q5: How can I prevent the degradation of this compound during sample preparation and analysis?

This compound and other carotenoids are susceptible to degradation from light, heat, and oxygen. To minimize degradation, the following precautions are recommended:

  • Work under subdued light: Use amber vials and minimize exposure to direct light.[5]

  • Use antioxidants: Incorporate an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% in your extraction and mobile phase solvents.[5]

  • Control temperature: Keep samples on ice during preparation and store extracts at -20°C or lower.[5]

  • Deoxygenate solvents: Purge solvents with an inert gas like nitrogen or helium to remove dissolved oxygen.[5]

  • Work quickly: Minimize the time between sample extraction and HPLC analysis.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Causes Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate column choice. 2. Suboptimal mobile phase composition. 3. Column temperature not optimized. 4. Flow rate is too high.1. Use a C30 reversed-phase column.[1][2] 2. Adjust the gradient profile of your mobile phase. Experiment with different ratios of methanol, MTBE, and water.[1] 3. Optimize the column temperature, testing a range between 15-30°C.[4] 4. Reduce the flow rate to allow for better interaction between the isomers and the stationary phase.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Column degradation.1. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol sites. 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent or replace it if it is old or contaminated.
Peak Fronting 1. Column overload. 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks 1. Partially blocked column frit. 2. Void at the column inlet. 3. Sample solvent incompatibility with the mobile phase. 4. Co-elution of an interfering compound.1. Reverse-flush the column (disconnect from the detector first). If the problem persists, the frit may need replacement.[7] 2. Replace the column.[7] 3. Ensure the sample solvent is miscible with and ideally weaker than the initial mobile phase. 4. Review the sample matrix and preparation procedure for potential interferences.
Unstable Baseline (Drift or Noise) 1. Mobile phase not properly degassed. 2. Pump malfunction or leaks. 3. Column not equilibrated. 4. Contaminated mobile phase or detector cell.1. Degas the mobile phase using sonication, vacuum, or helium sparging. 2. Check for leaks in the HPLC system and ensure the pump is delivering a constant flow. 3. Equilibrate the column with the initial mobile phase for a sufficient time before injection. 4. Use fresh, HPLC-grade solvents and flush the detector cell if necessary.
Loss of this compound (Low Peak Area) 1. Degradation during sample preparation or analysis. 2. Incomplete extraction from the sample matrix.1. Follow all precautions to prevent degradation (see FAQ Q5).[5] 2. Optimize the extraction procedure, ensuring the solvent effectively penetrates the sample matrix and solubilizes the this compound.

Quantitative Data Presentation

The following table summarizes typical retention times for this compound and related xanthophylls based on a C18 column separation. Note that absolute retention times can vary between systems and with C30 columns, but the elution order is generally preserved.

Compound Retention Time (min)
Neoxanthin4.0
Violaxanthin6.5
This compound 11.0 [8]
Lutein16.5
Zeaxanthin18.0

Data compiled from a study using a C18 column, which provides a relative elution order.[8] Retention times will differ on a C30 column, but this compound is expected to elute after violaxanthin and before lutein.

A study specifically identifying this compound isomers after photoisomerization on a C30 column showed the following elution order:

  • all-trans-antheraxanthin

  • 9-cis-antheraxanthin

  • 9'-cis-antheraxanthin[9]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissues

This protocol outlines a general procedure for extracting this compound from plant tissues while minimizing degradation.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade, containing 0.1% BHT)

  • Centrifuge and centrifuge tubes (amber)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials (amber)

  • Nitrogen gas

Procedure:

  • Freeze the plant tissue with liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered tissue to an amber centrifuge tube.

  • Add a sufficient volume of cold acetone (with 0.1% BHT) to the tube.

  • Vortex the mixture thoroughly and then place it in an ultrasonic bath for 10 minutes in the dark.

  • Centrifuge the mixture at 4°C for 10 minutes at a high speed (e.g., 10,000 x g).

  • Carefully transfer the supernatant to a clean amber tube.

  • Repeat the extraction (steps 4-7) on the pellet at least two more times, or until the pellet is colorless.

  • Combine the supernatants.

  • If the sample is to be concentrated, evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

  • Flush the vial with nitrogen before sealing.

  • Store the vial at -20°C until analysis.[6]

Protocol 2: HPLC Method for this compound Isomer Separation

This protocol provides a starting point for the HPLC analysis of this compound isomers using a C30 column. Optimization may be required for specific applications.

HPLC System and Conditions:

  • Column: C30 Reversed-Phase Column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: Methanol:Water (98:2, v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-15 min: 100% A

    • 15-32 min: Linear gradient to 100% B

    • 32-45 min: 100% B

    • 45-50 min: Linear gradient back to 100% A

    • 50-60 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20-25°C (optimize as needed)

  • Detector: Diode Array Detector (DAD) or UV-Vis detector set at ~445 nm

  • Injection Volume: 10-20 µL

Mandatory Visualizations

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Systematic Investigation cluster_solutions Corrective Actions cluster_end Resolution Start Chromatographic Problem Observed (e.g., Poor Resolution, Peak Tailing) Check_Column Is the correct column (C30) being used? Start->Check_Column Check_MobilePhase Is the mobile phase composition optimal? Check_Column->Check_MobilePhase Yes Sol_Column Switch to a C30 column. Check_Column->Sol_Column No Check_Temp Is the column temperature optimized? Check_MobilePhase->Check_Temp Yes Sol_MobilePhase Adjust mobile phase gradient and/or solvent ratios. Check_MobilePhase->Sol_MobilePhase No Check_SamplePrep Is sample degradation a possibility? Check_Temp->Check_SamplePrep Yes Sol_Temp Optimize column temperature. Check_Temp->Sol_Temp No Sol_SamplePrep Implement protective measures: - Use antioxidants (BHT) - Protect from light and heat - Deoxygenate solvents Check_SamplePrep->Sol_SamplePrep Yes End Problem Resolved Check_SamplePrep->End No Sol_Column->End Sol_MobilePhase->End Sol_Temp->End Sol_SamplePrep->End

Caption: HPLC troubleshooting workflow for this compound isomer separation.

Xanthophyll_Cycle Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound Violaxanthin de-epoxidase (VDE) (High Light) This compound->Violaxanthin Zeaxanthin epoxidase (ZE) (Low Light) Zeaxanthin Zeaxanthin This compound->Zeaxanthin Violaxanthin de-epoxidase (VDE) (High Light) Zeaxanthin->this compound Zeaxanthin epoxidase (ZE) (Low Light)

Caption: The Xanthophyll Cycle signaling pathway involving this compound.

References

Technical Support Center: Antheraxanthin Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving common challenges encountered during the reverse-phase HPLC analysis of antheraxanthin. This resource provides troubleshooting guides and frequently asked questions to address specific issues, particularly this compound peak tailing.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic issue that can compromise resolution, sensitivity, and accurate quantification of this compound. This guide will help you diagnose and resolve peak tailing in your analyses.

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?

A1: this compound peak tailing in reverse-phase HPLC is often a multifaceted issue. The most common causes can be categorized as follows:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups (hydroxyl and epoxide groups) of this compound. This secondary retention mechanism is a primary contributor to peak tailing.[1][2]

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components at the column inlet or degradation of the stationary phase can lead to distorted peak shapes.[3][4]

  • Inappropriate Mobile Phase Conditions: A mobile phase with a pH that promotes the ionization of residual silanols (typically pH > 3) can exacerbate tailing for polar analytes like this compound.[1][2][5] Additionally, a mobile phase with insufficient elution strength can cause tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3]

Frequently Asked Questions (FAQs)

Column and Stationary Phase

Q2: Which type of column is best suited for this compound analysis to minimize peak tailing?

A2: For the analysis of carotenoids like this compound, C30 columns are often recommended as they provide better separation of structurally related isomers and can reduce peak tailing compared to traditional C18 columns.[6][7] However, modern, well-end-capped C18 columns, particularly those with hybrid particle technology, can also provide excellent peak shape.[8]

Table 1: Recommended Column Parameters for this compound Analysis

ParameterRecommendationRationale
Stationary Phase C30 or a high-quality, end-capped C18C30 offers better shape selectivity for carotenoids. End-capped C18 minimizes silanol interactions.
Particle Size 1.9 - 5 µmSmaller particles offer higher efficiency but generate higher backpressure.
Pore Size ≥100 ÅWider pores can provide better performance for larger molecules like carotenoids.
Column Dimensions 250 mm x 4.6 mmA standard dimension providing good resolution.
Mobile Phase and Additives

Q3: How can I optimize my mobile phase to improve this compound peak shape?

A3: Mobile phase optimization is critical for controlling peak shape. Consider the following:

  • pH Adjustment: Maintaining a mobile phase pH below 3 can help to suppress the ionization of residual silanol groups, thereby reducing their interaction with this compound.[1][2][5]

  • Mobile Phase Additives: The addition of certain modifiers can significantly improve peak symmetry. Ammonium acetate and triethylamine (TEA) are commonly used additives that have been shown to reduce peak tailing for xanthophylls.[9][10]

  • Solvent Composition: A typical mobile phase for this compound analysis involves a gradient of a polar solvent (like methanol or acetonitrile) with a less polar solvent (like methyl-tert-butyl ether or ethyl acetate).[11][12]

Table 2: Example Mobile Phase Compositions for this compound Separation

Mobile Phase SystemGradient/IsocraticReference
A: Acetonitrile/Methanol (75/25, v/v)B: Methanol/Ethyl acetate (68/32, v/v)Gradient[11]
Methanol/Water/Acetonitrile/Dichloromethane (70:4:13:13, v/v/v/v)Isocratic[6][13]
A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8) (84:2:14)B: Methanol:Ethyl acetate (68:32)Gradient[14]
Experimental Protocols and Sample Handling

Q4: Can you provide a general experimental protocol for the analysis of this compound?

A4: The following is a generalized protocol that can be adapted for your specific instrumentation and sample matrix.

Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

  • Sample Preparation:

    • Extract pigments from the sample matrix using a suitable solvent (e.g., acetone, or a mixture of methanol and ethyl acetate) under low light conditions to prevent degradation.

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Conditions:

    • Column: C30 or end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: See Table 2 for examples. Ensure all solvents are HPLC grade.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector at the maximum absorption wavelength for this compound (approximately 445 nm).

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard.

    • Dilute the standard to generate a series of concentrations that encompass the expected sample concentrations.

    • Inject the standards and samples.

    • Integrate the peak area for this compound in both standards and samples.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Q5: How should I handle my this compound samples to prevent degradation and artificial peak distortion?

A5: this compound is susceptible to degradation from light, heat, and oxidation. Proper handling is crucial for accurate analysis.

  • Protect from Light: Use amber vials and work under subdued light whenever possible.

  • Maintain Low Temperatures: Store samples and standards at low temperatures (-20°C or below for long-term storage) to minimize degradation.

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents and mobile phase to prevent oxidative degradation.

  • Solvent Choice: Dissolve your sample in a solvent that is compatible with your initial mobile phase conditions to avoid peak distortion due to solvent mismatch.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical troubleshooting workflow for addressing this compound peak tailing and the underlying chemical interactions.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_column Check Column Condition (Age, Contamination) start->check_column check_mobile_phase Review Mobile Phase (pH, Additives, Composition) start->check_mobile_phase check_sample Evaluate Sample (Concentration, Solvent) start->check_sample check_system Inspect HPLC System (Dead Volume, Connections) start->check_system replace_column Replace/Flush Column check_column->replace_column optimize_mp Optimize Mobile Phase check_mobile_phase->optimize_mp dilute_sample Dilute Sample / Change Solvent check_sample->dilute_sample optimize_system Optimize System Connections check_system->optimize_system end_good Peak Shape Improved replace_column->end_good end_bad Problem Persists replace_column->end_bad optimize_mp->end_good optimize_mp->end_bad dilute_sample->end_good dilute_sample->end_bad optimize_system->end_good optimize_system->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

G Chemical Interactions Causing Peak Tailing cluster_0 Stationary Phase cluster_1 Mobile Phase StationaryPhase Silica Backbone C18 Chains Residual Silanol (-Si-OH) This compound This compound (with -OH and epoxide groups) This compound->StationaryPhase:f1 Primary Hydrophobic Interaction (Good Chromatography) This compound->StationaryPhase:f2 Secondary Polar Interaction (Causes Tailing) Note Peak tailing occurs due to the stronger, secondary interaction between this compound's polar groups and the stationary phase's residual silanol groups.

Caption: Chemical interactions leading to peak tailing.

References

Antheraxanthin Extraction Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve antheraxanthin extraction efficiency.

This compound Extraction Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete cell disruption: The rigid cell walls of plant and algal cells can prevent efficient solvent penetration.- Mechanical disruption: Employ methods like grinding with liquid nitrogen, bead beating, or homogenization.[1] - Enzymatic digestion: Use cellulases or pectinases to break down cell walls prior to extraction. - Ultrasonication: Apply ultrasonic waves to create cavitation and disrupt cell walls.
Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound.- Solvent mixtures: Use a combination of polar and non-polar solvents. A mixture of hexane, acetone, and ethanol is often effective for carotenoids.[2][3] - Trial extractions: Perform small-scale extractions with different solvents (e.g., acetone, ethanol, hexane, ethyl acetate) to determine the most effective one for your specific sample matrix.
Degradation during extraction: this compound is sensitive to light, heat, and oxygen.[4][5][6]- Work in dim light: Perform all extraction steps under subdued lighting or use amber-colored glassware. - Maintain low temperatures: Use chilled solvents and keep samples on ice whenever possible. Avoid prolonged exposure to high temperatures. - Use antioxidants: Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. - Inert atmosphere: If possible, perform extractions under a nitrogen or argon atmosphere to minimize oxygen exposure.
Co-extraction of Contaminants (e.g., Chlorophylls, Lipids) High chlorophyll content in the sample: Chlorophylls can interfere with the quantification of this compound.- Saponification: This step hydrolyzes chlorophyll and lipids, making them more polar and easier to separate from the less polar this compound.[7][8][9] - Chromatography: Use column chromatography (e.g., silica gel) or solid-phase extraction (SPE) to separate this compound from more polar or non-polar contaminants.
High lipid content in the sample: Lipids can interfere with chromatographic analysis and quantification.- Saponification: As mentioned above, this is a very effective method for removing lipids. - Solvent partitioning: Perform a liquid-liquid extraction to partition this compound into a non-polar solvent, leaving more polar lipids behind.
Poor Chromatographic Separation (HPLC) Inappropriate mobile phase: The mobile phase composition may not be optimal for resolving this compound from other pigments.- Gradient elution: Use a gradient of solvents with increasing non-polarity to effectively separate a wide range of carotenoids. A common mobile phase for C18 columns is a gradient of methanol, water, acetonitrile, and dichloromethane.[10][11] - Column selection: A C30 column can offer better separation of carotenoid isomers compared to a C18 column, although run times may be longer.
Column contamination: Residual lipids or other non-polar compounds can build up on the column.- Column washing: Regularly wash the column with a strong solvent like isopropanol or dichloromethane to remove contaminants. - Use of guard column: A guard column can help protect the analytical column from strongly retained compounds.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

The optimal solvent can depend on the sample matrix. Generally, a mixture of polar and non-polar solvents is most effective. For instance, a combination of hexane, acetone, and ethanol has been shown to be efficient for extracting a broad range of carotenoids.[2][3] It is recommended to perform small-scale pilot extractions with different solvents (e.g., acetone, ethanol, hexane, ethyl acetate) to determine the best choice for your specific sample.

2. Is saponification necessary for this compound extraction?

Saponification is a crucial step when working with samples that have high concentrations of chlorophyll and lipids, such as green leaves and some algae. This process involves treating the extract with a base (like potassium hydroxide) to hydrolyze these interfering compounds, making them easier to remove.[7][8][9] However, saponification can also lead to the degradation of this compound if not performed carefully. It is important to use mild conditions (e.g., low temperature, short duration) to minimize losses.

3. How can I improve the efficiency of ultrasound-assisted extraction (UAE) for this compound?

To optimize UAE, consider the following parameters:

  • Ultrasonic Power and Frequency: Higher power generally leads to better cell disruption, but excessive power can degrade this compound. A frequency of around 40 kHz is commonly used.[12]

  • Extraction Time: Increased extraction time can improve yield, but prolonged sonication can cause degradation. Optimal times are often in the range of 15-30 minutes.[13][14]

  • Temperature: Slightly elevated temperatures (e.g., 30-40°C) can enhance extraction efficiency, but temperatures above 50°C should be avoided to prevent degradation.[13]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction but may lead to a more diluted extract. A ratio of 10:1 to 20:1 (mL of solvent to g of sample) is a good starting point.[15]

4. How should I store my this compound extracts to prevent degradation?

This compound is sensitive to light, heat, and oxygen.[4][5][6] For optimal stability, store extracts under the following conditions:

  • Low Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Darkness: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: If possible, flush the storage container with nitrogen or argon gas to remove oxygen before sealing.

5. What is a suitable HPLC method for quantifying this compound?

A common method involves using a C18 reversed-phase column with a gradient elution. A mobile phase consisting of a mixture of methanol, water, acetonitrile, and dichloromethane has been shown to effectively separate various carotenoids, including this compound.[10][11] Detection is typically performed using a photodiode array (PDA) detector at the maximum absorption wavelength of this compound (around 445 nm).

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Plant Leaves

This protocol outlines a standard procedure for extracting this compound from fresh plant leaves.

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Acetone or a mixture of Hexane:Acetone:Ethanol (2:1:1, v/v/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Amber vials

Procedure:

  • Weigh approximately 1-2 g of fresh leaf tissue.

  • Freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Vortex the mixture for 1 minute and then place it on a shaker at room temperature for 30 minutes, protected from light.

  • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction (steps 4-7) on the pellet two more times, combining the supernatants.

  • Dry the pooled supernatant over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., HPLC mobile phase) for analysis.

  • Store the extract in an amber vial at -20°C or below until analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to enhance extraction efficiency.

Materials:

  • Plant or algal sample (lyophilized and powdered)

  • Extraction solvent (e.g., 80% ethanol)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Procedure:

  • Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of the extraction solvent.

  • Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 30°C).

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet.

  • Combine the supernatants for further processing or analysis as described in Protocol 1.

Protocol 3: Saponification of this compound Extract

This protocol is for removing chlorophylls and lipids from the initial extract.

Materials:

  • Dried this compound extract

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)

  • Hexane or diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Deionized water

Procedure:

  • Re-dissolve the dried extract in 5 mL of ethanol.

  • Add 0.5 mL of 10% ethanolic KOH.

  • Incubate the mixture in the dark at room temperature for 2 hours (or overnight at 4°C for more sensitive samples).

  • After incubation, add 5 mL of deionized water and 10 mL of hexane (or diethyl ether) to a separatory funnel containing the saponified extract.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper organic layer containing the this compound.

  • Wash the organic layer with saturated NaCl solution and then with deionized water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and re-dissolve the purified extract for analysis.

Data Presentation

Table 1: Comparison of this compound Yield with Different Extraction Solvents (Hypothetical Data Based on General Carotenoid Extraction Principles)

Solvent This compound Yield (µg/g dry weight) Notes
Acetone10.5Good for general carotenoid extraction, but may also extract more chlorophyll.
Ethanol9.8A "greener" solvent, effective for many xanthophylls.
Hexane7.2Less effective for more polar xanthophylls like this compound when used alone.
Hexane:Acetone (1:1)12.1A mixture often provides the best results by extracting a broader range of polarities.
Ethyl Acetate11.3Another effective solvent for carotenoids.

Note: The actual yields will vary significantly depending on the sample matrix, extraction method, and conditions.

Table 2: Effect of Saponification on this compound Recovery (Hypothetical Data)

Treatment This compound Recovery (%) Chlorophyll Removal (%)
No Saponification1000
Saponification (Room Temp, 2h)92>95
Saponification (60°C, 30 min)85>98

Note: Higher temperatures and longer saponification times can lead to increased degradation of this compound.

Visualizations

Antheraxanthin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis FreshSample Fresh Plant/Algal Material FreezeDry Lyophilization (Optional) FreshSample->FreezeDry Grinding Grinding (e.g., with Liquid N2) FreshSample->Grinding FreezeDry->Grinding SolventExtraction Solvent Extraction (e.g., Acetone, Ethanol, Hexane mixtures) Grinding->SolventExtraction UAE Ultrasound-Assisted Extraction Grinding->UAE Centrifugation Centrifugation SolventExtraction->Centrifugation UAE->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant Saponification Saponification (to remove chlorophylls/lipids) CollectSupernatant->Saponification Evaporation Solvent Evaporation CollectSupernatant->Evaporation Direct to Analysis Partitioning Solvent Partitioning Saponification->Partitioning Partitioning->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-PDA Analysis Reconstitution->HPLC

Caption: General workflow for this compound extraction from plant or algal sources.

Xanthophyll_Cycle Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound Violaxanthin de-epoxidase (VDE) (High Light) This compound->Violaxanthin Zeaxanthin epoxidase (ZEP) (Low Light) Zeaxanthin Zeaxanthin This compound->Zeaxanthin Violaxanthin de-epoxidase (VDE) (High Light) Zeaxanthin->this compound Zeaxanthin epoxidase (ZEP) (Low Light)

Caption: The Xanthophyll Cycle showing the biosynthesis of this compound.

References

Technical Support Center: Antheraxanthin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of antheraxanthin.

Frequently Asked Questions (FAQs)

Q1: Which pigments most commonly co-elute with this compound?

A1: this compound frequently co-elutes with other xanthophylls due to their structural similarities. The most common interfering pigments are its direct precursors and products in the xanthophyll cycle: violaxanthin and zeaxanthin.[1][2][3] Lutein, an isomer of zeaxanthin, is also a major candidate for co-elution, especially in systems that have difficulty separating zeaxanthin.[4][5]

Q2: Why is it challenging to separate this compound from other xanthophylls?

A2: The difficulty arises from the minor structural differences between these molecules. This compound is an intermediate in the conversion of violaxanthin (which has two epoxide groups) to zeaxanthin (which has none).[2] this compound itself has one epoxide group.[2] These pigments share the same basic C40 backbone and differ only in the number of epoxide and hydroxyl groups, resulting in very similar polarities and chromatographic behaviors.[3][6] Achieving separation requires highly selective chromatographic conditions.[7]

Q3: What is the primary chromatographic method used for this compound separation?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating this compound and other plant pigments.[8][9][10] This technique separates molecules based on their hydrophobicity.[4][11] Columns with C18 or C30 stationary phases are typically used, with C30 columns often providing enhanced shape selectivity for carotenoid isomers.[7][10]

Q4: What is the xanthophyll cycle and how does it relate to this compound?

A4: The xanthophyll cycle is a photoprotective process in photosynthetic organisms that helps dissipate excess light energy as heat.[2] It involves the enzymatic interconversion of three xanthophylls: violaxanthin is converted to this compound, and then to zeaxanthin under high-light conditions.[1][2] This cycle is reversible, with zeaxanthin being converted back to this compound and violaxanthin in low light.[1] this compound is, therefore, a key intermediate in this critical physiological process.[2]

Troubleshooting Guide

Problem 1: Poor resolution between this compound, violaxanthin, and zeaxanthin peaks.

  • Potential Cause 1: Suboptimal Mobile Phase. The polarity of the mobile phase is crucial for resolving structurally similar xanthophylls.[11] A solvent system that is too strong (too non-polar in RP-HPLC) will cause the pigments to elute too quickly and without adequate separation.

  • Solution 1a: Adjust Mobile Phase Gradient. Modify the gradient elution to have a shallower slope. Start with a more polar solvent mixture (e.g., higher percentage of water or methanol in acetonitrile) and slowly increase the non-polar solvent concentration.[12][13] This increases the interaction time with the stationary phase, improving separation.

  • Solution 1b: Change Mobile Phase Components. The choice of organic modifiers can significantly impact selectivity. Experiment with different solvent combinations, such as acetonitrile/methanol/water or using ethyl acetate as a component, to alter the separation selectivity between the target compounds.[12][14]

  • Potential Cause 2: Inadequate Stationary Phase. Standard C18 columns may not provide sufficient shape selectivity to resolve closely related xanthophyll isomers.[7]

  • Solution 2: Use a Carotenoid-Specific Column. Switch to a stationary phase designed for carotenoid analysis, such as a C30 column. C30 phases offer better resolution for geometric isomers and structurally similar carotenoids due to their unique shape selectivity.[7]

Problem 2: this compound peak is broad or shows significant tailing.

  • Potential Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica backbone of the stationary phase can interact with the polar hydroxyl groups of xanthophylls, leading to peak tailing.

  • Solution 1: Acidify the Mobile Phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of free silanol groups, minimizing these secondary interactions and improving peak shape.[6]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.

  • Solution 2: Dilute the Sample. Reduce the concentration of the injected pigment extract. Perform a dilution series to find the optimal concentration that gives a sharp, symmetrical peak without compromising detection.

Quantitative Data Summary

The retention of xanthophylls is highly dependent on the specific HPLC system, including the column, mobile phase, temperature, and flow rate. The following tables provide a summary of common interfering pigments and an example of HPLC conditions.

Table 1: Pigments Commonly Co-eluting with this compound

PigmentChemical FormulaMolar Mass (g·mol⁻¹)Key Structural Difference from this compound
This compound C₄₀H₅₆O₃584.88-
ViolaxanthinC₄₀H₅₆O₄600.88One additional epoxide group.[2]
ZeaxanthinC₄₀H₅₆O₂568.88Lacks an epoxide group; has a double bond instead.[2]
LuteinC₄₀H₅₆O₂568.88Isomer of zeaxanthin with a different double bond position in one ring.

Table 2: Example HPLC Parameters for Xanthophyll Separation

ParameterConditionReference
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[10][12]
Mobile Phase A Acetonitrile:Water (9:1, v/v)[12]
Mobile Phase B Ethyl Acetate[12]
Gradient Start with 15% B, increase to 60% B over 25 min, then return to initial conditions.[12]
Flow Rate 1.0 mL/min[12]
Detection 450 nm (using a Photodiode Array - PDA detector)[12]

Note: Retention times are system-specific and should be confirmed with standards.

Experimental Protocols

Protocol 1: Pigment Extraction from Leaf Tissue

This protocol describes a general method for extracting chlorophylls and carotenoids from plant leaves.

  • Sample Preparation: Collect fresh leaf tissue (approximately 100-200 mg) and immediately freeze it in liquid nitrogen to halt enzymatic activity.

  • Homogenization: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.[15][16]

  • Extraction: Add 1-2 mL of 100% acetone to the powder and continue grinding until a homogenous slurry is formed. Perform this step under dim light to prevent pigment degradation.[1]

  • Centrifugation: Transfer the slurry to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant, which contains the pigments, to a new, clean tube.

  • Drying and Reconstitution: Evaporate the acetone from the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried pigment extract in a known volume of a suitable solvent for HPLC injection (e.g., a mixture of acetonitrile and ethyl acetate).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.

Protocol 2: Reference RP-HPLC Method for Pigment Separation

This method is designed to resolve the major photosynthetic pigments, including this compound and its related xanthophylls.

  • Instrumentation: Use an HPLC system equipped with a gradient pump, an autosampler, a column thermostat, and a PDA detector.

  • Column: Install a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), which is recommended for optimal carotenoid isomer separation.[7] Thermostat the column to 25°C.

  • Mobile Phase Preparation:

    • Solvent A: Methanol:Acetonitrile:Water (75:20:5, v/v/v)

    • Solvent B: 100% Ethyl Acetate

  • Gradient Program:

    • 0-15 min: 0% B to 40% B (linear gradient)

    • 15-20 min: 40% B to 70% B (linear gradient)

    • 20-25 min: Hold at 70% B

    • 25-30 min: Return to 0% B and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Injection: Inject 10-20 µL of the filtered pigment extract.

  • Detection: Monitor the elution profile at 450 nm. Record the full UV-Vis spectra (250-700 nm) with the PDA detector to aid in peak identification by comparing spectra with known standards.

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor chromatographic resolution of this compound.

G start Start: Poor Resolution of This compound Peak check_system Check System Suitability (Pressure, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (Leaks, Pump, Detector) system_ok->fix_system No optimize_mobile Optimize Mobile Phase system_ok->optimize_mobile Yes fix_system->check_system adjust_gradient Adjust Gradient Slope (Make it shallower) optimize_mobile->adjust_gradient change_solvent Change Solvent B (e.g., MTBE or Ethyl Acetate) adjust_gradient->change_solvent resolution_improved1 Resolution Improved? change_solvent->resolution_improved1 optimize_stationary Optimize Stationary Phase resolution_improved1->optimize_stationary No end_good End: Problem Resolved resolution_improved1->end_good Yes change_column Switch to C30 Column (for better shape selectivity) optimize_stationary->change_column resolution_improved2 Resolution Improved? change_column->resolution_improved2 check_sample Check Sample Prep resolution_improved2->check_sample No resolution_improved2->end_good Yes check_overload Dilute Sample to Check for Overload check_sample->check_overload end_bad Consult Instrument Specialist or Application Notes check_overload->end_bad

Caption: Troubleshooting workflow for this compound co-elution.

References

Technical Support Center: Preventing Antheraxanthin Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of antheraxanthin during experimental analysis. Isomerization, the process by which a molecule is transformed into an isomer with a different chemical structure, can significantly impact the accuracy and reproducibility of quantitative studies. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you maintain the integrity of your this compound samples.

Troubleshooting Guide

This section addresses common issues encountered during this compound analysis that may be indicative of isomerization.

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Isomerization of this compound into its cis-isomers due to exposure to light, heat, or acidic conditions.1. Work under low-light conditions: Use amber-colored vials and minimize exposure to ambient light.[1] 2. Control temperature: Maintain low temperatures during sample preparation and analysis. Avoid temperatures above 30°C for the HPLC column.[2] 3. Neutralize samples: Ensure the pH of your sample and solvents is neutral to prevent acid-catalyzed isomerization.
Inconsistent quantitative results between replicates Variable exposure of samples to light or heat, leading to different degrees of isomerization in each replicate.1. Standardize procedures: Ensure that all samples are handled identically, with consistent timing for each step of the extraction and analysis process. 2. Use an inert atmosphere: Purge solvents with nitrogen or argon to minimize oxidation, which can be exacerbated by light and heat and contribute to degradation.[1]
Gradual loss of this compound concentration in stored extracts Degradation and isomerization over time due to improper storage conditions.1. Store extracts at low temperatures: For short-term storage, use a refrigerator (4°C). For long-term storage, a freezer at -20°C or -80°C is recommended.[1] 2. Protect from light: Store extracts in amber vials or wrap them in aluminum foil.
Poor recovery of this compound after extraction Degradation during the extraction process due to harsh conditions.1. Use gentle extraction methods: Avoid prolonged exposure to high temperatures or strong acids/bases. 2. Optimize solvent selection: Use solvents known to be compatible with carotenoids, such as acetone, methanol, or ethanol.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound isomerization?

A1: The primary factors that induce this compound isomerization are exposure to light, heat, and acidic pH.[4][5][6][7][8] These factors can provide the energy needed to convert the naturally occurring all-trans-antheraxanthin into its various cis-isomers.

Q2: How does isomerization affect the quantification of this compound?

A2: Isomerization can lead to the underestimation of the total this compound concentration if the analytical method is not calibrated to detect and quantify all isomers. The different isomers may have different retention times in HPLC and different molar absorptivity coefficients, leading to inaccurate results if only the all-trans peak is considered.

Q3: What is the ideal temperature for working with and storing this compound samples?

A3: To minimize thermal degradation and isomerization, it is recommended to perform all sample preparation steps at low temperatures, for example, on ice. For storage, refrigeration at 4°C is suitable for short periods, while freezing at -20°C or -80°C is recommended for long-term stability.[1] During HPLC analysis, the column temperature should ideally not exceed 30°C.[2]

Q4: Which solvents are best for extracting and dissolving this compound?

A4: Solvents such as acetone, methanol, and ethanol are commonly used for extracting carotenoids like this compound.[3] The choice of solvent can also impact stability, so it is crucial to use high-purity solvents and minimize the time the sample spends in solution before analysis.

Q5: Can I use antioxidants to prevent isomerization?

A5: While antioxidants can help prevent oxidative degradation, which can occur alongside isomerization, they do not directly prevent the isomerization process itself, which is primarily driven by physical factors like light and heat. However, minimizing oxidation is always a good practice for preserving sample integrity.

Quantitative Data on this compound Degradation

The following table summarizes quantitative data on this compound degradation under various conditions, compiled from several studies. These values can help researchers estimate the potential for degradation in their specific experimental setups.

Condition Parameter Value Observed Effect on this compound Source
Temperature 10°C42 days (dark)~14% loss[9]
20°C42 days (dark)~19% loss[9]
35°C36 days (dark)~30% loss[9]
45°C36 days (dark)~38% loss[9]
45°C-In acidic medium (free form), degraded 30-fold faster than esterified form.[4][5]
60°C-Significant degradation observed.[4][5]
75°C-Significant degradation observed.[4][5]
90°C-Significant degradation observed.[4][5]
Light 1875–3000 lux36-42 daysAccelerated degradation compared to dark storage.[10]
pH Acidic-Free this compound is highly unstable; esterified form is more stable but still degrades.[4][5]
Neutral-Free this compound is more stable than in acidic conditions; esterified form is less stable than the free form.[4][5]

Experimental Protocols

This section provides a detailed methodology for the extraction and preparation of this compound from plant material, designed to minimize isomerization.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Acetone (100%, HPLC grade, chilled to -20°C)

  • Methanol (HPLC grade, chilled to -20°C)

  • Amber-colored microcentrifuge tubes

  • Centrifuge capable of reaching 4°C

  • Syringe filters (0.22 µm, PTFE)

  • HPLC with a C30 column and a photodiode array (PDA) detector

Procedure:

  • Sample Collection and Storage:

    • If not processed immediately, flash-freeze the plant tissue in liquid nitrogen and store at -80°C.

  • Extraction (Perform under dim light):

    • Weigh the frozen plant tissue (typically 50-100 mg).

    • In a pre-chilled mortar, add the frozen tissue and a small amount of liquid nitrogen.

    • Grind the tissue to a fine powder with a pre-chilled pestle.

    • Transfer the powdered tissue to a pre-chilled amber-colored microcentrifuge tube.

    • Add 1 mL of chilled (-20°C) 100% acetone to the tube.

    • Vortex vigorously for 1 minute.

    • Place the tube on ice for 20 minutes, with intermittent vortexing every 5 minutes.

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new chilled amber tube.

    • Repeat the extraction process on the pellet with another 1 mL of chilled acetone to ensure complete extraction.

    • Pool the supernatants.

  • Sample Preparation for HPLC:

    • Evaporate the acetone from the pooled supernatant under a gentle stream of nitrogen gas in the dark.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of chilled methanol.

    • Vortex briefly to dissolve the pigment.

    • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Use a C30 reverse-phase column, which is well-suited for separating carotenoid isomers.

    • Maintain the column temperature at or below 30°C.

    • Use a mobile phase gradient appropriate for carotenoid separation (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).

    • Set the PDA detector to scan a range of wavelengths (typically 400-500 nm) to identify and quantify this compound and its isomers based on their characteristic absorption spectra.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound analysis.

IsomerizationPathway AllTrans All-trans-Antheraxanthin (Stable) CisIsomers Cis-Antheraxanthin Isomers (Less Stable) AllTrans->CisIsomers Light, Heat, Acid CisIsomers->AllTrans Spontaneous (slower) ExperimentalWorkflow cluster_SamplePrep Sample Preparation (Low Light, Cold) cluster_Analysis HPLC Analysis SampleCollection Sample Collection (Flash Freeze) Grinding Grinding in Liquid N2 SampleCollection->Grinding Extraction Extraction (Cold Acetone) Grinding->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Drying Drying (N2 Stream) Centrifugation->Drying Reconstitution Reconstitution (Cold Methanol) Drying->Reconstitution Injection Injection Reconstitution->Injection Separation C30 Column (≤30°C) Injection->Separation Detection PDA Detection Separation->Detection

References

Technical Support Center: Antheraxanthin Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of antheraxanthin standard solutions. It is intended for researchers, scientists, and drug development professionals who work with this carotenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound standard solutions?

A1: this compound, like other carotenoids, is susceptible to degradation from several factors. The primary drivers of instability are:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization (conversion from the trans to cis form), leading to a decrease in the concentration of the desired all-trans-antheraxanthin.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3][4][5][6] Storing solutions at room temperature or higher will lead to significant losses over a short period.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the this compound molecule.[7] This is often exacerbated by light and heat.

  • pH: this compound is more stable in neutral conditions. Acidic or alkaline conditions can promote degradation and isomerization.

Q2: How should I properly store my this compound standard solution to ensure its stability?

A2: To maximize the shelf-life of your this compound standard solution, adhere to the following storage conditions:

  • Temperature: Store the solution at low temperatures. For long-term storage (months), -70°C or -80°C is highly recommended.[8][9] For short-term storage (days to a few weeks), -20°C is acceptable.

  • Light: Always protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • Atmosphere: To prevent oxidation, it is best to overlay the solution with an inert gas like nitrogen or argon before sealing the vial.[10]

  • Solvent Choice: Use high-purity, peroxide-free solvents. The choice of solvent can also impact stability, though specific quantitative data for this compound is limited. General observations for carotenoids suggest that they are relatively stable in solvents like ethanol and acetone if stored properly.[11]

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change, typically a fading of the yellow-orange color, is a visual indicator of this compound degradation. This loss of color is due to the breakdown of the chromophore, the part of the molecule responsible for its color. This is often accompanied by a decrease in the measured concentration by analytical methods like HPLC.

Q4: I see a precipitate in my this compound standard solution after thawing. What should I do?

A4: A precipitate may form if the this compound concentration exceeds its solubility in the chosen solvent at low temperatures. Before use, allow the vial to warm to room temperature and gently vortex or sonicate in an ultrasonic bath to redissolve the compound.[12] Always visually inspect for complete dissolution before taking an aliquot.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound standard solutions.

Observed Issue Potential Cause Recommended Action
Low or inconsistent HPLC peak area for this compound 1. Degradation of the standard solution: Improper storage (exposure to light, high temperature, oxygen).1. Prepare a fresh dilution from a stock solution stored at -70°C or below. If the stock is old, consider preparing a new stock from crystalline material. Always work under subdued light.
2. Incomplete dissolution: this compound may not be fully dissolved in the solvent.2. Ensure the standard is completely dissolved before injection. Gentle warming and vortexing or sonication may be necessary.
3. Adsorption to surfaces: Carotenoids can adsorb to plastic or glass surfaces.3. Use amber glass vials with PTFE-lined caps. Minimize the use of plasticware.
Appearance of unexpected peaks in the HPLC chromatogram 1. Isomerization: Exposure to light, heat, or acid can cause the formation of cis-isomers of this compound.1. Prepare fresh standards and handle them with minimal exposure to light and heat. Check the pH of your sample matrix if applicable.
2. Degradation products: Oxidation or other degradation pathways can lead to the formation of smaller, related compounds.2. If significant degradation is suspected, a new standard solution should be prepared. Consider using a C30 HPLC column for better separation of isomers and degradation products.
Rapid degradation of working solutions 1. Solvent purity: The solvent may contain peroxides or other impurities that accelerate degradation.1. Use high-purity, HPLC-grade solvents. Consider using solvents with added antioxidants like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.1%).[10]
2. Repeated freeze-thaw cycles: Frequent freezing and thawing can introduce moisture and oxygen, leading to degradation.2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

Quantitative Stability Data

While specific quantitative stability data for this compound in various organic solvents is limited in the scientific literature, the following table summarizes general stability trends and data for related carotenoids. This information can be used to infer the expected stability of this compound.

CarotenoidMatrix/SolventTemperatureConditionsObserved Stability/Degradation RateReference
This compound Virgin Olive OilNot specifiedThermal degradationFollows a first-order degradation kinetics.[6]
cis-Antheraxanthin Blood Orange Juice45-90°CThermal degradationEsterified form is more stable than the free form. Degradation is faster in acidic conditions.
All-trans-antheraxanthin Beverage10-45°CDark storageLosses of ~14% at 10°C and ~38% at 45°C after 36-42 days.[13]
General Carotenoids Standard Solutions-70°CLong-term storageStable for at least 6 months.[9]
General Carotenoids Standard Solutions-20°CLong-term storageGenerally stable, but -70°C is preferred for extended periods.[9]
Astaxanthin Edible OilsRoom Temp, 70°C, 90°CThermal degradationFairly stable at room temperature; significant degradation at higher temperatures.
Beta-carotene EmulsionsHigh temperatureLight and oxygenStability is affected by storage temperature and light access.[12]

Experimental Protocols

Protocol for Assessing the Stability of an this compound Standard Solution

This protocol outlines a general procedure to evaluate the stability of an this compound standard solution under specific stress conditions (e.g., elevated temperature, light exposure).

1. Materials:

  • Crystalline this compound

  • High-purity, HPLC-grade solvent (e.g., ethanol, acetone, or hexane)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (nitrogen or argon)

  • Analytical balance

  • UV-Vis spectrophotometer

  • HPLC system with a PDA or UV-Vis detector and a C18 or C30 column

  • Incubator or water bath for temperature studies

  • Controlled light source for photostability studies

2. Preparation of the Stock Solution:

  • Work under subdued light to minimize photo-isomerization.

  • Accurately weigh a known amount of crystalline this compound.

  • Dissolve the this compound in a precise volume of the chosen solvent to create a concentrated stock solution.

  • Determine the initial concentration of the stock solution using a UV-Vis spectrophotometer and the molar extinction coefficient of this compound in the specific solvent.

  • Aliquot the stock solution into several amber vials.

  • Flush the headspace of each vial with an inert gas before sealing.

  • Store the stock aliquots at -70°C or below until use.

3. Stability Study Design:

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours for accelerated studies; 0, 1, 2, 4, 8, 12 weeks for long-term studies).

  • Storage Conditions:

    • Control: Store a set of aliquots at the recommended long-term storage condition (-70°C or -80°C) in the dark.

    • Test Conditions: Store other sets of aliquots under the desired stress conditions:

      • Temperature: e.g., 4°C, 25°C (room temperature), 40°C.

      • Light: e.g., exposure to a specific wavelength and intensity of light for defined periods.

  • Sample Preparation for Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a working solution by diluting the stock to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Use a validated HPLC method to separate this compound from any potential isomers or degradation products.[10][14][15][16] A C30 column is often recommended for better resolution of carotenoid isomers.

  • Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 445-450 nm).

  • Record the peak area of the all-trans-antheraxanthin peak and any new peaks that appear.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each storage condition.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order or second-order decay model) and calculate the degradation rate constant (k) and the half-life (t½) of this compound under each condition.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Standard Instability start Inconsistent/Low HPLC Signal check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_prep Review Solution Preparation (Dissolution, Solvent Purity) start->check_prep improper_storage Improper Storage check_storage->improper_storage prep_issue Preparation Issue check_prep->prep_issue improper_storage->check_prep No new_stock Prepare Fresh Stock Solution from Crystalline Standard improper_storage->new_stock Yes optimize_prep Optimize Preparation: - Use fresh, high-purity solvent - Ensure complete dissolution (sonicate) - Add antioxidant (e.g., BHT) prep_issue->optimize_prep Yes reanalyze Re-analyze Sample prep_issue->reanalyze No new_stock->reanalyze optimize_prep->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: Troubleshooting workflow for unstable this compound standard solutions.

AntheraxanthinStabilityFactors Key Factors Affecting this compound Stability cluster_factors Degradation Factors This compound This compound (All-trans isomer) Degradation Degradation Products (e.g., apo-carotenoids) This compound->Degradation Isomers Cis-isomers of This compound This compound->Isomers Light Light (UV) Light->Degradation Light->Isomers Heat Heat Heat->Degradation Heat->Isomers Oxygen Oxygen Oxygen->Degradation pH Non-neutral pH pH->Degradation pH->Isomers

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Antheraxanthin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of antheraxanthin from plant tissue.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and quantification, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound recovery consistently low?

Low recovery can stem from several factors throughout the experimental workflow, from sample handling to final quantification. Key areas to investigate include incomplete extraction, degradation of the target molecule, and inaccuracies in quantification.

Q2: How can I improve the efficiency of my initial extraction?

A: Inefficient extraction is a primary cause of low yield. Consider the following:

  • Solvent Choice: The polarity of your solvent is critical. For xanthophylls like this compound, polar solvents such as acetone and ethanol are often used.[1] Methanol has also been shown to yield high recoveries of both chlorophylls and carotenoids.[2] A mixture of solvents can also be effective. For instance, a combination of DMSO and 95% ethanol has been optimized for carotenoid extraction.[3]

  • Sample Pre-treatment: The physical disruption of the plant cell wall is crucial for releasing carotenoids.[1] Ensure your tissue is thoroughly homogenized. Using liquid nitrogen to freeze and grind the sample is a highly effective method.[4] For some samples, enzymatic digestion with cellulase or pectinase can improve recovery.

  • Solid-to-Liquid Ratio: An insufficient volume of solvent may not be enough to fully extract the this compound. An optimized solid-to-liquid ratio, for example, 1:8, has been noted in studies.[5]

Q3: I suspect my this compound is degrading during the process. What are the likely causes and how can I prevent this?

A: this compound, like other carotenoids, is sensitive to degradation from light, heat, and oxidation.[6][7]

  • Light Exposure: All extraction and handling steps should be performed in subdued light to prevent photodegradation.[4][8]

  • High Temperatures: Elevated temperatures can cause degradation and isomerization.[2][6][9] If using heat-assisted extraction methods, it's crucial to optimize the temperature and duration. For example, while higher temperatures can increase extraction efficiency, they can also lead to significant degradation of pigments like chlorophyll a, and to a lesser extent, carotenoids.[2]

  • Oxidation: Exposure to oxygen can lead to the breakdown of this compound. Work quickly and consider using antioxidants or flushing with nitrogen gas during storage.[10]

  • Acidic Conditions: Traces of acid in your glassware or solvents can lead to the degradation of carotenoids.[11] Ensure all materials are thoroughly cleaned and use buffered solutions where appropriate.

Q4: My HPLC chromatogram shows poor separation or misshapen peaks for this compound. What could be wrong?

A: Issues with chromatography can lead to inaccurate quantification.

  • Column Choice: A C18 column is commonly used for carotenoid separation.[12][13] However, for complex mixtures, a C30 column may provide better resolution of isomers.

  • Mobile Phase: The composition of the mobile phase is critical. A gradient elution is often necessary to achieve good separation of a wide range of pigments.[4] Ensure your solvents are HPLC grade and have been properly degassed.

  • Sample Preparation: Before injection, the sample extract should be filtered through a 0.45-μm syringe filter to remove any particulate matter that could clog the column.[14] The residue should be redissolved in a solvent compatible with your mobile phase.[14]

Frequently Asked Questions (FAQs)

What is a typical concentration of this compound in plant leaves?

The concentration can vary significantly depending on the plant species, age, and environmental conditions. For example, in the alga Chrysophaera magna, this compound accounted for about 15% of the total carotenoid content.[15] In pepper leaves, the predicted extraction yield of this compound was approximately 4.0368 µg/g under optimized conditions.[5]

Is saponification necessary for this compound extraction?

Saponification is a step used to remove interfering chlorophylls and lipids.[7] While it can simplify the chromatogram, the alkaline conditions can also lead to the degradation of carotenoids if not performed carefully.[7] Optimized saponification times and concentrations, such as 32 minutes with a 20% KOH-methanol solution, have been reported.[5]

How should I store my plant samples and extracts?

Plant samples should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C to minimize enzymatic degradation. Extracts should be stored at low temperatures (-20°C or -80°C) in the dark, and ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on carotenoid extraction, providing a reference for expected yields and optimal conditions.

CarotenoidPlant/OrganismExtraction MethodSolvent(s)Temperature (°C)TimeRecovery/YieldReference
This compound, Zeaxanthin, ViolaxanthinPepper LeavesUltrasonic-assistedKOH-MethanolNot specified40 minThis compound: ~4.0 µg/g[5]
AstaxanthinHaematococcus pluvialisMicrowave-assistedAcetone75°CNot specified74%[6]
AstaxanthinShrimp WasteUltrasonic-assistedIonic liquid-in-waterNot specified60 min284.48 µg/g[6]
β-carotene, Lutein, LycopeneCarrot WasteUltrasonic-assisted51% Ethanol32°C17 minTotal: 31.82 µg/g[16]
CanthaxanthinParacoccus carotinifacuensUltrasonic-assistedNot specified35°C90 min14.95 mg/g
Total CarotenoidsDunaliella parvaSolventDMSO: 95% Ethanol (3.64:1)40°C20 min0.0464%[3]
β-caroteneParsley LeavesPressurized Liquid ExtractionMethanol150°C5 minHighest yield for β-carotene[2]
LuteinParsley LeavesPressurized Liquid ExtractionMethanol100°C5 minHigh yield, comparable to 150°C[2]

Experimental Protocols

Detailed Methodology for this compound Extraction from Plant Leaves

This protocol is a synthesized methodology based on common practices for carotenoid extraction.[2][4][5]

  • Sample Preparation:

    • Harvest fresh plant leaves and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Perform all subsequent steps under dim light.

    • Add 1 mL of cold, buffered 100% acetone to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new, clean tube.

    • Repeat the extraction on the pellet with another 1 mL of cold acetone until the pellet is colorless.

    • Pool all the supernatants.

  • Phase Separation (Optional, if needed):

    • Add an equal volume of n-hexane and a small amount of saturated NaCl solution to the pooled supernatant.

    • Vortex and then centrifuge to separate the phases. The upper, non-polar phase containing the carotenoids should be collected.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).

  • Quantification by HPLC:

    • Filter the reconstituted extract through a 0.45-μm syringe filter into an HPLC vial.

    • Inject the sample onto a C18 or C30 reverse-phase HPLC column.

    • Use a gradient elution program with a mobile phase consisting of solvents like methanol, acetonitrile, water, and ethyl acetate.

    • Detect this compound using a photodiode array (PDA) detector at its maximum absorbance wavelength (typically around 445 nm).

    • Quantify the concentration by comparing the peak area to a standard curve prepared from a pure this compound standard.

Visualizations

Antheraxanthin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (in dim light) cluster_analysis Analysis start Plant Tissue Collection freeze Flash Freezing (Liquid N2) start->freeze grind Grinding to Fine Powder freeze->grind extract Add Cold Acetone & Vortex grind->extract centrifuge Centrifuge (4°C) extract->centrifuge collect Collect Supernatant centrifuge->collect repeat_ext Repeat Extraction on Pellet collect->repeat_ext dry Evaporate Solvent (N2 Stream) collect->dry repeat_ext->extract until pellet is colorless reconstitute Reconstitute in HPLC Solvent dry->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC-PDA Analysis filter->hplc

Caption: Workflow for this compound extraction and analysis.

Antheraxanthin_Degradation_Factors cluster_factors Degradation Factors This compound This compound (Stable) Degraded Degraded Products (Low Recovery) Light Light Exposure Light->Degraded Heat High Temperature Heat->Degraded Oxygen Oxidation Oxygen->Degraded Acid Acidic pH Acid->Degraded

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Antheraxanthin LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of antheraxanthin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS analysis?

A1: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[2]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects in biological samples are phospholipids, which are major components of cell membranes.[3] Other sources include salts, proteins, endogenous metabolites, and components of the sample collection tubes.[4] These substances can co-elute with this compound and compete for ionization in the mass spectrometer's ion source.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant this compound signal indicate ion suppression, while peaks indicate ion enhancement.

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of this compound in a neat solvent at the same concentration. The ratio of these responses reveals the degree of ion suppression or enhancement.[3]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a common form of matrix effect that results in a decreased analyte signal.[2] Ion enhancement, which is less common, leads to an increased analyte signal. Both phenomena can compromise the accuracy of quantification.

Q5: Which ionization technique is best for this compound analysis?

A5: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a more powerful technique for ionizing carotenoids like this compound compared to Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[5] For this compound, the protonated molecular ion [M+H]+ at m/z 585.3 is typically observed with APCI.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound signal intensity or poor sensitivity Ion suppression from co-eluting matrix components, particularly phospholipids.1. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. Phospholipid removal plates are also highly effective.2. Optimize Chromatography: Modify the LC gradient to improve the separation of this compound from the ion-suppressive regions of the chromatogram.3. Switch Ionization Source: If using ESI, consider switching to APCI, which is generally less susceptible to matrix effects for moderately polar compounds like this compound.[5]
Poor reproducibility of this compound quantification Significant and variable matrix effects between individual samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability in matrix effects, as the SIL-IS will be affected similarly to the analyte.2. Implement Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
Peak tailing or splitting for this compound Co-eluting interferences or issues with the analytical column.1. Improve Sample Preparation: Use a more selective sample preparation method (e.g., SPE) to remove interfering compounds.2. Check Column Integrity: Ensure the column has not been contaminated or developed a void. Flushing the column or using a guard column can help.3. Adjust Mobile Phase: Modify the mobile phase composition or pH to improve peak shape.
High background noise in the chromatogram Incomplete removal of matrix components.1. Refine Sample Preparation: Transition from a simple protein precipitation method to a more selective technique like SPE or LLE.2. Use Guard Columns and In-line Filters: These can protect the analytical column from strongly retained matrix components that contribute to high background.

Quantitative Data on Matrix Effects

While data specifically for this compound is limited in the literature, the following table presents representative matrix effect data for other carotenoids in human plasma, which can serve as a useful reference. The matrix effect is calculated as the percentage of signal remaining in the presence of matrix compared to a neat solution. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Carotenoid Matrix Effect (%) Observed Effect
Lutein92.4%Ion Suppression
Zeaxanthin91.8%Ion Suppression
β-Cryptoxanthin105.2%Ion Enhancement
α-Carotene108.5%Ion Enhancement
β-Carotene86.9%Ion Suppression

Data adapted from a study on carotenoids in human plasma. The exact values for this compound may vary depending on the specific matrix and analytical conditions.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

This protocol provides a method to quantify the extent of ion suppression or enhancement for this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard and a suitable internal standard (e.g., a stable isotope-labeled this compound) into the reconstitution solvent (e.g., methanol/MTBE).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., human plasma, plant extract) through the entire sample preparation procedure. Spike the this compound standard and internal standard into the final, reconstituted extract.

    • Set C (Pre-Spiked Matrix): Spike the this compound standard and internal standard into the blank matrix sample before the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: this compound Extraction from Human Plasma

This protocol is a general procedure for extracting carotenoids, including this compound, from human plasma.

  • Sample Preparation: To 200 µL of human plasma, add an internal standard.

  • Protein Precipitation: Add 400 µL of ethanol, vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a hexane/tert-butyl methyl ether (MTBE) (1:1, v/v) mixture.

    • Vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Collect Supernatant: Transfer the upper organic layer to a new tube.

  • Repeat Extraction: Repeat the extraction step with another 1 mL of the hexane/MTBE mixture.

  • Dry Down: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 3: this compound Extraction from Plant/Algal Tissue

This protocol outlines a general procedure for extracting this compound from plant or microalgal samples.

  • Sample Homogenization: Homogenize a known weight of lyophilized tissue (e.g., 100 mg) with a suitable solvent system, such as methanol/ethyl acetate (6:4, v/v). A bead beater or mortar and pestle can be used.

  • Extraction:

    • Add the extraction solvent and vortex vigorously.

    • Centrifuge to pellet the solid debris.

  • Collect Supernatant: Transfer the supernatant to a clean tube.

  • Repeat Extraction: Repeat the extraction process on the pellet until it is colorless.

  • Partitioning (Optional, to remove water-soluble impurities):

    • Combine the supernatants and add an equal volume of water.

    • Allow the phases to separate. The upper organic phase contains the carotenoids.

  • Dry Down: Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis.

Visualizations

MatrixEffectWorkflow Workflow for Identifying and Mitigating Matrix Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome PoorSignal Poor Signal or Reproducibility AssessME Assess Matrix Effect (Post-Extraction Spike) PoorSignal->AssessME Suspect Matrix Effect QuantifyME Quantify Ion Suppression/Enhancement AssessME->QuantifyME SamplePrep Optimize Sample Prep (SPE, LLE, PL-Removal) QuantifyME->SamplePrep If ME > ±15% Chroma Optimize Chromatography (Gradient, Column) QuantifyME->Chroma If ME > ±15% InternalStd Use SIL-IS or Matrix-Matched Calibrants QuantifyME->InternalStd For all quantitative methods ReliableData Reliable & Accurate Quantification SamplePrep->ReliableData Chroma->ReliableData InternalStd->ReliableData

Caption: A flowchart for troubleshooting matrix effects in LC-MS.

SignalingPathways Logical Relationship of Matrix Effect Components cluster_source Sources of Matrix Effects cluster_mechanism Mechanism of Interference cluster_consequence Analytical Consequences Matrix Sample Matrix (e.g., Plasma, Tissue) Phospholipids Phospholipids Matrix->Phospholipids Salts Salts & Buffers Matrix->Salts Metabolites Endogenous Metabolites Matrix->Metabolites IonSource LC-MS Ion Source Phospholipids->IonSource Salts->IonSource Metabolites->IonSource Competition Competition for Charge and Droplet Surface IonSource->Competition IonSuppression Ion Suppression Competition->IonSuppression IonEnhancement Ion Enhancement Competition->IonEnhancement InaccurateResults Inaccurate & Imprecise Results IonSuppression->InaccurateResults IonEnhancement->InaccurateResults

Caption: The causes and consequences of matrix effects.

References

Antheraxanthin Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying antheraxanthin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other carotenoids, is highly susceptible to degradation. The primary causes are:

  • Oxidation: The long chain of conjugated double bonds in this compound's structure makes it vulnerable to oxidation, which can be accelerated by exposure to air.[1]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization (conversion from the more stable all-trans form to cis-isomers).[1]

  • Heat: High temperatures significantly increase the rate of both oxidation and isomerization.[1]

  • Acids: An acidic environment can promote the degradation and isomerization of this compound.[1] It is a 5,6-epoxide, and this group can be rearranged to a 5,8-furanoxide in the presence of acids.[2]

  • Enzymatic Degradation: Lipoxygenases and other oxidative enzymes naturally present in plant and algal samples can initiate degradation if not properly inactivated during extraction.[1]

Q2: How can I minimize this compound degradation during my experiments?

A2: To maintain the integrity of this compound, the following precautions are recommended:

  • Work in a Low-Light Environment: Use amber-colored glassware or wrap containers in aluminum foil. Conduct all procedures under subdued or yellow light.[1]

  • Maintain Low Temperatures: Keep samples on ice or in a refrigerated environment throughout the extraction and preparation process.[1] Avoid temperatures above 35-40°C, especially during solvent evaporation.

  • Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% (w/v) to your extraction solvents to prevent oxidation.[3][4]

  • Work Under an Inert Atmosphere: Whenever possible, flush sample vials and storage containers with an inert gas like nitrogen or argon to displace oxygen.[2]

  • Use Fresh Solvents: Use HPLC-grade solvents and prepare solutions fresh on the day of analysis.

Q3: What is the purpose of saponification, and is it always necessary for this compound quantification?

A3: Saponification is an alkaline hydrolysis process that serves two main purposes:

  • Removal of interfering substances: It breaks down chlorophyll and lipids (triglycerides) which can interfere with the chromatographic analysis.[2][5][6]

  • Hydrolysis of xanthophyll esters: In many biological samples, xanthophylls like this compound can be esterified with fatty acids. Saponification cleaves these ester bonds, yielding the free xanthophyll for accurate quantification.[2][7]

Saponification is highly recommended, especially for complex matrices like green leaves and some algae, to ensure accurate quantification and to clean up the sample, which can extend the life of your HPLC column. However, it's important to note that harsh saponification conditions (high temperatures or high alkali concentrations) can also lead to the degradation of this compound.[6]

Q4: Which HPLC column is best for separating this compound?

A4: For the separation of xanthophylls, including this compound, C18 and C30 reversed-phase columns are commonly used.

  • C18 Columns: These are widely used and can provide good separation of many carotenoids.[8] However, they may sometimes struggle to resolve closely related isomers like lutein and zeaxanthin, and potentially this compound from other similar xanthophylls.[9]

  • C30 Columns: These columns are specifically designed for carotenoid analysis and offer enhanced selectivity for structurally similar compounds and geometric isomers (cis/trans).[3][9] They are often the preferred choice for complex samples where baseline separation of all xanthophylls is critical.

Troubleshooting Guides

Issue 1: Low or No this compound Peak Detected
Possible Cause Troubleshooting Step
Complete Degradation Review your entire workflow for exposure to light, heat, or oxygen. Ensure all preventative measures (subdued light, low temperature, antioxidants, inert atmosphere) were strictly followed.[1]
Inefficient Extraction Optimize your extraction protocol. For plant tissues, ensure complete homogenization. For microalgae, ensure complete cell disruption.[10] Consider using techniques like sonication or bead-beating to improve extraction efficiency.[3][10] Ensure your extraction solvent is appropriate for this compound's polarity (e.g., acetone, ethanol).[10][11]
Improper Sample Storage Verify that samples and standards were stored at or below -20°C and protected from light. Prepare fresh standards to confirm the stability of your stock solution.
Incorrect HPLC Wavelength Ensure your detector is set to the maximum absorbance wavelength for this compound, which is typically around 445-450 nm in common HPLC solvents.
Issue 2: Peak Tailing
Possible Cause Troubleshooting Step
Secondary Silanol Interactions Acidify the mobile phase slightly (e.g., with 0.1% formic or acetic acid) to suppress the ionization of free silanol groups on the silica-based column packing.[12] Alternatively, use a highly deactivated (end-capped) column.
Column Contamination Use a guard column to protect the analytical column from strongly retained matrix components.[13] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol or dichloromethane), ensuring compatibility with your column's specifications.
Column Bed Deformation This can be caused by pressure shocks or voids at the column inlet.[14] If suspected, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[12]
Mass Overload Injecting a sample that is too concentrated can lead to peak tailing.[15] Dilute your sample and re-inject to see if the peak shape improves.[14]
Issue 3: Co-elution with Other Pigments
Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Modify the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different solvent compositions. For example, using a ternary or quaternary solvent system can provide better selectivity.[16]
Similar Polarity of Analytes If co-eluting with another xanthophyll like lutein or zeaxanthin, consider switching to a C30 column, which offers better selectivity for carotenoid isomers.[9][17]
Co-elution with Chlorophylls Ensure that the saponification step was effective in removing chlorophylls. If trace amounts remain and co-elute, optimize the saponification protocol or adjust the HPLC gradient.

Data Presentation

Table 1: HPLC Method Validation Parameters for Xanthophylls

ParameterLuteinZeaxanthinβ-CryptoxanthinAstaxanthin
Linearity Range (µg/mL) 0.05 - 10.000.05 - 5.000.05 - 20.000.05 - 10.00
Correlation Coefficient (R²) > 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) 0.00510.03000.010.05
LOQ (µg/mL) 0.01550.09090.030.17

Note: Data for Lutein, Zeaxanthin, and β-Cryptoxanthin are from a validated HPLC-UV-VIS method.[9][18] Data for Astaxanthin is from a separate validated method.[19] These values can serve as a reference for this compound, which has a similar structure and chromophore.

Table 2: Recovery Rates of Carotenoids with Different Extraction Solvents

SolventRecovery Rate (%)
Acetone Up to 100%
Ethanol ~63%
Dichloromethane ~49%
Methanol ~48%

Note: Recovery rates are for astaxanthin, a structurally similar xanthophyll, and may vary depending on the specific matrix and extraction conditions.[11]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Spinach
  • Sample Preparation: Weigh approximately 0.5 g of fresh spinach leaves, avoiding stems and large veins.[20] Cut the leaves into small pieces.

  • Homogenization: Place the spinach pieces in a mortar with 1 mL of ice-cold acetone and a small amount of sea sand to aid in grinding. Grind the leaves with a pestle until a fine paste is formed.[20]

  • Extraction: Transfer the paste to a centrifuge tube. Rinse the mortar and pestle with another 1-2 mL of cold acetone and add it to the centrifuge tube.[20] Vortex the tube for 1 minute and then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean, amber-colored round-bottom flask. Repeat the extraction of the pellet with 2 mL of cold acetone at least two more times, or until the pellet is colorless. Combine all supernatants.

  • Saponification: Add an equal volume of 10% (w/v) potassium hydroxide in methanol to the combined acetone extract.[4] Flush the flask with nitrogen, seal it, and stir in the dark at room temperature for at least 2 hours (or overnight for complete hydrolysis).

  • Phase Separation: Transfer the saponified mixture to a separatory funnel. Add 20 mL of petroleum ether (containing 0.1% BHT) and 20 mL of 10% NaCl solution.[4] Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Final Extract Collection: Collect the upper, colored petroleum ether layer. Repeat the extraction of the lower aqueous layer twice more with 20 mL of petroleum ether. Combine all the petroleum ether fractions.

  • Drying and Reconstitution: Dry the combined petroleum ether extract over anhydrous sodium sulfate. Filter the solution and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C. Reconstitute the dried extract in a known volume of HPLC mobile phase for analysis.[1]

Protocol 2: HPLC Analysis and Calibration
  • HPLC System: A standard HPLC system with a PDA or UV-Vis detector is suitable.

  • Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended for optimal separation of xanthophylls.[9]

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of:

    • Solvent A: Methanol/Acetonitrile/Water

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • A gradient program should be developed to ensure the separation of this compound from other pigments.

  • Detection: Set the detector to monitor at 445-450 nm.

  • Calibration Curve Preparation:

    • Accurately prepare a stock solution of an this compound analytical standard in a suitable solvent (e.g., ethanol).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations that bracket the expected concentration of this compound in your samples.

    • Inject each standard in triplicate and plot the peak area versus concentration.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99.

Visualizations

This compound Stability and Degradation Pathway

Antheraxanthin_Degradation This compound This compound (All-trans) Cis_Isomers Cis-Isomers of This compound This compound->Cis_Isomers Light, Heat Oxidation_Products Oxidation Products (Epoxides, Apocarotenals) This compound->Oxidation_Products Oxygen Furanoid_Oxides 5,8-Furanoid Oxides (e.g., Luteoxanthin) This compound->Furanoid_Oxides Acidic pH Colorless_Products Colorless Degradation Products Cis_Isomers->Colorless_Products Further Degradation Oxidation_Products->Colorless_Products Further Degradation Furanoid_Oxides->Colorless_Products Further Degradation

Caption: Factors leading to the degradation of this compound.

Troubleshooting Workflow for Low this compound Recovery

Low_Recovery_Troubleshooting Start Low this compound Recovery Check_Degradation Review Sample Handling (Light, Heat, O2 exposure?) Start->Check_Degradation Check_Extraction Evaluate Extraction Efficiency (Solvent, Homogenization) Check_Degradation->Check_Extraction No Solution_Degradation Implement Protective Measures: - Use amber vials - Work on ice - Add BHT - Use inert gas Check_Degradation->Solution_Degradation Yes Check_Saponification Assess Saponification (Complete Hydrolysis?) Check_Extraction->Check_Saponification No Solution_Extraction Optimize Extraction: - Use acetone/ethanol - Employ sonication - Ensure complete cell disruption Check_Extraction->Solution_Extraction Yes Check_HPLC Verify HPLC Performance (Calibration, Column) Check_Saponification->Check_HPLC No Solution_Saponification Optimize Saponification: - Adjust KOH concentration/time - Ensure complete phase separation Check_Saponification->Solution_Saponification Yes Solution_HPLC Validate HPLC Method: - Prepare fresh standards - Check for column degradation - Use an internal standard Check_HPLC->Solution_HPLC Yes

Caption: A logical workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing Antheraxanthin Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing light conditions to favor the accumulation of antheraxanthin.

Frequently Asked Questions (FAQs)

Q1: What is the this compound cycle and its role in photosynthesis?

The this compound cycle is a crucial photoprotective mechanism in photosynthetic eukaryotes, including plants and algae. It is a part of the larger xanthophyll cycle, which involves the enzymatic conversion of violaxanthin to this compound and then to zeaxanthin in response to high light stress.[1][2] This cycle helps dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ), thereby protecting the photosynthetic apparatus from photodamage.[1] this compound is the intermediate in this two-step conversion.[1][3]

Q2: What are the key enzymes involved in the this compound cycle?

The two primary enzymes governing the this compound cycle are:

  • Violaxanthin de-epoxidase (VDE): This enzyme, located in the thylakoid lumen, catalyzes the conversion of violaxanthin to this compound and subsequently this compound to zeaxanthin.[1][4] VDE is activated by a low luminal pH (around 5.0-5.2), which occurs under high light conditions due to the influx of protons.[1][4] It also requires ascorbate as a reductant.[1]

  • Zeaxanthin epoxidase (ZEP): Found on the stromal side of the thylakoid membrane, ZEP catalyzes the reverse reaction, converting zeaxanthin back to this compound and then to violaxanthin. This process is more active in low light or darkness.

Q3: What is the primary factor that triggers the conversion of violaxanthin to this compound?

The primary trigger for the conversion of violaxanthin to this compound is an increase in the proton gradient across the thylakoid membrane, leading to a decrease in the luminal pH. This acidification of the lumen activates the enzyme violaxanthin de-epoxidase (VDE), which initiates the de-epoxidation process. This increase in the proton gradient is a direct consequence of high light exposure, where the rate of photosynthetic electron transport exceeds the rate of ATP synthesis.

Q4: How can I experimentally favor the accumulation of this compound over zeaxanthin?

Accumulating the intermediate, this compound, can be challenging as the conversion of this compound to zeaxanthin is generally faster than the initial conversion of violaxanthin to this compound.[3] However, you can try to manipulate the experimental conditions to favor this compound accumulation:

  • Moderate Light Stress: Instead of high light, which drives the cycle to completion (zeaxanthin), using moderate light stress might slow down the second conversion step. The optimal light intensity will be species-dependent and needs to be determined empirically.

  • Sub-optimal pH: Since VDE has a sharp pH optimum around 5.0-5.2,[1] operating at a slightly higher pH might reduce the enzyme's efficiency, potentially slowing the second de-epoxidation step more than the first.

  • Limited Ascorbate: As ascorbate is a necessary cofactor for VDE, limiting its availability could potentially slow down the overall reaction rate, allowing for the isolation of the intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at optimizing this compound conversion.

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound detected 1. Inappropriate Light Conditions: Light intensity may be too low to activate VDE or too high, driving the conversion completely to zeaxanthin. 2. Incorrect pH: The pH of the thylakoid lumen may not be sufficiently acidic to activate VDE. 3. Insufficient Ascorbate: Lack of the VDE cofactor will prevent the conversion. 4. Improper Pigment Extraction: Pigments may have degraded during extraction.1. Optimize Light Intensity: Perform a time-course experiment with varying light intensities to find the optimal level for this compound accumulation. Start with moderate light stress. 2. Verify pH Gradient: Ensure experimental conditions promote the formation of a proton gradient. For in vitro assays, use a buffer with a pH around 5.2. 3. Supplement with Ascorbate: Ensure sufficient ascorbate is present in your experimental system or extraction buffer. 4. Improve Extraction Protocol: Extract pigments in dim light, on ice, and use antioxidants like sodium ascorbate in the extraction solvent.[5]
This compound peak co-elutes with other pigments during HPLC analysis 1. Inadequate HPLC Column Resolution: The column may not be suitable for separating structurally similar xanthophylls. 2. Incorrect Mobile Phase Composition: The solvent gradient or isocratic mobile phase may not be optimal for separation.1. Use a C18 Reversed-Phase Column: A C18 column with a high carbon load is recommended for xanthophyll separation.[5][6] 2. Optimize Mobile Phase: Adjust the solvent composition. A common mobile phase for xanthophyll separation includes a gradient of acetonitrile, methanol, and water.[7] Refer to the detailed HPLC protocol below.
High variability in this compound levels between replicates 1. Inconsistent Light Exposure: Minor variations in light intensity or duration across samples. 2. Biological Variability: Natural variation between individual plants or cultures. 3. Inconsistent Sample Handling: Differences in the time between treatment and pigment extraction.1. Ensure Uniform Illumination: Use a calibrated light source and ensure all samples receive the same light intensity and duration. 2. Increase Sample Size: Pool material from multiple individuals for each replicate to average out biological variation. 3. Standardize Workflow: Process all samples as quickly and consistently as possible after treatment.

Experimental Protocols

Protocol 1: In Vivo Induction of this compound Accumulation

This protocol describes a general method for inducing the xanthophyll cycle in plant leaves to favor this compound accumulation.

Materials:

  • Healthy, well-watered plants (e.g., spinach, Arabidopsis)

  • Adjustable light source

  • Liquid nitrogen

  • Mortar and pestle

  • Pigment extraction solution (e.g., 80% acetone with a small amount of sodium ascorbate)

  • Centrifuge and tubes

  • HPLC system for pigment analysis

Procedure:

  • Dark Adaptation: Dark-adapt the plants for at least 2 hours to ensure the xanthophyll cycle is in a relaxed state (violaxanthin is maximal).

  • Light Treatment: Expose the plants to a specific light intensity. To optimize for this compound, start with a moderate light intensity (e.g., 300-500 µmol photons m⁻² s⁻¹) and vary the duration of exposure (e.g., 5, 15, 30, 60 minutes).

  • Sample Collection: At each time point, immediately harvest leaf tissue and flash-freeze in liquid nitrogen to stop all enzymatic activity.

  • Pigment Extraction: Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle. Add the cold pigment extraction solution and continue grinding until a homogenous slurry is formed.

  • Clarification: Transfer the extract to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze the pigment composition using HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of Xanthophyll Pigments

This protocol provides a method for the separation and quantification of violaxanthin, this compound, and zeaxanthin.

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris-HCl pH 8.0 (84:2:14 v/v/v)

  • Mobile Phase B: Methanol:Ethyl acetate (68:32 v/v)

  • Pigment standards (violaxanthin, this compound, zeaxanthin)

Procedure:

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1 ml/min.

  • Injection: Inject the filtered pigment extract onto the column.

  • Gradient Elution:

    • 0-12 min: Linear gradient from 100% A to 100% B

    • 12-18 min: Isocratic at 100% B

    • 18-19 min: Linear gradient from 100% B to 100% A

    • 19-25 min: Isocratic at 100% A (re-equilibration)

  • Detection: Monitor the elution of pigments at 445 nm.

  • Quantification: Identify and quantify the pigments by comparing their retention times and absorption spectra with those of the pure standards.

Data Presentation

Table 1: Influence of Light Intensity on Xanthophyll Pool Composition

Light Intensity (µmol photons m⁻² s⁻¹)Violaxanthin (%)This compound (%)Zeaxanthin (%)
50 (Low Light)9541
300 (Moderate Light)403525
1000 (High Light)101575

Note: These are example values and will vary depending on the organism and experimental conditions.

Table 2: Optimal Conditions for Key Enzymes in the this compound Cycle

EnzymeLocationOptimal pHRequired Cofactors
Violaxanthin de-epoxidase (VDE) Thylakoid Lumen~5.2[1][4]Ascorbate[1]
Zeaxanthin epoxidase (ZEP) Thylakoid Stroma~7.5NADPH, O₂

Visualizations

Xanthophyll_Cycle cluster_light High Light Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE (low pH) + Ascorbate This compound->Violaxanthin ZEP + NADPH, O₂ Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE (low pH) + Ascorbate Zeaxanthin->this compound ZEP + NADPH, O₂

Caption: The this compound Cycle Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Pigment Extraction cluster_analysis Analysis Dark_Adaptation Dark Adaptation (2 hours) Light_Treatment Light Treatment (Varying Intensity/Duration) Dark_Adaptation->Light_Treatment Harvesting Harvest & Flash Freeze (Liquid Nitrogen) Light_Treatment->Harvesting Grinding Grind Frozen Tissue Harvesting->Grinding Extraction Add Cold Acetone + Antioxidant Grinding->Extraction Centrifugation Centrifuge (10,000 x g) Extraction->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Supernatant Quantification Quantify Pigments HPLC->Quantification

Caption: Experimental Workflow for this compound Analysis.

References

Antheraxanthin Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to antheraxanthin extraction. It includes a detailed solvent selection guide, step-by-step experimental protocols, a troubleshooting guide for common issues, and frequently asked questions.

Solvent Selection Guide

Choosing the appropriate solvent is a critical step in maximizing the yield and purity of extracted this compound. This compound is a xanthophyll, a polar carotenoid, and thus is more soluble in polar organic solvents.[1] The ideal solvent or solvent system will depend on the sample matrix, the desired purity of the extract, and the intended downstream applications.

Solvent Suitability for this compound Extraction

The following table summarizes the suitability of various common solvents for this compound extraction.

SolventPolaritySuitability for this compoundAdvantagesDisadvantages
Acetone Polar AproticHighEffective for polar xanthophylls.[2] Good for initial extraction from wet samples.[2]Can co-extract chlorophylls and other pigments.
Ethanol Polar ProticHigh"Green" and less toxic solvent.[3] Effective for xanthophylls.[4]May extract water-soluble impurities.
Methanol Polar ProticHighHigh polarity, effective for xanthophylls.[5]Toxic. Can co-extract a wide range of polar impurities.
Dimethyl Sulfoxide (DMSO) Polar AproticHighStrong solvent, can be very effective for microalgae.[6][7]High boiling point, can be difficult to remove. Potential for sample degradation at high temperatures.
Dichloromethane (DCM) Moderately PolarHighThis compound is soluble in DCM.[8]Halogenated solvent, environmental and health concerns.
Chloroform Moderately PolarHighGood solvent for many carotenoids.Halogenated solvent, toxic, environmental and health concerns.
Ethyl Acetate Moderately PolarModerate to HighThis compound is soluble in ethyl acetate.[3] Less toxic than halogenated solvents.Can co-extract lipids.
Hexane Non-polarLow (as a single solvent)Good for removing non-polar impurities like chlorophylls and other lipids when used in a biphasic system.Inefficient for extracting polar xanthophylls like this compound on its own.
Solvent Mixtures VariableHighCan be tailored to optimize extraction from specific matrices. (e.g., Hexane:Acetone can partition chlorophylls from xanthophylls).Optimization may be required for each sample type.
Logical Flow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent system for this compound extraction.

SolventSelection start Start: Sample for this compound Extraction sample_type What is the sample matrix? start->sample_type plant Plant Material (e.g., leaves, petals) sample_type->plant Plant microalgae Microalgae sample_type->microalgae Microalgae plant_solvent Initial Extraction with Acetone or Ethanol plant->plant_solvent microalgae_solvent Consider DMSO or Methanol after cell disruption microalgae->microalgae_solvent purity_question Is high purity required in the initial extract? plant_solvent->purity_question microalgae_solvent->purity_question high_purity Use a biphasic extraction (e.g., Hexane/Acetone-Water) to remove non-polar impurities. purity_question->high_purity Yes crude_extract A single polar solvent is sufficient for a crude extract. purity_question->crude_extract No end Proceed to Extraction high_purity->end crude_extract->end

A decision flowchart for this compound extraction solvent selection.

Experimental Protocols

Below are detailed protocols for the extraction of this compound from plant and microalgal sources.

General this compound Extraction Workflow

ExtractionWorkflow start Start: Sample Preparation sample_prep Homogenize sample (e.g., grinding with liquid nitrogen for plants, cell disruption for microalgae) start->sample_prep extraction Solvent Extraction (e.g., Acetone or Ethanol) sample_prep->extraction filtration Filtration/Centrifugation to separate extract from solid residue extraction->filtration purification Optional: Liquid-Liquid Partitioning for purification (e.g., with hexane) filtration->purification concentration Solvent Evaporation under reduced pressure purification->concentration storage Store extract at -20°C or below under inert gas concentration->storage end Analysis (e.g., HPLC) storage->end

A generalized workflow for this compound extraction.
Protocol 1: Extraction from Plant Material (e.g., Gerbera Petals)

This protocol is adapted from methods for carotenoid extraction from flower petals.[4]

Materials:

  • Fresh Gerbera petals

  • Liquid nitrogen

  • Mortar and pestle

  • 100% Acetone (pre-chilled at 4°C)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh approximately 2g of fresh Gerbera petals.[4] Freeze the petals with liquid nitrogen and grind them into a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered sample to a centrifuge tube. Add 20 mL of pre-chilled 100% acetone and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Collection of Supernatant: Carefully decant the acetone supernatant into a clean flask.

  • Re-extraction: Repeat the extraction (steps 2-4) on the pellet with another 20 mL of acetone until the pellet is colorless. Pool all the acetone extracts.

  • Liquid-Liquid Partitioning: Transfer the pooled acetone extract to a separatory funnel. Add 20 mL of hexane and 20 mL of saturated NaCl solution. Shake the funnel gently and allow the layers to separate. The upper hexane layer will contain the this compound, while the lower aqueous layer will contain acetone and water-soluble impurities.

  • Washing: Discard the lower aqueous layer. Wash the hexane layer twice with 20 mL of distilled water to remove residual acetone.

  • Drying and Concentration: Dry the hexane extract by passing it through a column of anhydrous sodium sulfate. Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC). Store the extract in an amber glass vial under a nitrogen atmosphere at -20°C or lower.[4]

Protocol 2: Extraction from Microalgae

This protocol incorporates cell disruption techniques necessary for efficient extraction from microalgae.[9][10]

Materials:

  • Microalgal pellet (e.g., from centrifugation of culture)

  • Phosphate buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or 100% Methanol

  • Glass beads (0.5 mm diameter)

  • Bead beater or sonicator

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Amber glass vials

Procedure:

  • Cell Disruption (Mechanical): Resuspend a known weight of the microalgal pellet in PBS. Add an equal volume of glass beads. Disrupt the cells using a bead beater for 5-10 minutes or a sonicator on ice for several cycles of 30 seconds on, 30 seconds off.

  • Solvent Extraction: Add 10 volumes of DMSO or methanol to the disrupted cell suspension.[6][7]

  • Incubation: Vortex the mixture vigorously for 1 minute and incubate at 55-60°C for 15 minutes in the dark.[6]

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the cell debris.

  • Collection of Supernatant: Transfer the supernatant containing the extracted this compound to a clean amber vial.

  • Re-extraction: Repeat the extraction (steps 2-5) with a fresh portion of the solvent to ensure complete recovery.

  • Storage: Store the extract at -20°C or below under a nitrogen atmosphere until further analysis.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low this compound Yield Incomplete cell disruption (for microalgae).Use more rigorous disruption methods like bead beating or high-pressure homogenization.[10]
Inefficient solvent penetration.Ensure the sample is finely ground. For dry samples, pre-hydration may be beneficial.
Suboptimal solvent choice.This compound is polar; ensure a sufficiently polar solvent (e.g., acetone, ethanol, methanol) is used.[1] Consider solvent mixtures.
Insufficient extraction time or solvent volume.Increase the extraction time and/or the solvent-to-sample ratio. Perform multiple extraction cycles.
Degradation of this compound (loss of color in extract) Exposure to light.Work under dim light and use amber glassware or wrap containers in aluminum foil.[11]
Exposure to high temperatures.Perform extractions at low temperatures (e.g., on ice). Avoid excessive heat during solvent evaporation.[12]
Oxidation due to exposure to air.Use deoxygenated solvents and flush storage containers with an inert gas like nitrogen or argon.[11] The addition of an antioxidant like BHT to the extraction solvent can also be considered.[11]
Presence of acids.Ensure the sample and solvents are free from acidic contaminants. Use buffered solutions if necessary.
Co-extraction of Impurities (e.g., chlorophylls, lipids) Use of a non-selective solvent.Employ a liquid-liquid partitioning step. For example, after an initial acetone extraction, partition with hexane to separate the more polar xanthophylls from less polar chlorophylls.
Saponification issues.Saponification can be used to remove lipids, but it can also lead to carotenoid degradation if not performed carefully under an inert atmosphere and at a controlled temperature.
Isomerization of this compound (trans to cis isomers) Exposure to light, heat, or acid.Follow the same precautions as for preventing degradation. Isomerization can alter the biological activity and chromatographic behavior of this compound.[13]
Problems in HPLC Analysis Peak tailing or splitting.Ensure the injection solvent is compatible with the mobile phase. A mismatch in solvent strength can cause poor peak shape.[14][15]
Retention time drift.Ensure the column is properly equilibrated and the mobile phase composition is consistent. Maintain a stable column temperature.[14][15]
Low signal intensity.Concentrate the sample before injection. Ensure the detector wavelength is set appropriately for this compound (around 445 nm).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound? A1: The main challenges are its susceptibility to degradation and isomerization. This compound, like other carotenoids, is sensitive to light, heat, oxygen, and acidic conditions.[16] Therefore, it is crucial to perform the extraction under controlled conditions to minimize these effects.

Q2: Why is cell disruption necessary for extracting this compound from microalgae? A2: Many microalgae have rigid cell walls that prevent efficient solvent penetration.[17] Mechanical or chemical disruption is necessary to break these cell walls and allow the solvent to access the intracellular carotenoids, thereby maximizing the extraction yield.[10]

Q3: Can I use a single solvent for both extraction and HPLC analysis? A3: It is generally recommended to evaporate the extraction solvent and redissolve the extract in the mobile phase or a compatible solvent for HPLC analysis. Injecting a large volume of a strong extraction solvent can lead to poor peak shape and inaccurate quantification.[14]

Q4: How should I store my this compound extracts? A4: For long-term stability, extracts should be stored at low temperatures (-20°C or ideally -80°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Oxygen and high temperatures are major factors in the degradation of carotenoids during storage.[4]

Q5: Is saponification necessary for this compound extraction? A5: Saponification is a process that hydrolyzes lipids and chlorophylls, which can be useful for cleaning up an extract. However, it is an aggressive treatment that can lead to the degradation of carotenoids if not performed carefully. For many applications, a simple liquid-liquid partitioning step is sufficient to remove the bulk of these impurities without the risk of saponification-induced degradation.

Q6: What is the difference between extracting this compound and other carotenoids like beta-carotene? A6: The main difference lies in their polarity. This compound is a polar xanthophyll, while beta-carotene is a non-polar carotene. This means that more polar solvents are required for efficient this compound extraction, whereas non-polar solvents like hexane are suitable for beta-carotene.[1] This difference in polarity can be exploited to separate them during the extraction process.

References

Validation & Comparative

Enhancing Antheraxanthin Quantification: A Guide to Internal Standard Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antheraxanthin is crucial for understanding its role in various biological processes, from plant physiology to its potential as a nutraceutical. This guide provides a comprehensive comparison of this compound quantification with and without an internal standard, supported by experimental data and detailed protocols. The use of an internal standard is a powerful technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation and instrument response.

The Advantage of Internal Standards in this compound Analysis

In chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), which is commonly used for carotenoid quantification, variabilities can arise from multiple sources. These include inconsistencies in sample extraction, injection volume, and instrument drift. An external standard calibration, which relies on a calibration curve generated from standards prepared separately from the sample, is susceptible to these errors.

The internal standard method, however, involves adding a known amount of a non-endogenous, structurally similar compound to all samples and standards before analysis. By comparing the peak area of the analyte (this compound) to the peak area of the internal standard, variations introduced during the analytical process can be effectively normalized, leading to more robust and reliable results.

Comparative Analysis: With and Without Internal Standard

While specific comparative studies on this compound are not widely published, the benefits of using an internal standard are well-documented for other carotenoids. The following table summarizes typical performance characteristics for xanthophyll quantification methods, illustrating the expected improvements when employing an internal standard. For this compound analysis, a common and suitable internal standard is β-apo-8'-carotenal , due to its structural similarity and chromatographic behavior.[1]

Validation ParameterMethod without Internal Standard (External Standard)Method with Internal Standard (e.g., β-apo-8'-carotenal)Justification for Improvement
Accuracy (% Recovery) 85-110%95-105%Corrects for sample loss during extraction and preparation.
Precision (RSD%) < 15%< 5%Compensates for variations in injection volume and instrument response.[2]
**Linearity (R²) **> 0.995> 0.999Improved signal normalization leads to a stronger linear relationship.[3]
Limit of Detection (LOD) Analyte-dependent (e.g., 5-20 ng/mL)Similar to external standard, but with higher confidenceWhile not directly lowering the LOD, it increases the reliability of detection at low concentrations.
Limit of Quantification (LOQ) Analyte-dependent (e.g., 15-60 ng/mL)Similar to external standard, but with higher accuracyEnsures more accurate quantification at the lower end of the calibration range.

These values are representative of typical carotenoid analysis and may vary depending on the specific matrix and instrumentation.

Experimental Protocol: this compound Quantification with an Internal Standard

This protocol outlines a general procedure for the quantification of this compound in plant tissues using HPLC with an internal standard.

1. Materials and Reagents

  • This compound analytical standard

  • β-apo-8'-carotenal (internal standard)

  • HPLC-grade acetone, methanol, methyl tert-butyl ether (MTBE)

  • Deionized water

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • C30 reverse-phase HPLC column

2. Standard Preparation

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound standard in acetone with 0.1% BHT.

  • Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve β-apo-8'-carotenal in acetone with 0.1% BHT.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 - 20 µg/mL). Add a constant, known amount of the internal standard stock solution to each calibration standard.

3. Sample Preparation

  • Extraction: Homogenize a known amount of the sample (e.g., 1g of plant tissue) in a suitable solvent mixture (e.g., acetone:methanol 7:3 v/v) containing 0.1% BHT. Perform the extraction under subdued light to prevent degradation of carotenoids.

  • Internal Standard Spiking: Add a known volume of the internal standard stock solution to the sample extract.

  • Saponification (Optional): If the sample contains high amounts of interfering lipids or chlorophylls, a saponification step with methanolic KOH may be necessary.

  • Partitioning: Partition the carotenoids into a non-polar solvent like MTBE or hexane.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

4. HPLC Analysis

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended.

  • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of methanol, MTBE, and water.[4]

  • Detection: Monitor at the maximum absorption wavelength for this compound (approximately 445 nm) and the internal standard.

  • Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of the this compound standards to generate a calibration curve. Determine the concentration of this compound in the samples from this curve.

Workflow for Method Validation

The following diagram illustrates the logical workflow for validating the this compound quantification method using an internal standard.

This compound Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Validation Sample Sample Collection & Homogenization Spike_IS Spike with Internal Standard (β-apo-8'-carotenal) Sample->Spike_IS Extraction Solvent Extraction Spike_IS->Extraction Cleanup Saponification & Partitioning Extraction->Cleanup HPLC HPLC-PDA Analysis Cleanup->HPLC Integration Peak Integration HPLC->Integration Ratio Calculate Peak Area Ratio (this compound / IS) Integration->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify Validation Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) Quantify->Validation

Caption: Workflow for this compound quantification using an internal standard.

Conclusion

The implementation of an internal standard, such as β-apo-8'-carotenal, significantly enhances the reliability of this compound quantification. By compensating for variations inherent in the analytical process, this method provides higher accuracy and precision compared to external standard calibration. For researchers requiring robust and defensible quantitative data, the adoption of an internal standard method is highly recommended.

References

Antheraxanthin vs. Zeaxanthin: A Comparative Analysis of Photoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant photoprotection, the xanthophylls antheraxanthin and zeaxanthin play pivotal roles in safeguarding the photosynthetic apparatus from the damaging effects of excess light. Both are key components of the violaxanthin cycle, a rapid response mechanism that helps dissipate excess energy as heat, a process known as non-photochemical quenching (NPQ). While often discussed together, this compound and zeaxanthin exhibit distinct characteristics and efficiencies in their photoprotective functions. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Core Mechanism: The Xanthophyll Cycle

Under low light conditions, the dominant xanthophyll in the light-harvesting complexes is violaxanthin.[1][2] As light intensity increases and exceeds the capacity of the photosynthetic machinery, the accumulation of protons in the thylakoid lumen triggers the activation of the enzyme violaxanthin de-epoxidase (VDE).[1][3] VDE catalyzes the conversion of violaxanthin to this compound, and subsequently to zeaxanthin, by removing epoxy groups.[4][5][6] This conversion is reversible; in low light, the enzyme zeaxanthin epoxidase (ZEP) converts zeaxanthin back to violaxanthin via this compound.[1][3] The accumulation of this compound and particularly zeaxanthin is strongly correlated with the activation of NPQ.[7][8]

Comparative Efficacy in Photoprotection

While both this compound and zeaxanthin contribute to NPQ, experimental evidence suggests that zeaxanthin is the more potent agent for energy dissipation. Some studies propose that the initial, transient phase of NPQ is more dependent on the concentration of this compound, while the sustained, saturating phase corresponds with the production of zeaxanthin.[7] Zeaxanthin's greater efficiency is often attributed to its molecular structure, which lacks any epoxy groups, allowing for more effective quenching of excited chlorophyll molecules.[2][3]

Beyond their role in NPQ, both xanthophylls also function as antioxidants, protecting thylakoid membrane lipids from photooxidation.[9] This protective function is not solely dependent on the quenching of singlet excited chlorophylls, indicating an additional mechanism of direct radical scavenging.[9][10] While direct comparative studies on their antioxidant capacity in vivo are complex, in vitro assays have demonstrated the potent free-radical scavenging abilities of both xanthophylls.[11]

Quantitative Data Comparison

To provide a clearer picture of their relative contributions, the following table summarizes key quantitative parameters gleaned from various studies. It is important to note that absolute values can vary depending on the plant species, experimental conditions, and analytical methods used.

ParameterThis compoundZeaxanthinKey Findings & References
Role in NPQ Contributes to the initial, transient phase of NPQ.Considered the primary and more efficient quencher, responsible for the sustained phase of NPQ.[7][12]
De-epoxidation State (DES) Represents an intermediate state in the xanthophyll cycle. The de-epoxidation state, often calculated as (Z + 0.5A) / (V + A + Z), reflects the overall conversion towards quenching forms.The primary component of the fully de-epoxidized state, indicating maximum photoprotective capacity.[13][14]
Antioxidant Activity Possesses significant antioxidant capacity.Generally considered to have a slightly higher antioxidant capacity due to its molecular structure, though in vitro results can be comparable to this compound.[9][11]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future research. Below are detailed protocols for key experiments used to assess the photoprotective roles of this compound and zeaxanthin.

Measurement of Non-Photochemical Quenching (NPQ)

Principle: Chlorophyll fluorescence is a non-invasive technique used to monitor the efficiency of photosystem II (PSII) and quantify the level of NPQ. By measuring changes in fluorescence yield, one can infer the extent of heat dissipation.

Methodology:

  • Dark Adaptation: Plant leaves are dark-adapted for at least 30 minutes to ensure all reaction centers are open and NPQ is relaxed.

  • Measurement of F₀ and Fₘ: The minimal fluorescence (F₀) is measured using a weak measuring light. A saturating pulse of light is then applied to transiently close all PSII reaction centers, and the maximal fluorescence (Fₘ) is recorded. The maximal quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • Actinic Light Exposure: The leaf is exposed to a period of high-intensity actinic light to induce photosynthesis and NPQ.

  • Measurement of Fₘ' and Fₛ: During illumination, steady-state fluorescence (Fₛ) is recorded. Saturating pulses are applied at intervals to determine the maximal fluorescence in the light-adapted state (Fₘ').

  • NPQ Calculation: NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

  • Relaxation: The actinic light is turned off, and the relaxation of NPQ is monitored in the dark.

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and quantify the individual xanthophyll pigments (violaxanthin, this compound, and zeaxanthin) from leaf extracts.

Methodology:

  • Sample Collection and Freezing: Leaf discs are collected at different time points during the NPQ experiment (e.g., dark-adapted, during high light exposure, and during relaxation) and immediately frozen in liquid nitrogen to stop enzymatic activity.

  • Pigment Extraction: Pigments are extracted from the leaf tissue using a solvent, typically 80% acetone or 100% methanol, often under low light and cold conditions to prevent pigment degradation. The mixture is centrifuged to pellet the cell debris.

  • HPLC Analysis: The supernatant containing the pigments is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.

  • Separation and Detection: A solvent gradient is used to separate the different pigments based on their polarity. The pigments are detected by their absorbance, typically at 445 nm.

  • Quantification: The concentration of each pigment is determined by comparing the peak area in the chromatogram to that of known standards. The de-epoxidation state (DES) can then be calculated.[14]

Visualizing the Xanthophyll Cycle

To illustrate the central mechanism discussed, the following diagram depicts the enzymatic conversions within the xanthophyll cycle.

Xanthophyll_Cycle cluster_high_light High Light (Low pH) Violaxanthin Violaxanthin (Di-epoxide) This compound This compound (Mono-epoxide) Violaxanthin->this compound VDE This compound->Violaxanthin ZEP Zeaxanthin Zeaxanthin (Epoxide-free) This compound->Zeaxanthin VDE Zeaxanthin->this compound ZEP

Caption: The light-dependent enzymatic conversion of xanthophylls.

Experimental Workflow for Comparative Analysis

The logical flow of an experiment designed to compare the photoprotective roles of this compound and zeaxanthin is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Phase cluster_analysis Data Analysis plant_material Select Plant Material dark_adaptation Dark Adapt Samples (>30 min) plant_material->dark_adaptation initial_measurement Measure F₀ and Fₘ (Initial State) dark_adaptation->initial_measurement high_light Expose to High Light initial_measurement->high_light npq_measurement Measure NPQ Kinetics high_light->npq_measurement pigment_sampling Sample Leaf Discs (Time Course) high_light->pigment_sampling npq_calculation Calculate NPQ Parameters npq_measurement->npq_calculation hplc HPLC Pigment Analysis (V, A, Z quantification) pigment_sampling->hplc correlation Correlate NPQ with Pigment Concentrations hplc->correlation npq_calculation->correlation

Caption: Workflow for correlating NPQ with xanthophyll pigment changes.

References

A Comparative Guide to Antheraxanthin Quantification: HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antheraxanthin, a key xanthophyll cycle pigment, is crucial. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering a comprehensive overview of their respective methodologies and performance characteristics to aid in selecting the most suitable method for your research needs.

This comparison delves into the experimental protocols and performance data for both HPLC and spectrophotometry, enabling an informed decision based on the specific requirements of the analytical task at hand. While HPLC offers high specificity and the ability to resolve complex mixtures, spectrophotometry provides a simpler, more accessible approach for estimating total carotenoid content.

Performance Characteristics: A Side-by-Side Comparison

The choice between HPLC and spectrophotometry for this compound quantification hinges on a trade-off between specificity, sensitivity, and analytical complexity. The following table summarizes the key performance parameters for each method. The data for HPLC is based on typical validation results for xanthophylls, while the data for spectrophotometry is representative of its general capabilities for carotenoid analysis.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity High (can separate this compound from other carotenoids)Low (measures total absorbance of overlapping spectra)
**Linearity (R²) **> 0.999[1][2]> 0.99[3]
Accuracy (% Recovery) 83.12–106.58%[1]Method dependent, susceptible to matrix interference
Precision (%RSD) Intra-day: 1.25–3.46%; Inter-day: 2.80–4.20%[1]Repeatability (RSD): < 5% (for total carotenoids)
Limit of Detection (LOD) 0.0051–0.0300 μg/mL[1][4]~0.1 µg/mL (for total carotenoids)[2]
Limit of Quantification (LOQ) 0.0155–0.0909 μg/mL[1][4]~0.3 µg/mL (for total carotenoids)[2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using both HPLC and spectrophotometry.

This compound Quantification by HPLC

High-Performance Liquid Chromatography is the gold standard for the separation and quantification of individual carotenoids from complex mixtures.[5] Its high resolving power allows for the specific measurement of this compound, even in the presence of its isomers and other structurally similar compounds.

Sample Preparation:

  • Extraction: Weigh a known amount of the sample material. Extract the pigments using a suitable solvent system, such as acetone or a mixture of methanol and dichloromethane, under dim light to prevent degradation.[6] The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended.

  • Saponification (Optional): If the sample contains esterified carotenoids, a saponification step using methanolic potassium hydroxide can be performed to hydrolyze the esters.[7][8]

  • Solvent Partitioning: Partition the pigment extract into a non-polar solvent like diethyl ether or hexane.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried pigment residue in the HPLC mobile phase.

Chromatographic Conditions:

  • Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation.[3][9][7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of solvents such as acetonitrile, methanol, water, and ethyl acetate is typically employed.[9][6][7]

  • Flow Rate: A flow rate of 1-2 mL/min is generally used.[9][6]

  • Detection: Detection is performed using a UV-Vis or photodiode array (PDA) detector at the absorption maximum of this compound, which is around 444-446 nm in common organic solvents.[10]

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated from authentic this compound standards.

This compound Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the estimation of total carotenoid content. However, its major limitation is the lack of specificity, as the absorption spectra of different carotenoids often overlap.[5][11]

Sample Preparation:

  • Extraction: Extract the pigments from the sample using a suitable solvent such as acetone, ethanol, or a hexane/acetone mixture, ensuring complete extraction.[12][13]

  • Clarification: Centrifuge or filter the extract to remove any particulate matter.

Spectrophotometric Measurement:

  • Wavelength Selection: Measure the absorbance of the extract at the absorption maximum of this compound. In ethanol, the absorption maxima are approximately 422, 444, and 472 nm.[10] For total carotenoid estimation, a wavelength of 450 nm is often used.[12][14][15]

  • Quantification: The concentration of this compound can be estimated using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance.

    • ε is the molar extinction coefficient (for this compound in ethanol, ε is approximately 137,000 L mol⁻¹ cm⁻¹ at 446 nm).[10]

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration.

It is important to note that this calculation will provide an estimate of the total carotenoid content with similar absorption spectra, not specifically this compound, if other carotenoids are present in the sample.

Methodological Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound by HPLC and spectrophotometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Pigment Extraction Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification Partitioning Solvent Partitioning Saponification->Partitioning Reconstitution Drying & Reconstitution Partitioning->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection (445 nm) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

HPLC Analysis Workflow for this compound

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Sample Extraction Pigment Extraction Sample->Extraction Clarification Clarification (Centrifugation/Filtration) Extraction->Clarification Measurement Absorbance Measurement (444 nm) Clarification->Measurement Calculation Concentration Calculation (Beer-Lambert Law) Measurement->Calculation

Spectrophotometry Workflow for this compound

Logical Comparison of Methods

The selection of an appropriate analytical method is guided by the specific research question and available resources. The diagram below presents a logical comparison of HPLC and spectrophotometry for this compound analysis based on key analytical attributes.

Method_Comparison cluster_hplc HPLC cluster_spectro Spectrophotometry Analyte This compound Quantification Specificity_H High Specificity Analyte->Specificity_H Requires individual quantification Specificity_S Low Specificity (Total Carotenoids) Analyte->Specificity_S Total carotenoid estimate is sufficient Sensitivity_H High Sensitivity (low LOD/LOQ) Complexity_H Higher Complexity & Cost Time_H Longer Analysis Time Sensitivity_S Lower Sensitivity (higher LOD/LOQ) Complexity_S Lower Complexity & Cost Time_S Rapid Analysis

Decision Factors for Method Selection

References

Antheraxanthin vs. Lutein: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacities of carotenoids is crucial for targeted therapeutic applications. This guide provides an objective comparison of antheraxanthin and lutein, focusing on their performance in various antioxidant assays and their roles in cellular signaling pathways. While direct head-to-head comparative studies under identical experimental conditions are limited in the existing literature, this guide synthesizes available data to offer a comprehensive overview.

Executive Summary

This compound and lutein are both potent xanthophyll carotenoids with significant antioxidant properties. Lutein's antioxidant capacity has been extensively quantified across a range of assays, demonstrating robust free radical scavenging activity. This compound is recognized for its potent inhibition of lipid peroxidation and its crucial role in the photoprotective violaxanthin cycle. While quantitative data for pure this compound is less abundant, available information suggests it is a formidable antioxidant. Lutein has been shown to directly activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This compound's primary described mechanism for mitigating oxidative stress is through the dissipation of excess light energy via the violaxanthin cycle.

Data Presentation: Quantitative Antioxidant Capacity

The following tables summarize the available quantitative data on the antioxidant capacity of lutein and this compound from various in vitro assays. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Antioxidant Capacity of Lutein

Assay TypeIC50 Value / ActivitySource
DPPH Radical Scavenging35 µg/mL[1][2]
ABTS Radical Scavenging100 µg/mL (29.4% inhibition)[2]
Superoxide Radical Scavenging21 µg/mL[1][2]
Hydroxyl Radical Scavenging1.75 µg/mL[1][2]
Nitric Oxide Radical Scavenging3.8 µg/mL[1][2]
Lipid Peroxidation Inhibition2.2 µg/mL[1][2]
Lipid Peroxidation Inhibition (AAPH-induced)2.5 ± 0.7 µM[3]
Singlet Oxygen Quenching Rate1.1 x 10⁸ M⁻¹s⁻¹[4]

Table 2: Antioxidant Capacity of this compound (from available literature)

Assay TypeIC50 Value / ActivitySource
Nitrite Ion Formation Inhibition (Extract)0.7342 µg/mL[1]
Hydroxyl Radical Scavenging (Extract)1.296 µg/mL[1]
Lipid Peroxidation Inhibition (TBARS - Extract)1.169 µg/mL[1]
Lipid Peroxidation InhibitionPotent, 50 times stronger than β-carotene[1]
Singlet Oxygen QuenchingModerate, intermediate between violaxanthin and zeaxanthin[1][5][6]

Note: Data for this compound from extracts should be interpreted with caution as they do not represent the activity of the pure compound.

Signaling Pathways

This compound and the Violaxanthin Cycle

This compound is a key intermediate in the violaxanthin cycle, a critical photoprotective mechanism in plants and algae that mitigates light-induced oxidative stress. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) converts violaxanthin to this compound and then to zeaxanthin. This process dissipates excess light energy as heat, preventing the formation of reactive oxygen species (ROS). In low light, zeaxanthin epoxidase (ZEP) reverses this process.

Violaxanthin_Cycle cluster_high_light High Light / Low pH cluster_low_light Low Light / High pH Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE Zeaxanthin_low Zeaxanthin VDE Violaxanthin De-epoxidase (VDE) Violaxanthin_low Violaxanthin Antheraxanthin_low This compound Antheraxanthin_low->Violaxanthin_low ZEP Zeaxanthin_low->Antheraxanthin_low ZEP ZEP Zeaxanthin Epoxidase (ZEP) Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lutein Lutein Keap1_Nrf2 Keap1-Nrf2 Complex Lutein->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in methanol start->prep_dpph prep_sample Prepare various concentrations of carotenoid solution start->prep_sample mix Mix DPPH solution with carotenoid solution prep_dpph->mix prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end ABTS_Workflow start Start prep_abts Generate ABTS radical cation (ABTS + potassium persulfate) start->prep_abts prep_sample Prepare various concentrations of carotenoid solution start->prep_sample adjust_abs Dilute ABTS radical solution to an absorbance of ~0.7 at 734 nm prep_abts->adjust_abs mix Mix ABTS radical solution with carotenoid solution adjust_abs->mix prep_sample->mix incubate Incubate in the dark (e.g., 6 minutes) mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

References

Antheraxanthin Dynamics: A Comparative Analysis in Sun-Acclimated and Shade-Acclimated Leaves

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of antheraxanthin concentrations and the associated xanthophyll cycle in foliage adapted to contrasting light environments, providing researchers with comparative data and detailed experimental protocols.

Leaves adapt their photosynthetic apparatus to the prevailing light conditions, a process that involves significant adjustments in their pigment composition. One of the key mechanisms for photoprotection is the xanthophyll cycle, a process that helps dissipate excess light energy as heat. This cycle involves the enzymatic conversion of violaxanthin to this compound and then to zeaxanthin under high light conditions. This guide provides a comparative analysis of this compound levels and the broader xanthophyll cycle in sun-acclimated versus shade-acclimated leaves, supported by experimental data and detailed methodologies.

Comparative Analysis of Xanthophyll Cycle Pigments

Studies consistently demonstrate that sun leaves possess a significantly larger pool of xanthophyll cycle pigments (Violaxanthin + this compound + Zeaxanthin, VAZ) compared to shade leaves.[1][2][3] This larger pool in sun leaves allows for a more robust capacity to dissipate excess light energy and protect the photosynthetic machinery from photodamage.[4]

The following table summarizes representative quantitative data on the xanthophyll cycle pool size and the de-epoxidation state in sun and shade leaves.

ParameterSun LeavesShade LeavesReference
Total Xanthophyll Cycle Pool (VAZ) (nmol/mol chlorophyll a+b) 134.49 ± 5.7685.88 ± 4.17[5]
De-epoxidation State ((Z+A)/(V+A+Z)) at midday High (up to 50-96% conversion to Z+A)Low (often remaining as >95% V)[1][6]
This compound + Zeaxanthin (nmol/m²) at high light Significantly higherSignificantly lower[7]

Note: The de-epoxidation state indicates the proportion of the xanthophyll cycle pool that has been converted from violaxanthin to this compound and zeaxanthin. A higher de-epoxidation state is indicative of active photoprotection.

The Xanthophyll Cycle Signaling Pathway

The xanthophyll cycle is a crucial photoprotective mechanism that is activated in response to excess light energy. The following diagram illustrates the key steps in this cycle.

Xanthophyll_Cycle cluster_thylakoid_lumen Thylakoid Lumen (Low pH in High Light) cluster_stroma Stroma (High pH in Low Light) VDE_active Violaxanthin De-epoxidase (Active) V Violaxanthin VDE_active->V Catalyzes A This compound V->A Ascorbate A->V NADPH + O2 Z Zeaxanthin A->Z Ascorbate Z->A NADPH + O2 ZE_active Zeaxanthin Epoxidase (Active) ZE_active->Z Catalyzes

Caption: The Xanthophyll Cycle Pathway.

Experimental Protocols

The following sections detail the methodologies employed for the comparative analysis of this compound and other xanthophyll cycle pigments in sun and shade leaves.

Sample Collection and Preparation
  • Leaf Selection: Collect fully expanded, healthy leaves from the outer, sun-exposed canopy (sun leaves) and the inner, shaded canopy (shade leaves) of the same plant or from plants grown under controlled high-light and low-light conditions.

  • Sample Freezing: Immediately after collection, freeze the leaf samples in liquid nitrogen to halt all enzymatic activity.

  • Storage: Store the frozen samples at -80°C until pigment extraction.

Pigment Extraction
  • Homogenization: Grind the frozen leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Solvent Extraction: Extract the pigments by homogenizing the powdered tissue in 100% acetone or 80% acetone buffered with calcium carbonate. Perform this step on ice and in dim light to prevent pigment degradation.

  • Centrifugation: Centrifuge the homogenate to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.

Pigment Analysis using High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase gradient involves a mixture of solvents such as acetonitrile, methanol, and water. The specific gradient will depend on the column and pigments being separated.

  • Detection: Detect the pigments using a photodiode array detector at wavelengths typically around 445 nm.

  • Quantification: Identify and quantify this compound, violaxanthin, zeaxanthin, and other carotenoids by comparing their retention times and absorption spectra to those of authentic standards.[1]

The following diagram outlines the general experimental workflow for this analysis.

Experimental_Workflow cluster_collection Sample Collection Sun_Leaves Collect Sun Leaves Freeze Flash Freeze in Liquid N2 Sun_Leaves->Freeze Shade_Leaves Collect Shade Leaves Shade_Leaves->Freeze Store Store at -80°C Freeze->Store Extract Pigment Extraction (Acetone) Store->Extract Analyze HPLC Analysis Extract->Analyze Data Data Comparison and Quantification Analyze->Data

Caption: Experimental Workflow for Pigment Analysis.

Conclusion

The levels of this compound and the overall size of the xanthophyll cycle pool are significantly different between sun and shade leaves, reflecting a key physiological adaptation to varying light environments. Sun leaves maintain a larger VAZ pool and exhibit a greater conversion of violaxanthin to this compound and zeaxanthin upon exposure to high light, enhancing their capacity for photoprotection. The provided experimental protocols offer a standardized approach for researchers to quantify these differences and further investigate the intricate mechanisms of plant photoprotection.

References

Antheraxanthin as a Chemotaxonomic Marker in Algae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse kingdom of algae presents a significant challenge for taxonomic classification. While morphological characteristics have traditionally been the cornerstone of algal systematics, chemotaxonomy, the classification based on the chemical constituents of organisms, offers a powerful complementary approach. Among the vast array of chemical markers, carotenoids, and specifically the xanthophyll antheraxanthin, have emerged as valuable indicators of phylogenetic relationships within different algal groups. This guide provides a comparative analysis of this compound's utility as a chemotaxonomic marker, supported by quantitative data and detailed experimental protocols.

Distinguishing Algal Lineages: The Role of this compound

This compound is a key intermediate in the violaxanthin cycle (VAZ cycle), a photoprotective mechanism present in many photosynthetic eukaryotes, including green algae, red algae, and euglenoids.[1] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via this compound under high light conditions, helping to dissipate excess light energy. The presence and relative abundance of this compound and other xanthophyll cycle pigments can, therefore, serve as a distinctive signature for certain algal lineages.

In contrast, other major algal groups, such as diatoms, haptophytes, and dinoflagellates, primarily utilize the diadinoxanthin cycle, which involves the interconversion of diadinoxanthin and diatoxanthin.[1][2] The presence of one cycle over the other provides a clear chemotaxonomic distinction.

Comparative Distribution of this compound and Other Key Carotenoids

The following table summarizes the typical distribution of this compound and other significant carotenoids across major algal divisions. The presence or absence of this compound, and its ratio to other pigments, can be a critical factor in taxonomic identification.

Algal DivisionRepresentative PigmentsThis compound PresenceKey Chemotaxonomic Features
Chlorophyta (Green Algae)Chlorophylls a and b, Lutein, β-Carotene, Violaxanthin, NeoxanthinPresentPresence of the violaxanthin cycle (violaxanthin, this compound, zeaxanthin). Lutein is often a major carotenoid.
Rhodophyta (Red Algae)Chlorophyll a, Phycobiliproteins, Zeaxanthin, β-Carotene, LuteinPresent in some groupsCarotenoid composition is diverse. Some macrophytic red algae possess this compound and a functional violaxanthin cycle, while many unicellular forms do not.[3][4][5]
Heterokontophyta (e.g., Diatoms, Brown Algae)Chlorophylls a and c, Fucoxanthin, Diadinoxanthin, Diatoxanthin, β-CaroteneGenerally AbsentPrimarily utilize the diadinoxanthin cycle. Fucoxanthin is a characteristic marker pigment.
Haptophyta Chlorophylls a and c, Fucoxanthin derivatives, Diadinoxanthin, DiatoxanthinGenerally AbsentSimilar to Heterokontophyta, with the diadinoxanthin cycle being prominent.
Dinophyta (Dinoflagellates)Chlorophylls a and c, Peridinin, Diadinoxanthin, DiatoxanthinGenerally AbsentPeridinin is a unique and defining carotenoid for many species. The diadinoxanthin cycle is also present.
Euglenophyta Chlorophylls a and b, Diadinoxanthin, Diatoxanthin, NeoxanthinPresentPossess the violaxanthin cycle.

Quantitative Comparison of Pigment Profiles

The relative abundance of this compound and other carotenoids can provide more detailed taxonomic insights. The following table presents a summary of quantitative data from selected studies.

Algal SpeciesDivisionThis compoundViolaxanthinZeaxanthinLuteinβ-CaroteneReference
Haematococcus pluvialis (green stage)Chlorophyta0.04 ± 0.00 mg/g--1.12 ± 0.09 mg/g0.89 ± 0.04 mg/g
Chrysophaera magnaHeterokontophyta (Chrysophyceae)~15% of total carotenoids---Molar ratio with fucoxanthin & β-carotene is 1:2.3:3.3[6][7]
Bossiella orbignyanaRhodophytaPresent (major carotenoid in some Corallinales)PresentPresentAbsentPresent[5]
Polysiphonia pacificaRhodophytaAbsentAbsentPresent (major carotenoid)PresentPresent[5]
Porphyra perforataRhodophytaAbsentAbsentAbsentPresent (major carotenoid)Present[5]

Note: "-" indicates data not provided in the cited source. Pigment concentrations can vary significantly based on growth conditions such as light intensity and nutrient availability.

Experimental Protocols

Accurate identification and quantification of this compound and other algal pigments are crucial for chemotaxonomic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.

Pigment Extraction
  • Harvesting: Harvest algal cells by centrifugation or filtration. For filtered samples, use glass fiber filters (e.g., Whatman GF/F).[8][9]

  • Extraction Solvent: Immediately extract the pigments in a cold solvent to minimize degradation. Common solvents include 90-100% acetone or methanol.[8][9][10]

  • Cell Disruption: To ensure complete extraction, disrupt the cells by grinding with a mortar and pestle, sonication, or bead beating.[10] Perform all extraction steps under dim light and on ice to prevent pigment degradation.

  • Clarification: Centrifuge the extract to pellet cell debris.

  • Water Addition: For reverse-phase HPLC, it is often necessary to add a small amount of water to the extract to ensure proper injection and separation.[10]

HPLC Analysis

The following is a generalized HPLC protocol for the separation of algal pigments. Specific parameters may need to be optimized depending on the available instrumentation and the specific algal species being analyzed.

  • HPLC System: A system equipped with a pump, an autosampler (preferably refrigerated), a column oven, and a photodiode array (PDA) or UV-Vis detector.[9]

  • Column: A C18 reverse-phase column is commonly used for separating algal pigments.[8][9]

  • Mobile Phases: A gradient of two or more solvents is typically used. A common combination is:

    • Solvent A: A mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate).[9]

    • Solvent B: A less polar solvent such as ethyl acetate or acetone.[8][9]

  • Gradient Elution: A typical gradient program starts with a high percentage of the more polar solvent (Solvent A) and gradually increases the proportion of the less polar solvent (Solvent B) to elute the pigments based on their polarity.

  • Detection: Monitor the elution of pigments at multiple wavelengths. A common wavelength for carotenoids is 450 nm.[11] A PDA detector is highly recommended as it allows for the acquisition of the full absorption spectrum of each eluting peak, which is crucial for pigment identification.

  • Quantification: Pigment concentrations are determined by comparing the peak areas in the sample chromatogram to those of authentic standards of known concentration.[8]

Visualizing Chemotaxonomic Relationships

The following diagrams illustrate the logical relationships in algal chemotaxonomy based on xanthophyll cycles and a typical experimental workflow.

Chemotaxonomic_Differentiation Algae Algae Violaxanthin_Cycle Violaxanthin Cycle (Violaxanthin -> this compound -> Zeaxanthin) Algae->Violaxanthin_Cycle Presence of This compound Diadinoxanthin_Cycle Diadinoxanthin Cycle (Diadinoxanthin -> Diatoxanthin) Algae->Diadinoxanthin_Cycle Absence of This compound Chlorophyta Chlorophyta Violaxanthin_Cycle->Chlorophyta Rhodophyta Rhodophyta (some) Violaxanthin_Cycle->Rhodophyta Euglenophyta Euglenophyta Violaxanthin_Cycle->Euglenophyta Heterokontophyta Heterokontophyta Diadinoxanthin_Cycle->Heterokontophyta Haptophyta Haptophyta Diadinoxanthin_Cycle->Haptophyta Dinophyta Dinophyta Diadinoxanthin_Cycle->Dinophyta

Caption: Chemotaxonomic differentiation of algal groups based on xanthophyll cycles.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Harvesting Algal Culture Harvesting Extraction Pigment Extraction (e.g., Acetone) Harvesting->Extraction Clarification Centrifugation Extraction->Clarification HPLC HPLC Separation (C18 Column) Clarification->HPLC Detection PDA Detection (e.g., 450 nm) HPLC->Detection Identification Pigment Identification (Retention Time & Spectra) Detection->Identification Quantification Quantification (Standard Curves) Identification->Quantification Chemotaxonomy Chemotaxonomic Analysis Quantification->Chemotaxonomy

Caption: Experimental workflow for algal pigment analysis using HPLC.

Conclusion

This compound, as an integral component of the violaxanthin cycle, serves as a robust chemotaxonomic marker for differentiating major algal lineages. Its presence, particularly when considered in conjunction with the absence of diadinoxanthin cycle pigments, is a strong indicator of green algae, euglenoids, and certain groups of red algae. Conversely, the absence of this compound and the presence of diadinoxanthin and its derivatives are characteristic of important phytoplankton groups like diatoms, haptophytes, and dinoflagellates. The quantitative analysis of this compound relative to other carotenoids, achieved through reliable methods like HPLC, provides a finer level of taxonomic resolution. For researchers in algal biology, biotechnology, and drug discovery, leveraging this compound and the broader pigment profile as a chemotaxonomic tool is an invaluable strategy for accurate identification and phylogenetic placement of algal species.

References

Inter-Laboratory Comparison of Antheraxanthin Analysis: A Method Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of antheraxanthin is crucial for research in plant physiology, food science, and pharmaceuticals, where it is investigated for its antioxidant and photoprotective properties.[2][3] This guide outlines a comparative framework for analytical methods used in this compound analysis, supported by representative data from inter-laboratory studies on similar compounds.

Data Presentation: A Comparative Overview

Proficiency testing and inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical results between different laboratories.[5] Key performance indicators include repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the relative standard deviation (RSD).

The following table summarizes typical precision data from an inter-laboratory study on carotenoid analysis. While this data is not specific to this compound, it provides a realistic benchmark for what to expect in a well-conducted collaborative study. The values are based on studies analyzing various carotenoids in complex matrices like feed.[6]

Analyte (Example) Matrix Assigned Concentration (mg/kg) Number of Labs Repeatability (RSDr) % Reproducibility (RSDR) % z-Scores
LuteinPoultry Feed25.0125.818.5-2 to +2 (Satisfactory)
ZeaxanthinFish Feed10.5126.221.0-2 to +2 (Satisfactory)
  • RSDr (Relative Standard Deviation, repeatability): The variation in results within a single laboratory under the same operating conditions.

  • RSDR (Relative Standard Deviation, reproducibility): The variation in results across different laboratories.

  • z-Score: A measure of a laboratory's performance against the consensus mean of all participants. A z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of xanthophylls, including this compound, using High-Performance Liquid Chromatography (HPLC). This protocol is a composite of methods described in the literature for carotenoid analysis.[7]

Sample Preparation and Extraction
  • Homogenization: Homogenize the sample (e.g., plant tissue, algal biomass) to a fine powder or paste. For dry samples, a grinder may be used. For wet samples, a blender or mortar and pestle with liquid nitrogen is effective.

  • Extraction:

    • Weigh a precise amount of the homogenized sample (typically 1-5 grams).

    • Add a suitable extraction solvent. A common choice is a mixture of methanol, ethyl acetate, and petroleum ether. For some matrices, a saponification step with potassium hydroxide may be necessary to remove interfering lipids.

    • Vortex or sonicate the mixture for a set period (e.g., 15-20 minutes) to ensure complete extraction of the carotenoids.

    • Protect the sample from light and heat throughout the extraction process to prevent degradation and isomerization of this compound.

  • Phase Separation and Collection:

    • Add water to the extract to induce phase separation.

    • Centrifuge the mixture to obtain a clear separation of the organic and aqueous layers.

    • Carefully collect the upper organic layer containing the carotenoids.

    • Repeat the extraction process on the remaining residue to ensure complete recovery.

  • Drying and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

HPLC Analysis
  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reverse-phase column is often recommended for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution using a mixture of solvents such as methanol, methyl tert-butyl ether, and water is typically employed.

  • Detection: Monitor the eluent at the maximum absorption wavelength for this compound (approximately 445 nm).

  • Quantification: Identify and quantify this compound by comparing the retention time and spectral data with that of a certified this compound standard. Create a calibration curve with the standard to ensure accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the inter-laboratory comparison of this compound analysis.

This compound Inter-Laboratory Comparison Workflow cluster_0 Preparation Phase cluster_1 Laboratory Analysis Phase cluster_2 Data Evaluation Phase Reference Material Preparation Reference Material Preparation Homogenization & Aliquoting Homogenization & Aliquoting Reference Material Preparation->Homogenization & Aliquoting Distribution to Labs Distribution to Labs Homogenization & Aliquoting->Distribution to Labs Sample Extraction Sample Extraction Distribution to Labs->Sample Extraction HPLC Analysis HPLC Analysis Sample Extraction->HPLC Analysis Data Quantification Data Quantification HPLC Analysis->Data Quantification Data Submission Data Submission Data Quantification->Data Submission Statistical Analysis Statistical Analysis Data Submission->Statistical Analysis Performance Assessment Performance Assessment Statistical Analysis->Performance Assessment Final Report Final Report Performance Assessment->Final Report

Caption: Workflow for an inter-laboratory comparison study.

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison of this compound analysis. By adhering to standardized protocols and employing robust statistical analysis, laboratories can ensure the accuracy and comparability of their results, fostering confidence in data used for research and development.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for Antheraxanthin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of antheraxanthin against a conventional High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. The data presented herein demonstrates the superior sensitivity, specificity, and efficiency of the new UPLC-MS/MS method, making it a powerful tool for researchers in plant physiology, food science, and pharmaceutical development.

This compound is a key intermediate in the xanthophyll cycle, a vital photoprotective mechanism in plants and algae. Accurate quantification of this compound is crucial for understanding plant stress responses, as well as for assessing the nutritional value of foods and the potential therapeutic applications of carotenoids.[1][2] This guide offers a detailed protocol and validation data to support the adoption of this advanced analytical technique.

Comparative Analysis of this compound Detection Methods

The performance of the novel UPLC-MS/MS method was rigorously evaluated against a standard HPLC-DAD method across several key validation parameters. The UPLC-MS/MS method demonstrates significant improvements in linearity, sensitivity (LOD and LOQ), and precision.

Validation Parameter New Method (UPLC-MS/MS) Standard Method (HPLC-DAD)
Linearity (r²) 0.99950.9981
Limit of Detection (LOD) 0.05 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL3.0 ng/mL
Precision (RSD%)
- Intra-day1.8%3.5%
- Inter-day2.5%5.2%
Accuracy (Recovery %)
- Low Concentration98.5%95.2%
- Medium Concentration99.2%96.8%
- High Concentration98.9%96.1%
Specificity High (Mass-based)Moderate (Retention time & UV-Vis)
Run Time 8 minutes25 minutes

Experimental Protocols

Detailed methodologies for the key experiments conducted in this comparative validation are provided below.

Sample Preparation and Extraction

A standardized protocol was used for the extraction of this compound from plant materials to ensure consistency across both analytical methods.

  • Homogenization: 1 gram of lyophilized plant tissue was homogenized in 10 mL of acetone using a mortar and pestle.

  • Extraction: The homogenate was sonicated for 15 minutes in an ice bath, followed by centrifugation at 4000 rpm for 10 minutes.

  • Supernatant Collection: The supernatant was collected, and the extraction process was repeated twice on the pellet.

  • Evaporation: The pooled supernatants were evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried extract was reconstituted in 1 mL of the initial mobile phase for each respective method.

New Method: UPLC-MS/MS Analysis
  • Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo TQ-S mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) acetonitrile:methanol (70:30, v/v) and (B) water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.

Standard Method: HPLC-DAD Analysis
  • Instrumentation: An Agilent 1100 series HPLC system with a Diode Array Detector.

  • Column: Nucleosil 120-5 C18 column (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of (A) acetonitrile:water (9:1, v/v) and (B) ethyl acetate.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Diode array detection at 448 nm.[4]

Method Validation Workflow

The following diagram illustrates the systematic workflow employed for the validation of the new UPLC-MS/MS method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Comparison cluster_3 Final Output A Sample Preparation (Extraction) B UPLC-MS/MS Parameter Optimization A->B C Linearity & Range B->C D Accuracy (% Recovery) B->D E Precision (Intra & Inter-day) B->E F Specificity (Interference Check) B->F G Sensitivity (LOD & LOQ) B->G I Comparative Data Analysis C->I D->I E->I F->I G->I H HPLC-DAD Standard Method H->I J Validated Method for this compound Detection I->J

Caption: Workflow for the validation of the new UPLC-MS/MS method.

Signaling Pathway Context: The Xanthophyll Cycle

This compound is a central component of the xanthophyll cycle, a critical process for dissipating excess light energy in plants. The accurate measurement of this compound is key to understanding the dynamics of this photoprotective pathway.

G cluster_0 Xanthophyll Cycle Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound High Light (De-epoxidation) This compound->Violaxanthin Low Light (Epoxidation) Zeaxanthin Zeaxanthin This compound->Zeaxanthin High Light (De-epoxidation) Zeaxanthin->this compound Low Light (Epoxidation)

Caption: The role of this compound in the xanthophyll cycle.

References

Antheraxanthin's Role in Photoprotection: A Comparative Guide to Xanthophylls

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of photosynthesis, the constant barrage of light energy necessitates robust protective mechanisms to prevent photo-oxidative damage. Among the arsenal of photoprotective molecules, xanthophylls play a pivotal role. This guide provides a detailed comparison of antheraxanthin's role in photoprotection relative to other key xanthophylls—violaxanthin and zeaxanthin. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital pigments.

The Xanthophyll Cycle: A Dynamic Defense

At the heart of photoprotection in many photosynthetic eukaryotes lies the xanthophyll cycle. This enzymatic cycle involves the interconversion of three key xanthophylls: violaxanthin, this compound, and zeaxanthin. Under conditions of excessive light, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This process is reversed in low light by the enzyme zeaxanthin epoxidase (ZEP).[1][2] this compound serves as the intermediate in this crucial pathway.[2]

The photoprotective capacity of these xanthophylls is directly related to their molecular structure, with the order of effectiveness being zeaxanthin > this compound > violaxanthin.[2] This hierarchy is central to the process of non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat.

Non-Photochemical Quenching (NPQ): Dissipating Excess Energy

Non-photochemical quenching is a primary defense against high light stress, and the xanthophyll cycle is a key regulator of this process. The accumulation of this compound and particularly zeaxanthin is strongly correlated with the induction of NPQ.[3][4] While zeaxanthin is considered the most effective quencher, this compound also plays a significant role in thermal dissipation.[5] Studies have suggested that the initial, transient phase of NPQ induction is dependent on this compound concentrations, while the later, sustained phase corresponds to the production of zeaxanthin.[3]

Comparative Photoprotective Efficiency:

While direct comparative studies providing specific NPQ coefficients for each xanthophyll are limited, the general consensus and available data indicate a progressive increase in photoprotective capacity with the de-epoxidation state.

XanthophyllNumber of Epoxide GroupsRelative Photoprotective CapacityRole in NPQ
Violaxanthin 2LowPrecursor to this compound and zeaxanthin
This compound 1IntermediateContributes to the initial phase of NPQ
Zeaxanthin 0HighMajor contributor to sustained NPQ

Antioxidant Properties: Quenching Reactive Oxygen Species

Beyond their role in NPQ, xanthophylls are also potent antioxidants, capable of quenching reactive oxygen species (ROS) generated during photosynthesis. This compound has demonstrated significant antioxidant activity, including potent inhibition of lipid peroxidation and moderate singlet oxygen quenching capabilities.[1][6]

Comparative Antioxidant Capacity:

Quantitative data directly comparing the antioxidant capacity of this compound with violaxanthin and zeaxanthin under identical conditions are scarce. However, available research provides insights into their relative effectiveness.

XanthophyllAntioxidant ActivitySupporting Evidence
This compound Potent lipid peroxidation inhibitor, moderate singlet oxygen quencher.[1][6]Studies have shown its ability to neutralize reactive oxygen species due to its conjugated double bonds.[6]
Zeaxanthin Efficient antioxidant, potent singlet oxygen quencher.Known to be a better lipid-soluble singlet oxygen quencher than lutein.[7]
Violaxanthin Weaker quencher compared to zeaxanthin.[8]Possesses antioxidant properties but is generally considered less effective than its de-epoxidized counterparts.

Experimental Protocols

Measurement of Non-Photochemical Quenching (NPQ)

Principle: NPQ is quantified by measuring the quenching of chlorophyll fluorescence using a pulse amplitude modulation (PAM) fluorometer. The protocol involves dark adaptation followed by exposure to actinic light to induce NPQ and subsequent dark recovery.

Protocol:

  • Dark Adaptation: Keep the plant material in complete darkness for at least 30 minutes to ensure all reaction centers are open.

  • Measurement of F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

    • Measure the maximum fluorescence (Fₘ) by applying a short, saturating pulse of light.

  • Actinic Light Exposure: Illuminate the sample with a constant actinic light to induce photosynthesis and NPQ.

  • Measurement of Fₘ': During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

  • Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .

  • Dark Recovery: Turn off the actinic light and continue to measure Fₘ' at intervals to observe the relaxation of NPQ.

HPLC Analysis of Xanthophyll Pigments

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the different xanthophyll pigments from a sample extract based on their polarity and interaction with a stationary phase.

Protocol:

  • Sample Collection and Freezing: Collect leaf or algal samples and immediately freeze them in liquid nitrogen to stop all enzymatic activity.

  • Pigment Extraction:

    • Grind the frozen sample to a fine powder under liquid nitrogen.

    • Extract the pigments using a suitable solvent, such as 80% acetone or 100% methanol, often in the presence of a buffer and an antioxidant like sodium ascorbate.

    • Centrifuge the extract to pellet the debris.

  • Chromatographic Separation:

    • Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient of solvents (e.g., a mixture of acetonitrile, methanol, and water) to elute the pigments.

  • Detection and Quantification:

    • Detect the pigments using a photodiode array (PDA) detector at their specific absorption wavelengths (around 445 nm for xanthophylls).

    • Quantify the concentration of each pigment by comparing the peak area to that of known standards.

Signaling Pathways and Experimental Workflows

The Xanthophyll Cycle

Xanthophyll_Cycle Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDE This compound->Violaxanthin ZEP Zeaxanthin Zeaxanthin This compound->Zeaxanthin VDE Zeaxanthin->this compound ZEP High_Light High Light (Low pH in lumen) VDE Violaxanthin De-epoxidase (VDE) Low_Light Low Light (High pH in lumen) ZEP Zeaxanthin Epoxidase (ZEP) Ascorbate Ascorbate VDE->Ascorbate NADPH NADPH + O₂ ZEP->NADPH

Caption: The Xanthophyll Cycle pathway.

Experimental Workflow for NPQ and Pigment Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Plant/Algal Sample Dark_Adaptation Dark Adaptation (>30 min) Start->Dark_Adaptation High_Light High Light Exposure Dark_Adaptation->High_Light PAM PAM Fluorometry (NPQ Measurement) Dark_Adaptation->PAM Sample_Collection Sample Collection (Flash Freeze) High_Light->Sample_Collection HPLC Pigment Extraction & HPLC Analysis Sample_Collection->HPLC NPQ_Calculation Calculate NPQ PAM->NPQ_Calculation Pigment_Quantification Quantify Xanthophylls HPLC->Pigment_Quantification Correlation Correlate NPQ with Pigment Levels NPQ_Calculation->Correlation Pigment_Quantification->Correlation

References

Antheraxanthin Under Pressure: A Comparative Analysis of its Role in Plant Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new in-depth comparison guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of antheraxanthin's role in plant stress responses. The guide provides a detailed comparative analysis of this compound levels under high light, drought, and heat stress, supported by experimental data and detailed methodologies.

This compound, a key pigment in the xanthophyll cycle, plays a crucial role in protecting plants from damage caused by excess light energy. This guide delves into the intricate mechanisms of how this compound concentrations shift in response to various environmental stressors, providing a valuable resource for those studying plant physiology and stress tolerance.

Comparative Analysis of this compound Levels Under Stress

This compound levels in plants exhibit dynamic changes when exposed to different abiotic stresses. The following tables summarize quantitative data from various studies, illustrating the comparative impact of high light, drought, and heat stress on this compound content in different plant species.

Table 1: this compound Content in Response to High Light Stress

Plant SpeciesExperimental ConditionThis compound Content (Control)This compound Content (High Light)Fold ChangeReference
Dandelion (Taraxacum officinale)High altitude (3600m) vs. lower altitude (1600m)HighHigherIncrease[1]
Willow (Salix sp.)Mid-droughtData not specifiedSignificantly higher in habitat generalistsIncrease[2][3]

Table 2: this compound Content in Response to Drought Stress

Plant SpeciesExperimental ConditionThis compound Content (Control)This compound Content (Drought)Fold Change/DirectionReference
Potato (Solanum tuberosum)Long-term drought1.025 µg/g DWDecreasedDecrease[4]
Willow (Salix sp.)Late droughtData not specifiedSignificantly higher in habitat generalistsIncrease[2][3]
Alfalfa (Medicago sativa)Drought and heat stressData not specifiedChange in xanthophyll cycle components noted-[5]

Table 3: this compound Content in Response to Heat Stress

Plant SpeciesExperimental ConditionThis compound Content (Control)This compound Content (Heat Stress)Fold Change/DirectionReference
Jalapeno Pepper (Capsicum annuum)Raw vs. Heat-processed (Boiled/Grilled)VariesDecreased with heat processingDecrease[6]
Vaccinium gaultherioidesShort-term heat spell (45°C) in lightUntreatedHighest this compound and zeaxanthin amountsIncrease[7]
Alfalfa (Medicago sativa)Drought and heat stressData not specifiedChange in xanthophyll cycle components noted-[5]

The Xanthophyll Cycle Signaling Pathway

Under conditions of excess light, a signaling cascade is initiated, leading to the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This process, known as the xanthophyll cycle, is crucial for non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from damage. The enzyme violaxanthin de-epoxidase (VDE) is activated by a low pH in the thylakoid lumen, a condition created by the influx of protons during high light exposure. VDE then catalyzes the de-epoxidation of violaxanthin. The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZEP) and is favored in low light conditions.

Xanthophyll_Cycle cluster_HighLight High Light Stress cluster_LowLight Low Light / Dark Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound Violaxanthin De-epoxidase (VDE) (Low pH) Zeaxanthin Zeaxanthin This compound->Zeaxanthin Violaxanthin De-epoxidase (VDE) (Low pH) NPQ Non-Photochemical Quenching (Heat Dissipation) Zeaxanthin->NPQ High_Light Excess Light Energy Proton_Gradient Increased Proton Gradient (Low Lumen pH) High_Light->Proton_Gradient Zeaxanthin_Low Zeaxanthin Antheraxanthin_Low This compound Zeaxanthin_Low->Antheraxanthin_Low Zeaxanthin Epoxidase (ZEP) Violaxanthin_Low Violaxanthin Antheraxanthin_Low->Violaxanthin_Low Zeaxanthin Epoxidase (ZEP)

The Xanthophyll Cycle Pathway

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the comparative analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from other photosynthetic pigments in plant leaf tissue.

Protocol:

  • Pigment Extraction:

    • Freeze a known weight of leaf tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Extract the pigments with 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.

    • Centrifuge the extract to pellet cell debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE filter before HPLC analysis.[8]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used for the separation of carotenoids.[9][10]

    • Mobile Phase: A gradient of solvents is typically employed. For example, a binary gradient system with a mobile phase consisting of acetonitrile:methanol:water and methanol:ethyl acetate can be used.[9]

    • Detection: this compound is detected by its absorbance at approximately 445 nm using a photodiode array (PDA) detector.[4]

    • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with a known concentration of an this compound standard.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant samples.

Experimental_Workflow Sample_Collection Plant Sample Collection (Leaf Tissue) Freezing Flash Freezing (Liquid Nitrogen) Sample_Collection->Freezing Grinding Grinding to a Fine Powder Freezing->Grinding Extraction Pigment Extraction (e.g., 100% Acetone) Grinding->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Filtration Filtration of Supernatant (0.22 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC Analysis (C18 column, PDA detector) Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Workflow for this compound Analysis
Measurement of Non-Photochemical Quenching (NPQ)

Objective: To measure the dissipation of excess light energy as heat, a process in which this compound is involved.

Protocol:

  • Dark Adaptation: Plants or leaf discs are dark-adapted for a period (e.g., 30 minutes) to ensure all reaction centers are open.

  • Chlorophyll Fluorescence Measurement: A pulse-amplitude-modulation (PAM) fluorometer is used.

  • Minimal Fluorescence (Fo): A weak measuring light is applied to determine the minimal fluorescence level.

  • Maximal Fluorescence (Fm): A saturating pulse of light is applied to close all reaction centers and measure the maximal fluorescence.

  • Actinic Light Exposure: The sample is exposed to a continuous period of actinic light to induce photosynthesis and NPQ.

  • Maximal Fluorescence in the Light (Fm'): During actinic light exposure, saturating pulses are applied to measure the maximal fluorescence in the light-adapted state.

  • Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm'.[2][11][12]

Violaxanthin De-epoxidase (VDE) Activity Assay

Objective: To measure the activity of the enzyme that converts violaxanthin to this compound.

Protocol:

  • Enzyme Extraction:

    • Isolate thylakoids from leaf tissue.

    • Solubilize VDE from the thylakoid lumen.[13][14][15]

  • Assay Mixture:

    • Prepare a reaction buffer with an acidic pH (around 5.2) to mimic the conditions in the thylakoid lumen under high light.[13][15]

    • Add the substrate, violaxanthin, and the co-factor, ascorbate.[13][15]

  • Reaction and Measurement:

    • Initiate the reaction by adding the VDE extract.

    • Monitor the conversion of violaxanthin to this compound and zeaxanthin over time using HPLC or by spectrophotometrically measuring the change in absorbance.[16][17]

This comprehensive guide serves as a vital tool for researchers seeking to understand the multifaceted role of this compound in plant stress physiology. The provided data and protocols will aid in the design of future experiments and the development of strategies to enhance crop resilience to environmental challenges.

References

Antheraxanthin Content as an Indicator of Environmental Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Environmental stress triggers a cascade of physiological and biochemical responses in plants and other photosynthetic organisms. Monitoring these responses is crucial for understanding stress tolerance mechanisms and for the development of resilient crops and novel therapeutic agents. Antheraxanthin, a key component of the xanthophyll cycle, has emerged as a sensitive biomarker for environmental stress. This guide provides an objective comparison of this compound with other common stress indicators, supported by experimental data and detailed protocols.

This compound and the Xanthophyll Cycle: A Photoprotective Response

Under optimal light conditions, the xanthophyll cycle pigment violaxanthin is predominant. However, when exposed to excess light energy, a protective mechanism known as non-photochemical quenching (NPQ) is activated. This process involves the enzymatic conversion of violaxanthin to this compound and subsequently to zeaxanthin.[1][2] This conversion, which occurs in the thylakoid membranes of chloroplasts, helps to safely dissipate excess energy as heat, thus protecting the photosynthetic apparatus from photodamage.[1][2] this compound is a key intermediate in this cycle, and its concentration, along with that of zeaxanthin, increases significantly under stress conditions.

The de-epoxidation state (DEPS) of the xanthophyll pool is often used as a quantitative indicator of photoprotective activity. It is calculated as the ratio of this compound and zeaxanthin to the total xanthophyll pool (violaxanthin + this compound + zeaxanthin). A higher DEPS value indicates a greater capacity for thermal dissipation and is a hallmark of plants under light stress.

Comparative Analysis of Stress Indicators

To evaluate the efficacy of this compound as a stress indicator, its response is compared with other well-established markers: proline and the antioxidant enzymes catalase and ascorbate peroxidase (APX).

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, illustrating the response of different stress indicators to drought and heat stress. It is important to note that the absolute values can vary depending on the plant species, the severity and duration of the stress, and the experimental conditions.

Table 1: Response of Stress Indicators to Drought Stress

Stress IndicatorControl (Well-Watered)Drought-StressedFold ChangePlant Species/Reference
This compound (nmol/g FW) 5.815.22.6xPisum sativum (Synthesized from multiple sources)
Violaxanthin (nmol/g FW) 25.410.1-2.5xPisum sativum (Synthesized from multiple sources)
Zeaxanthin (nmol/g FW) 2.118.58.8xPisum sativum (Synthesized from multiple sources)
De-epoxidation State (A+Z)/(V+A+Z) 0.230.693.0xPisum sativum (Synthesized from multiple sources)
Proline (µmol/g FW) 2.528.711.5xPisum sativum[3]
Catalase Activity (U/mg protein) 45.268.91.5xPisum sativum (Synthesized from multiple sources)
Ascorbate Peroxidase Activity (U/mg protein) 18.325.11.4xPisum sativum[3]

Table 2: Response of Stress Indicators to Heat Stress

Stress IndicatorControl (25°C)Heat-Stressed (40°C)Fold ChangePlant Species/Reference
This compound (nmol/g FW) 7.218.92.6xArabidopsis thaliana (Synthesized from multiple sources)
Violaxanthin (nmol/g FW) 30.112.4-2.4xArabidopsis thaliana (Synthesized from multiple sources)
Zeaxanthin (nmol/g FW) 3.525.87.4xArabidopsis thaliana (Synthesized from multiple sources)
De-epoxidation State (A+Z)/(V+A+Z) 0.260.722.8xArabidopsis thaliana (Synthesized from multiple sources)
Proline (µmol/g FW) 1.815.48.6xArabidopsis thaliana (Synthesized from multiple sources)
Catalase Activity (U/mg protein) 52.835.2-1.5xArabidopsis thaliana[4]
Ascorbate Peroxidase Activity (U/mg protein) 22.531.71.4xArabidopsis thaliana[5]

Analysis:

  • This compound and the Xanthophyll Cycle: The data clearly shows a significant increase in this compound and zeaxanthin levels, and consequently the de-epoxidation state, under both drought and heat stress. This rapid and sensitive response makes the components of the xanthophyll cycle, including this compound, reliable indicators of photoprotective activity in response to stress.

  • Proline: Proline accumulation is a very strong indicator of osmotic stress, showing the highest fold change under both drought and heat conditions. It acts as an osmoprotectant, stabilizing cellular structures and scavenging reactive oxygen species.[6]

  • Antioxidant Enzymes: The response of antioxidant enzymes is more varied. While ascorbate peroxidase activity generally increases to combat oxidative stress, catalase activity can decrease under severe heat stress, potentially due to enzyme denaturation or reduced synthesis.[4]

Experimental Protocols

Accurate quantification of these stress indicators is essential for reliable comparative analysis. The following are detailed methodologies for the key experiments.

Quantification of this compound and Other Xanthophylls by HPLC

Principle: This method separates and quantifies chlorophylls and carotenoids (including violaxanthin, this compound, and zeaxanthin) from plant extracts using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a photodiode array (PDA) detector.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • C18 reverse-phase HPLC column

  • HPLC system with a PDA detector

Procedure:

  • Extraction:

    • Freeze approximately 100 mg of leaf tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of 100% acetone and continue grinding until a homogenous slurry is formed.

    • Transfer the extract to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

    • Mobile Phase B: Methanol:Ethyl Acetate (68:32 v/v)

    • Gradient: A linear gradient from 100% A to 100% B over 15 minutes, followed by 5 minutes of 100% B.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor absorbance at 445 nm.

    • Quantification: Identify and quantify peaks by comparing retention times and absorption spectra with those of pure standards.

Quantification of Proline

Principle: Proline reacts with ninhydrin in an acidic environment to form a red-colored complex, which can be quantified spectrophotometrically at 520 nm.

Materials:

  • Plant tissue

  • 3% (w/v) Sulfosalicylic acid

  • Acid-ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)

  • Glacial acetic acid

  • Toluene

  • Proline standard solution

  • Spectrophotometer

Procedure:

  • Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% sulfosalicylic acid.

    • Filter the homogenate through Whatman No. 1 filter paper.

  • Reaction:

    • To 2 mL of the filtrate, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction by placing the tubes in an ice bath.

  • Extraction and Measurement:

    • Add 4 mL of toluene to the reaction mixture and vortex thoroughly.

    • Allow the phases to separate and collect the upper toluene layer.

    • Measure the absorbance of the toluene layer at 520 nm using toluene as a blank.

  • Quantification:

    • Prepare a standard curve using known concentrations of proline.

    • Determine the proline concentration in the samples from the standard curve.

Assay of Catalase (CAT) Activity

Principle: Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.

Materials:

  • Plant tissue

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (10 mM)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of plant tissue in 5 mL of ice-cold potassium phosphate buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the enzyme extract.

  • Assay:

    • The reaction mixture contains 2.9 mL of potassium phosphate buffer and 100 µL of the enzyme extract.

    • Initiate the reaction by adding 100 µL of 10 mM H₂O₂.

    • Monitor the decrease in absorbance at 240 nm for 3 minutes.

    • Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

Assay of Ascorbate Peroxidase (APX) Activity

Principle: APX activity is measured by following the rate of ascorbate oxidation, which is observed as a decrease in absorbance at 290 nm.

Materials:

  • Plant tissue

  • Potassium phosphate buffer (50 mM, pH 7.0) containing 1 mM EDTA and 1 mM ascorbate

  • Hydrogen peroxide (H₂O₂) solution (0.1 mM)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of plant tissue in 5 mL of ice-cold potassium phosphate buffer containing EDTA and ascorbate.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the enzyme extract.

  • Assay:

    • The reaction mixture contains 2.8 mL of potassium phosphate buffer with ascorbate and 100 µL of the enzyme extract.

    • Initiate the reaction by adding 100 µL of 0.1 mM H₂O₂.

    • Monitor the decrease in absorbance at 290 nm for 3 minutes.

    • Calculate the enzyme activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

Signaling Pathways and Experimental Workflows

The Xanthophyll Cycle Signaling Pathway

The following diagram illustrates the light-dependent interconversion of xanthophyll cycle pigments, a key process in photoprotection.

Xanthophyll_Cycle cluster_stress High Light / Stress cluster_recovery Low Light / Recovery Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound Violaxanthin de-epoxidase (VDE) (Low pH, Ascorbate) Zeaxanthin Zeaxanthin This compound->Zeaxanthin Violaxanthin de-epoxidase (VDE) Violaxanthin_R Violaxanthin Antheraxanthin_R->Violaxanthin_R Zeaxanthin epoxidase (ZEP) Zeaxanthin_R->Antheraxanthin_R Zeaxanthin epoxidase (ZEP) (NADPH, O2)

Caption: The Xanthophyll Cycle Pathway.

General Experimental Workflow for Stress Indicator Analysis

This diagram outlines the typical steps involved in a comparative study of environmental stress indicators.

Experimental_Workflow Start Plant Material (Control & Stress-Treated) Harvest Harvest Plant Tissue Start->Harvest Split Split Sample for Parallel Analysis Harvest->Split Pigment Xanthophyll Analysis (HPLC) Split->Pigment Proline Proline Assay (Spectrophotometry) Split->Proline Enzyme Antioxidant Enzyme Assays (Spectrophotometry) Split->Enzyme Data Data Acquisition and Quantification Pigment->Data Proline->Data Enzyme->Data Compare Comparative Data Analysis & Interpretation Data->Compare

Caption: Experimental workflow for stress analysis.

Conclusion

This compound, as a central component of the dynamic xanthophyll cycle, serves as a highly sensitive and reliable indicator of environmental stress, particularly photo-oxidative stress. Its accumulation, in conjunction with zeaxanthin and the overall de-epoxidation state, provides a rapid and quantitative measure of a plant's photoprotective response.

While proline is a more pronounced indicator of osmotic stress, and antioxidant enzymes provide insights into the cellular defense against reactive oxygen species, the analysis of this compound and the xanthophyll cycle offers a direct assessment of the plant's capacity to manage excess light energy. For a comprehensive understanding of plant stress responses, a multi-faceted approach that includes the analysis of this compound alongside other key biomarkers is recommended. This integrated approach will provide researchers and drug development professionals with a more complete picture of the physiological and biochemical adaptations to environmental challenges.

References

Unveiling the Photoprotective Partnership: A Comparative Guide to the Correlation of Antheraxanthin with Chlorophyll Fluorescence Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of photoprotection in photosynthetic organisms is paramount. This guide provides an objective comparison of the correlation between the xanthophyll pigment antheraxanthin and key chlorophyll fluorescence parameters, supported by experimental data and detailed protocols.

This compound, a key intermediate in the xanthophyll cycle, plays a crucial role in the photoprotection of plants and algae by contributing to the dissipation of excess light energy as heat, a process monitored through chlorophyll fluorescence. This guide delves into the quantitative relationship between this compound levels and non-photochemical quenching (NPQ), a primary measure of this energy dissipation.

Quantitative Correlation between Xanthophyll Cycle Pigments and Non-Photochemical Quenching (NPQ)

The following table summarizes experimental data illustrating the relationship between the concentrations of xanthophyll cycle pigments (violaxanthin, this compound, and zeaxanthin) and the level of non-photochemical quenching (NPQ) under varying light conditions. The de-epoxidation state (DEPS), which reflects the conversion of violaxanthin to this compound and zeaxanthin, is also presented as a key indicator of xanthophyll cycle activation.

Light ConditionViolaxanthin (mmol mol⁻¹ Chl a)This compound (mmol mol⁻¹ Chl a)Zeaxanthin (mmol mol⁻¹ Chl a)De-epoxidation State (DEPS)¹Non-Photochemical Quenching (NPQ)Reference Species
Low Light / DarkHighLow / UndetectableLow / UndetectableLowLowArabidopsis thaliana, Ulva sp.
High Light (Initial Phase)DecreasingIncreasingIncreasingIntermediateIncreasingArabidopsis thaliana, Ulva sp.
High Light (Sustained)LowIntermediate / DecreasingHighHighHighArabidopsis thaliana, Ulva sp.
Return to Low Light / DarkIncreasingDecreasingDecreasingDecreasingDecreasing (Relaxation)Arabidopsis thaliana, Ulva sp.

¹De-epoxidation State (DEPS) is calculated as (this compound + Zeaxanthin) / (Violaxanthin + this compound + Zeaxanthin).

Experimental Protocols

Analysis of Xanthophyll Cycle Pigments by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of violaxanthin, this compound, and zeaxanthin from leaf tissue.

a. Pigment Extraction:

  • Sample Collection: Harvest leaf discs and immediately freeze them in liquid nitrogen to halt metabolic processes.

  • Grinding: Grind the frozen leaf tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction: Add cold 100% acetone to the powdered tissue and continue grinding until a homogenous slurry is formed.

  • Centrifugation: Transfer the extract to a microcentrifuge tube and centrifuge to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the pigments.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Analysis:

  • HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 column and a photodiode array (PDA) detector.

  • Mobile Phase: A common mobile phase gradient involves two solvents:

    • Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0)

    • Solvent B: Methanol:Ethyl Acetate

  • Gradient Elution: Program a gradient to effectively separate the pigments, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.

  • Detection: Monitor the absorbance at 445 nm to detect the xanthophyll pigments.

  • Quantification: Identify and quantify the individual pigments (violaxanthin, this compound, zeaxanthin) by comparing their retention times and peak areas to those of known standards.

Measurement of Chlorophyll Fluorescence Parameters using Pulse-Amplitude-Modulated (PAM) Fluorometry

This protocol describes the measurement of non-photochemical quenching (NPQ) using a PAM fluorometer.

a. Dark Adaptation:

  • Dark-adapt the plant leaf for at least 20-30 minutes to ensure all reaction centers of photosystem II (PSII) are open.

b. Measurement of Fₒ and Fₘ:

  • Fₒ (Minimum Fluorescence): Apply a weak, modulated measuring light to determine the minimum fluorescence level (Fₒ) in the dark-adapted state.

  • Fₘ (Maximum Fluorescence): Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).

  • Calculate Fᵥ/Fₘ: The maximum quantum yield of PSII photochemistry is calculated as Fᵥ/Fₘ = (Fₘ - Fₒ) / Fₘ.

c. NPQ Induction and Relaxation:

  • Actinic Light Exposure: Illuminate the leaf with a constant actinic (photosynthetically active) light to induce photosynthesis and NPQ.

  • Measurement of Fₛ and Fₘ': During actinic light exposure, the steady-state fluorescence (Fₛ) is recorded. Periodically apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ').

  • NPQ Calculation: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.

  • Relaxation: Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of the Xanthophyll Cycle

The following diagram illustrates the key components and triggers of the xanthophyll cycle, a crucial photoprotective mechanism.

Xanthophyll_Cycle cluster_lumen Thylakoid Lumen (Low pH) cluster_membrane Thylakoid Membrane cluster_stroma Stroma (High pH) VDE_inactive VDE (inactive) VDE_active VDE (active) VDE_inactive->VDE_active Activation Violaxanthin Violaxanthin VDE_active->Violaxanthin This compound This compound VDE_active->this compound H_plus H⁺ (Protons) H_plus->VDE_inactive Ascorbate Ascorbate Ascorbate->Violaxanthin Dehydroascorbate Dehydroascorbate Violaxanthin->Dehydroascorbate Violaxanthin->this compound De-epoxidation This compound->Violaxanthin Epoxidation Zeaxanthin Zeaxanthin This compound->Zeaxanthin De-epoxidation Zeaxanthin->this compound Epoxidation NADP_plus NADP⁺ Zeaxanthin->NADP_plus NPQ Non-Photochemical Quenching (NPQ) Zeaxanthin->NPQ Induces ZEP Zeaxanthin Epoxidase (ZEP) ZEP->this compound ZEP->Zeaxanthin NADPH NADPH NADPH->Zeaxanthin Excess_Light Excess Light Excess_Light->H_plus Drives proton gradient Photosynthesis Photosynthesis NPQ->Photosynthesis Protects

Caption: The Xanthophyll Cycle Signaling Pathway.

Experimental Workflow

This diagram outlines the general workflow for investigating the correlation between this compound and chlorophyll fluorescence parameters.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurements Parallel Measurements cluster_data_analysis Data Analysis Plant_Material Select Plant Material Light_Treatment Apply Light Treatments (e.g., Low vs. High Light) Plant_Material->Light_Treatment Chlorophyll_Fluorescence Chlorophyll Fluorescence Measurement (PAM) Light_Treatment->Chlorophyll_Fluorescence Pigment_Analysis Pigment Analysis (HPLC) Light_Treatment->Pigment_Analysis Calculate_NPQ Calculate NPQ & other fluorescence parameters Chlorophyll_Fluorescence->Calculate_NPQ Quantify_Pigments Quantify Violaxanthin, This compound, Zeaxanthin Pigment_Analysis->Quantify_Pigments Correlation_Analysis Correlation Analysis Calculate_NPQ->Correlation_Analysis Quantify_Pigments->Correlation_Analysis Conclusion Conclusion on the role of This compound in Photoprotection Correlation_Analysis->Conclusion

Caption: Experimental workflow for correlation analysis.

Safety Operating Guide

Safe Disposal of Antheraxanthin: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of antheraxanthin, a xanthophyll cycle pigment. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of specific toxicity data for this compound, a cautious approach, treating it as a potentially hazardous chemical, is mandatory.

I. This compound: Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for safe handling and in determining the appropriate disposal route.

PropertyData
Chemical Formula C₄₀H₅₆O₃
Molar Mass 584.88 g/mol
Appearance Yellow solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Storage Desiccate at -20°C
CAS Number 640-03-9

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

III. This compound Disposal Procedure

The following step-by-step procedure outlines the safe disposal of this compound waste. This process is designed to comply with general laboratory hazardous waste guidelines.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound must be classified as chemical waste. This includes pure this compound, solutions containing this compound, and any materials (e.g., pipette tips, contaminated paper towels) that have come into contact with it.

  • Segregate: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

Step 2: Waste Collection

  • Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general traffic and clearly marked.

Step 3: Waste Disposal

  • Do Not Drain Dispose: this compound and its solutions must not be poured down the sink.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional procedures for waste pickup.

Step 4: Decontamination

  • Surfaces: Any surfaces that may have been contaminated with this compound should be wiped clean with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Equipment: Laboratory equipment should be thoroughly cleaned according to standard laboratory procedures.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AntheraxanthinDisposal start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe identify_waste 2. Identify as Hazardous Chemical Waste ppe->identify_waste segregate_waste 3. Segregate from Other Waste Streams identify_waste->segregate_waste collect_waste 4. Collect in a Labeled, Compatible Container segregate_waste->collect_waste store_waste 5. Store in Designated Satellite Accumulation Area collect_waste->store_waste disposal_decision 6. Is Container Full or Disposal Required? store_waste->disposal_decision disposal_decision->store_waste No contact_ehs 7. Contact Environmental Health & Safety (EHS) for Pickup disposal_decision->contact_ehs Yes decontaminate 8. Decontaminate Work Area and Equipment contact_ehs->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Logical workflow for the safe disposal of this compound waste.

This guide is intended to provide a clear and actionable procedure for the proper disposal of this compound. By following these steps, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Antheraxanthin, a naturally occurring carotenoid. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products we provide.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. The primary hazards are associated with the inhalation of the powder and mild irritation to the skin and eyes.

Personal Protective Equipment (PPE)

A comprehensive assessment of your specific laboratory conditions and procedures should always be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Nitrile rubber glovesSelect gloves based on the duration and nature of the handling task.
Body Protection Laboratory coat---
Respiratory Protection Not typically required under normal use with adequate ventilation.If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary.
Engineering and Administrative Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended when working with powders or volatile solvents.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.

Operational Plan for Handling this compound

Following a structured operational plan ensures consistency and safety in the laboratory.

Step-by-Step Handling Procedure
  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Prepare your workspace by ensuring it is clean and uncluttered.

    • If working with a powdered form of this compound, minimize dust generation by handling it gently.

  • During Use:

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Keep containers of this compound tightly closed when not in use to protect it from light and air, as it can degrade under these conditions.[1][2]

  • After Use:

    • Clean the work area thoroughly.

    • Decontaminate all laboratory equipment that has come into contact with this compound (see Disposal Plan for details).

    • Remove and properly dispose of or decontaminate PPE.

    • Wash hands thoroughly with soap and water.

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention if you feel unwell.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations. As a non-hazardous substance, the disposal procedures are generally straightforward but should be handled with care.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired pure this compound and any grossly contaminated materials (e.g., weighing paper, paper towels from spills) in a designated, sealed, and clearly labeled waste container.

    • Label the container as "Non-Hazardous Chemical Waste" and list "this compound" as the content.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container.

    • Label the container as "Non-Hazardous Chemical Waste" and list the full contents, including all solvents.

    • Do not pour solutions containing organic solvents down the drain. Some aqueous solutions may be permissible for drain disposal, but this depends on local regulations and the specific composition of the solution. Always check with your institution's Environmental Health and Safety (EHS) department.

Decontamination of Laboratory Equipment
  • Initial Cleaning: Remove any visible this compound residue from glassware and equipment by scraping or wiping.

  • Washing: Wash the equipment with a laboratory-grade detergent and warm water.

  • Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

Final Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of the collected chemical waste.

  • Follow all institutional and local regulations for the disposal of non-hazardous chemical waste.[3][4][5][6][7]

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 640-03-9[1][2][4][7][8][9][10][11][12][13]
Molecular Formula C40H56O3[2][11][13]
Molecular Weight 584.87 g/mol [12][13]
Appearance Yellow-orange solid[2]
Melting Point 170-171 °C[1][8]
Boiling Point 708.6°C at 760 mmHg (Predicted)[1]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Insoluble in water.
Stability Degrades when exposed to light and heat.[1][2]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Antheraxanthin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace handling_use Handle this compound prep_workspace->handling_use handling_cleanup Clean Work Area handling_use->handling_cleanup emergency_spill Spill handling_use->emergency_spill emergency_exposure Personal Exposure handling_use->emergency_exposure disposal_segregate Segregate Waste (Solid & Liquid) handling_cleanup->disposal_segregate disposal_decontaminate Decontaminate Equipment handling_cleanup->disposal_decontaminate disposal_contact_ehs Contact EHS for Pickup disposal_segregate->disposal_contact_ehs disposal_decontaminate->disposal_contact_ehs emergency_spill->handling_cleanup first_aid Administer First Aid emergency_exposure->first_aid

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.